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Core Science & Biosynthesis

Foundational

Technical Whitepaper: Tetrakis(4-vinylphenyl)silane (CAS 18834-29-2)

A Tetrahedral Tecton for Advanced Porous Materials and Drug Delivery Vectors [1][2] Executive Summary Tetrakis(4-vinylphenyl)silane (TVPS) is a high-symmetry, tetra-functional organosilicon monomer serving as a critical...

Author: BenchChem Technical Support Team. Date: March 2026

A Tetrahedral Tecton for Advanced Porous Materials and Drug Delivery Vectors [1][2]

Executive Summary

Tetrakis(4-vinylphenyl)silane (TVPS) is a high-symmetry, tetra-functional organosilicon monomer serving as a critical "tecton" (building block) in materials science.[1][2] Its tetrahedral geometry, anchored by a central silicon atom, allows for the synthesis of 3D diamondoid networks, specifically Porous Organic Polymers (POPs) and Covalent Organic Frameworks (COFs) .[1][2]

For the pharmaceutical and drug development sector, TVPS is not a drug itself but a scaffold precursor .[2] Polymers derived from TVPS exhibit permanent microporosity, high surface area (>500 m²/g), and thermal stability, making them ideal candidates for heterogeneous catalysis and targeted drug delivery systems (DDS) where high payload capacity and controlled release are paramount.[1][2]

Molecular Architecture & Physicochemical Profile[1][3][4][5]

Structural Analysis

TVPS consists of a central silicon atom covalently bonded to four styrene moieties at the para position.[2] This


 (tetrahedral) symmetry prevents efficient packing of polymer chains during polymerization, thereby generating "intrinsic microporosity"—free volume essential for encapsulating small molecule drugs.[2]
PropertySpecification
CAS Number 18834-29-2
IUPAC Name Tetrakis(4-ethenylphenyl)silane
Molecular Formula

Molecular Weight 440.66 g/mol
Geometry Tetrahedral (

point group)
Functionality 4 (Tetra-vinyl)
Solubility Soluble in THF, DCM, Chloroform, Toluene.[1][2][3] Insoluble in Water, Methanol.[2]
Appearance White to off-white crystalline solid
Spectroscopic Signature (Validation Standards)

To validate the identity of synthesized TVPS, researchers should verify the following signals. Note: Shifts are relative to TMS in


.
  • 
     NMR: 
    
    • 
       7.40–7.55 ppm (m, 16H, Ar-H ): Characteristic AA'BB' system of the p-disubstituted benzene.[1][2]
      
    • 
       6.72 ppm (dd, 4H, -CH=): Alpha-vinyl proton.[2]
      
    • 
       5.80 ppm (d, 4H, =CH
      
      
      
      trans).[2]
    • 
       5.25 ppm (d, 4H, =CH
      
      
      
      cis).[1][2]
  • 
     NMR: 
    
    • 
       -14 to -15 ppm: Typical for tetra-aryl silanes.[1][2]
      
  • FT-IR:

    • ~1630 cm

      
      : C=C vinyl stretching (Critical for monitoring polymerization completeness).[2]
      

Synthesis Protocol: The Grignard Route

Editorial Note: While Heck coupling from tetrakis(4-bromophenyl)silane is possible, the Grignard route described below is more atom-economical for generating the monomer directly from commercially available 4-bromostyrene.[1][2]

Reaction Logic

The synthesis exploits the nucleophilic attack of 4-vinylphenylmagnesium bromide on the electrophilic silicon tetrachloride.[2] Critical Control Point: The reaction temperature must be strictly controlled during Grignard formation to prevent the self-polymerization of the styrene moiety.

Step-by-Step Methodology

Reagents:

  • 4-Bromostyrene (Freshly distilled to remove inhibitors)[1][2]

  • Magnesium turnings (Activated)[1][2]

  • Silicon Tetrachloride (

    
    )[1][2]
    
  • THF (Anhydrous), Diethyl Ether[1][2]

Protocol:

  • Activation: Flame-dry a 3-neck round bottom flask under Argon flow. Add Mg turnings (1.1 eq per halogen).[1][2] Activate mechanically or with a crystal of iodine.[2]

  • Grignard Formation: Dissolve 4-bromostyrene (4.4 eq) in anhydrous THF. Add slowly to the Mg turnings.

    • Technique: Initiate the reaction at room temperature.[2][4][5] Once started, cool to 0°C and maintain this temperature during the addition to suppress vinyl polymerization.[2]

  • Silylation: Cool the Grignard solution to -78°C. Add

    
     (1.0 eq) dropwise over 30 minutes.
    
  • Equilibration: Allow the mixture to warm to room temperature naturally and stir for 12–16 hours.

  • Work-up: Quench with saturated

    
    . Extract with Diethyl Ether (
    
    
    
    ).[1][2][4] Wash combined organics with brine, dry over
    
    
    .[1][2]
  • Purification: Concentrate in vacuo. Purify via column chromatography (Silica Gel, Hexane/DCM gradient) to isolate the white solid product.

Synthesis cluster_0 Precursors cluster_1 Reaction (THF) Mg Mg Turnings Grignard 4-Vinylphenyl-MgBr (Keep < 0°C) Mg->Grignard Activation BrSty 4-Bromostyrene BrSty->Grignard SiCl4 SiCl4 Inter Tetra-substitution SiCl4->Inter Grignard->Inter + SiCl4 (-78°C to RT) Product Tetrakis(4-vinylphenyl)silane (TVPS) Inter->Product Quench & Chromatography

Caption: Synthesis workflow emphasizing temperature control to preserve vinyl functionality.

Application: Synthesis of Porous Organic Polymers (POPs)

For drug delivery applications, TVPS is polymerized to form a porous network capable of hosting therapeutic agents.[2]

Free Radical Polymerization (Solvothermal)

This method yields a highly cross-linked, amorphous POP with high surface area.[1][2]

Protocol:

  • Charge: In a heavy-walled glass ampoule, dissolve TVPS (1.0 mmol) in DMF or Toluene (5 mL).

  • Initiator: Add AIBN (Azobisisobutyronitrile) (20 mg).

  • Degas: Perform three Freeze-Pump-Thaw cycles to remove oxygen (oxygen inhibits radical propagation).[1][2]

  • Polymerize: Seal the ampoule under vacuum. Heat to 100°C for 24 hours.[2]

  • Isolation: Filter the resulting solid precipitate.

  • Washing (Critical): Soxhlet extraction with THF and Methanol for 24 hours to remove unreacted monomer and oligomers.

  • Activation: Dry under high vacuum at 100°C to clear the pores.[2]

Drug Loading & Release Mechanism

The resulting POP acts as a "molecular sponge."[2]

  • Loading: The POP is soaked in a concentrated solution of the drug (e.g., Doxorubicin, Ibuprofen).[2] The solvent is chosen to wet the hydrophobic POP pores (e.g., Ethanol/DCM).[2]

  • Mechanism: Physical adsorption via

    
    -
    
    
    
    stacking (between drug aromatic rings and POP phenyl groups) and pore confinement.[1]
  • Release: Triggered by diffusion or pH changes (if acid-labile linkers are copolymerized).[1][2]

DrugDelivery TVPS TVPS Monomer POP Porous Organic Polymer (Empty Scaffold) TVPS->POP AIBN, 100°C Cross-linking Loaded Drug-Loaded POP (Host-Guest Complex) POP->Loaded Impregnation (Solvent Diffusion) Release Controlled Release (Target Tissue) Loaded->Release pH Change / Enzymatic Degradation

Caption: Workflow from monomer to therapeutic application.

Safety & Handling

  • Hazards: TVPS is an organosilane with styrene functionalities.[2] It may cause skin and eye irritation.[2]

  • Stability: Store at 2–8°C. The vinyl groups are prone to spontaneous polymerization if exposed to light or heat for prolonged periods.[2]

  • Incompatibility: Strong oxidizing agents.[2]

References

  • Synthesis & Cross-coupling

    • Title: "General conditions for the Hiyama-Denmark cross-coupling of tetrasubstituted vinyl silanes and aryl halides."
    • Source:National Institutes of Health (PMC).[2]

    • URL:[Link]

  • Porous Materials (POPs)

    • Title: "Porous Organic Polymers Derived from Ferrocene and Tetrahedral Silicon-Centered Monomers for Carbon Dioxide Sorption."[1][2]

    • Source:National Institutes of Health (PMC).[2]

    • URL:[Link][1][2]

  • Grignard Protocols for Vinyl Silanes

    • Title: "DI-n-BUTYLDIVINYLTIN (Standard protocol for vinyl-Grignard handling)."[2]

    • Source:Organic Syntheses.
    • URL:[Link][1][2]

  • Drug Delivery Context (MOFs/POPs)

    • Title: "Porous organic polymers for drug delivery: hierarchical pore structures, variable morphologies, and biological properties."[2]

    • Source:Biomaterials Science (RSC).[1][2]

    • URL:[Link]

  • Characterization Data (Analogous Structures)

    • Title: "Hierarchical Porous Ionic Organic Polymer as a New Platform (NMR d
    • Source:Royal Society of Chemistry (ESI).[1][2]

    • URL:[Link][1][2]

Sources

Exploratory

Introduction: The Significance of Tetrahedral Monomers in Polymer Science

An In-Depth Technical Guide to Tetrakis(4-vinylphenyl)silane: A Tetrahedral Building Block for Advanced Polymeric Materials In the pursuit of advanced materials with tailored properties, the geometry of molecular buildin...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Tetrakis(4-vinylphenyl)silane: A Tetrahedral Building Block for Advanced Polymeric Materials

In the pursuit of advanced materials with tailored properties, the geometry of molecular building blocks plays a pivotal role. Tetrakis(4-vinylphenyl)silane, a molecule possessing a central silicon atom tetrahedrally bonded to four vinylphenyl arms, represents a unique and powerful monomer for the construction of complex three-dimensional polymer architectures. Its rigid, well-defined core and four polymerizable vinyl groups enable the creation of highly crosslinked networks, star-shaped polymers, and porous organic frameworks with exceptional thermal and mechanical stability.

This guide provides a comprehensive overview of tetrakis(4-vinylphenyl)silane, from its fundamental chemical structure and synthesis to its characterization and diverse applications in materials science. It is intended for researchers and scientists in polymer chemistry and drug development who seek to leverage the unique attributes of this tetra-functional building block.

Molecular Architecture and Chemical Identity

Tetrakis(4-vinylphenyl)silane (CAS No: 18834-29-2) is an organosilicon compound characterized by a central silicon atom covalently bonded to the phenyl rings of four styrene moieties.[1] The tetrahedral arrangement of these four arms is a direct consequence of the sp³ hybridization of the silicon atom, leading to a non-planar, three-dimensional structure. This geometry is crucial as it prevents the dense packing often seen with planar monomers, predisposing the resulting polymers to form porous or high-free-volume materials.

The key reactive sites are the four terminal vinyl (C=C) groups, which are amenable to a variety of polymerization techniques, including free-radical, cationic, and controlled radical polymerizations like Atom Transfer Radical Polymerization (ATRP).[2]

Key Structural Features:

  • Central Core: A single silicon atom providing a rigid, tetrahedral scaffold.

  • Linking Arms: Four phenyl groups that provide thermal stability and rigidity.

  • Functional Groups: Four terminal vinyl groups that serve as points for polymerization or crosslinking.

Synthesis and Purification: A Mechanistic Approach

A robust synthesis of tetrakis(4-vinylphenyl)silane can be achieved via a Grignard reaction, a cornerstone of organometallic chemistry. This approach offers high yields and utilizes readily available starting materials. The causality behind this choice lies in the high nucleophilicity of the Grignard reagent, which is necessary to displace all four chloride ions from the silicon tetrachloride precursor.

Proposed Synthetic Pathway

The synthesis involves two primary steps: the formation of the Grignard reagent from 4-bromostyrene, followed by its reaction with silicon tetrachloride.

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Tetra-alkylation of SiCl4 cluster_2 Step 3: Work-up and Purification A 4-Bromostyrene + Mg turnings C 4-Vinylphenylmagnesium Bromide (Grignard Reagent) A->C Reflux B Anhydrous THF (Solvent) E Crude Product Mixture C->E Add dropwise at 0°C D Silicon Tetrachloride (SiCl4) in Anhydrous THF F Aqueous NH4Cl Quench E->F G Extraction with Organic Solvent F->G H Column Chromatography (Silica Gel) G->H I Pure Tetrakis(4-vinylphenyl)silane H->I G A Purified Product B 1H NMR Spectroscopy A->B C 13C NMR Spectroscopy A->C D FT-IR Spectroscopy A->D E Mass Spectrometry A->E F Structural Confirmation & Purity Assessment B->F C->F D->F E->F G cluster_0 Material Architectures cluster_1 Resulting Properties & Applications A Tetrakis(4-vinylphenyl)silane B Highly Crosslinked Network Polymers A->B Crosslinker C Star-Shaped Polymers A->C Core/Initiator D Porous Organic Polymers (POPs) A->D Monomer E High Thermal/Mechanical Stability (Thermosets, Coatings) B->E F Unique Rheological Properties (Additives, Nanocarriers) C->F G High Surface Area (Gas Storage, Catalysis) D->G

Sources

Foundational

Engineering Porosity and Stability: Rigid Tetrahedral Organosilicon Linkers in Metal-Organic Frameworks

Executive Summary The architectural design of Metal-Organic Frameworks (MOFs) relies heavily on the geometric and chemical properties of their organic linkers. While linear and planar linkers are ubiquitous, rigid tetrah...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The architectural design of Metal-Organic Frameworks (MOFs) relies heavily on the geometric and chemical properties of their organic linkers. While linear and planar linkers are ubiquitous, rigid tetrahedral linkers are highly sought after because their inherent 3D symmetry prevents framework interpenetration and promotes the formation of highly porous, novel topologies 1[1]. This technical guide explores the mechanistic advantages, topological diversity, and application workflows of silicon-centered tetrahedral linkers—specifically focusing on Tetrakis(4-carboxyphenyl)silane (TCPS) and its derivatives.

The Mechanistic Advantage of Silicon-Centered Linkers

Historically, carbon-centered tetrahedral linkers like tetrakis(4-carboxyphenyl)methane (TCPM) were utilized to build 3D MOFs. However, their syntheses are notoriously low-yielding, requiring harsh conditions that limit scalability 1[1]. Organosilicon linkers solve this bottleneck while imparting unique structural benefits:

  • Expanded Pore Volume: The formal substitution of a central carbon atom with silicon fundamentally alters the MOF's pore environment. The Si-C bond (~1.87 Å) is significantly longer than the C-C bond (~1.54 Å). This elongation leads to a more open geometry, expanding the solvent-accessible void space within the crystal lattice without altering the underlying topology 2[2].

  • Node Orientation: In copper-based MOFs utilizing the tetrakis(4-tetrazolylphenyl)silane (H4ttps) linker, the silicon center uniquely influences the orientation of the metal nodes, increasing both the unit-cell volume and the overall porosity compared to its carbon analogue 3[3].

  • Hydrothermal Stability: Silicon's lower electronegativity alters the electronic distribution across the linker. This enhances the hydrothermal stability of the resulting framework by modulating the natural bond orbital (NBO) charges of the coordinating oxygen atoms, creating stronger Zr-O bonds in zirconium-based systems .

  • Synthetic Accessibility: Si-centered linkers are synthetically more accessible via simple lithiation of bromobenzene derivatives followed by quenching with silicon tetrachloride (SiCl4) 4[4].

G Node1 Tetrahedral Linker Design Node2 Carbon-Centered (TCPM) Node1->Node2 Node3 Silicon-Centered (TCPS) Node1->Node3 Node4 Shorter C-C Bonds (~1.54 Å) Denser Frameworks Node2->Node4 Node5 Longer Si-C Bonds (~1.87 Å) Expanded Pore Volume Node3->Node5 Node6 Easier Lithiation/Synthesis High Yields Node3->Node6

Mechanistic divergence between carbon-centered and silicon-centered tetrahedral linkers.

Topological Diversity and Quantitative Data

Organosilicon linkers enable a wide array of topologies depending on the chosen metal node. For instance, reacting TCPS with Zn(II) yields an orthorhombic framework (Si4A-Zn) consisting of zinc-oxo chains, providing a lattice vacancy of approximately 42% 2[2]. Conversely, utilizing 5,5',5''-(methylsilanetriyl) triisophthalic acid yields 3D skeletons with irregular one-dimensional channels, serving as excellent platforms for CO2 chemical fixation 5[5].

The most prominent example for biomedical and gas storage applications is the Zr-TCPS MOF, which forms a (4,8)-connected network with a flu topology, featuring an exceptional BET specific surface area of 1402 m²/g and thermal stability up to 200 °C .

Table 1: Physicochemical Summary of Organosilicon MOFs
MOF DesignationOrganosilicon LinkerMetal NodeTopology / StructureBET Surface Area / PorosityKey Application
Zr-TCPS (1) TCPSZr₆(μ₃-O)₄(μ₃-OH)₄flu topology1402 m²/gGas storage, Drug delivery
Si4A-Zn TCPSZn(II)Orthorhombic~42% void fractionStructural diversity
IMP-16 H4ttpsCu(II)fluorite topologyHigh void spaceGas separation
ZnMg-1 H6L (methylsilanetriyl)Zn/Mg3D irregular channelsHigh surface areaCO₂ chemical fixation

Experimental Workflows: From Synthesis to Application

To ensure reproducibility and scientific integrity, the following protocols represent self-validating systems. Causality for each critical chemical step is explicitly defined.

Protocol A: Solvothermal Synthesis of Zr-TCPS MOF

Objective: Synthesize highly crystalline Zr-TCPS with maximized porosity.

  • Dissolution: Dissolve equimolar amounts (1:1 ratio) of Zirconium(IV) chloride (ZrCl₄) and Tetrakis(4-carboxyphenyl)silane (H₄TCPS) in N,N-Dimethylformamide (DMF) 6[6].

  • Modulation: Add 30 equivalents of glacial acetic acid to the solution and stir at room temperature for 30 minutes until homogeneous 6[6].

    • Causality Check: Acetic acid acts as a modulator. It competes with the multidentate TCPS linker for Zr(IV) coordination sites, slowing down the framework extension. This thermodynamic control prevents the kinetic trapping of amorphous phases, yielding large, defect-free crystals.

  • Crystallization: Transfer to a Teflon-lined stainless steel autoclave and heat at 120 °C for 48 hours 6[6].

  • Solvent Exchange: Collect the white precipitate via centrifugation. Wash 3x with fresh DMF, followed by 3x with ethanol.

    • Causality Check: Exchanging high-boiling DMF with low-boiling ethanol reduces capillary forces during drying, preventing the collapse of the mesoporous structure during activation 6[6].

  • Activation & Validation: Heat under dynamic vacuum at 150 °C for 12 hours. Validate successful activation by measuring N₂ adsorption isotherms (target BET > 1300 m²/g) and Powder X-Ray Diffraction (PXRD) to confirm the flu topology .

G cluster_0 Precursors Node1 ZrCl4 (Metal Node) Node3 Coordination & Modulation (Acetic Acid) Node1->Node3 Node2 TCPS (Tetrahedral Linker) Node2->Node3 Node4 Solvothermal Growth (120°C, DMF) Node3->Node4 Node5 Zr-TCPS MOF (flu topology) Node4->Node5

Workflow of Zr-TCPS MOF synthesis highlighting the role of modulation in crystal growth.

Protocol B: Drug Encapsulation (Doxorubicin Loading)

Objective: Load a therapeutic agent into the activated Zr-TCPS framework for targeted drug delivery.

  • Preparation: Prepare a concentrated solution of Doxorubicin in water or DMSO 6[6].

  • Diffusion Loading: Disperse the activated Zr-TCPS MOF into the solution at a 1:3 (MOF:Drug) weight ratio. Stir gently in the dark for 24 hours.

    • Causality Check: The extended stirring time allows the drug molecules to overcome steric hindrance and diffuse deeply into the tetrahedral pores, driven by π-π stacking with the TCPS phenyl rings and hydrogen bonding with the framework 6[6].

  • Purification & Validation: Centrifuge and wash the loaded MOF with water until the supernatant is clear to remove any surface-bound drug. Lyophilize the powder. Validate loading efficiency via UV-Vis spectroscopy of the combined washings.

References

1.[1] Structural diversity in metal-organic frameworks built from rigid tetrahedral[Si(p- C6H4CO2)4] 4 - SciSpace. Available at: 2. A Zr metal–organic framework based on tetrakis(4-carboxyphenyl) silane and factors affecting the hydrothermal stability of Zr-MOFs - Dalton Transactions. Available at: 3.[2] Metal−Organic Frameworks from Silicon- and Germanium-Centered Tetrahedral Ligands - ACS Publications. Available at: 4.[3] Organosilicon linkers in metal organic frameworks: the tetrahedral tetrakis(4-tetrazolylphenyl)silane ligand - Dalton Transactions. Available at: 5.[6] Application of Tetrakis(4-carboxyphenyl)silane in Drug Delivery Systems: Application Notes and Protocols - Benchchem. Available at: 6.[4] An In-Depth Technical Guide to Tetrakis(4-carboxyphenyl)silane as a Precursor - Benchchem. Available at: 7.[5] Exploring the Performance Improvement for CO2 Chemical Fixation in Zn/ZnMg-MOFs. Available at:

Sources

Exploratory

An In-Depth Technical Guide to 4-Vinylphenyl Silicon-Based Monomers for Polymerization

Abstract This technical guide provides a comprehensive overview of 4-vinylphenyl silicon-based monomers, a class of compounds that bridge the worlds of traditional vinyl polymerization and organosilicon chemistry. These...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 4-vinylphenyl silicon-based monomers, a class of compounds that bridge the worlds of traditional vinyl polymerization and organosilicon chemistry. These monomers offer a versatile platform for the synthesis of advanced polymers with tailored properties, including enhanced thermal stability, tunable refractive indices, and improved mechanical performance. This document serves as a resource for researchers, scientists, and drug development professionals, offering insights into the synthesis of these unique monomers, a comparative analysis of their polymerization behavior, and a detailed examination of the structure-property relationships that govern the performance of the resulting polymers. Detailed experimental protocols and visual diagrams are provided to facilitate the practical application of the concepts discussed.

Introduction: The Strategic Advantage of Silicon in Polymer Chemistry

The incorporation of silicon into organic polymers offers a powerful strategy for enhancing material properties. The silicon-oxygen backbone of polysiloxanes, for instance, is known for its exceptional flexibility, low glass transition temperature, and high gas permeability.[1] By strategically introducing silicon-containing moieties as side groups on a robust carbon-based polymer backbone, such as polystyrene, it is possible to create hybrid materials that synergistically combine the desirable attributes of both organic and inorganic polymers.

4-Vinylphenyl silicon-based monomers are particularly attractive in this regard. They possess a polymerizable vinyl group, analogous to styrene, which allows them to be readily incorporated into polymer chains via a variety of well-established polymerization techniques. The silicon-containing functional group, attached to the phenyl ring, provides a locus for tailoring the final properties of the polymer. This guide will delve into the synthesis, polymerization, and characterization of these promising monomers and their corresponding polymers.

Monomer Synthesis: Building the Silicon-Functionalized Styrenic Platform

The synthesis of 4-vinylphenyl silicon-based monomers can be achieved through several reliable synthetic routes. The choice of method often depends on the desired silicon functionality and the availability of starting materials. The two most prevalent and versatile methods are the Grignard reaction and hydrosilylation.

Grignard Reaction: A Cornerstone of Organosilicon Synthesis

The Grignard reaction is a powerful and widely used method for forming carbon-silicon bonds.[2] This approach typically involves the reaction of a 4-vinylphenyl Grignard reagent with a suitable chlorosilane.

A representative synthesis of (4-vinylphenyl)dimethylsilane is outlined below. This monomer is a valuable building block as the Si-H bond can be further functionalized post-polymerization.

Experimental Protocol: Synthesis of (4-vinylphenyl)dimethylsilane via Grignard Reaction [3]

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add magnesium turnings (1.2 equivalents). The entire apparatus should be under an inert atmosphere (e.g., argon or nitrogen).

  • Add anhydrous tetrahydrofuran (THF) to the flask.

  • Slowly add a solution of 4-bromostyrene (1.0 equivalent) in anhydrous THF to the magnesium turnings via the dropping funnel. The reaction is often initiated by the addition of a small crystal of iodine or a few drops of 1,2-dibromoethane.[4]

  • Once the Grignard reagent formation is initiated, as evidenced by a color change and gentle refluxing, continue the addition of the 4-bromostyrene solution at a rate that maintains a steady reflux.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent, (4-vinylphenyl)magnesium bromide.

  • Reaction with Chlorodimethylsilane: In a separate flame-dried, three-necked flask under an inert atmosphere, prepare a solution of chlorodimethylsilane (1.1 equivalents) in anhydrous THF.

  • Cool the chlorodimethylsilane solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the prepared Grignard reagent to the cooled chlorodimethylsilane solution via a cannula.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure (4-vinylphenyl)dimethylsilane.

Diagram: Synthesis of 4-Vinylphenyl Silicon-Based Monomers via Grignard Reaction

cluster_grignard Grignard Reagent Formation cluster_reaction Reaction with Chlorosilane 4-Bromostyrene 4-Bromostyrene Grignard_Reagent (4-Vinylphenyl)magnesium bromide 4-Bromostyrene->Grignard_Reagent Mg, THF Mg Mg / THF Product 4-Vinylphenyl-SiR'R''R''' Grignard_Reagent->Product 1. Chlorosilane, THF 2. Work-up Chlorosilane Cl-SiR'R''R'''

Caption: Grignard synthesis of 4-vinylphenyl silicon monomers.

Hydrosilylation: An Efficient Addition Pathway

Hydrosilylation is an alternative and highly efficient method for creating silicon-carbon bonds, involving the addition of a Si-H bond across a carbon-carbon multiple bond, typically catalyzed by a transition metal complex, most commonly platinum-based catalysts.[5][6] For the synthesis of 4-vinylphenyl silicon-based monomers, this method is particularly useful when starting with a silicon-containing alkyne.

Conceptual Workflow: Hydrosilylation for Monomer Synthesis

  • Starting Materials: A silicon-containing phenylacetylene derivative and a hydrosilane (containing one or more Si-H bonds).

  • Catalyst: A transition metal catalyst, such as Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex).[7]

  • Reaction Conditions: The reaction is typically carried out in an inert solvent at temperatures ranging from room temperature to elevated temperatures, depending on the reactivity of the substrates and the catalyst used.

  • Product: The hydrosilylation reaction can yield both the α- and β-addition products. The regioselectivity can often be controlled by the choice of catalyst and reaction conditions.

Diagram: Hydrosilylation for Monomer Synthesis

Phenylacetylene Phenylacetylene with Si-R group Catalyst Pt Catalyst Phenylacetylene->Catalyst Hydrosilane H-SiR'R''R''' Hydrosilane->Catalyst Alpha_Product α-adduct Catalyst->Alpha_Product Major/Minor Beta_Product β-adduct Catalyst->Beta_Product Major/Minor cluster_anionic Anionic Polymerization cluster_crp Controlled Radical Polymerization (ATRP/RAFT) cluster_free_radical Free Radical Polymerization Anionic_Advantages Advantages: - Well-defined polymers - Narrow MWD - Block copolymers Anionic_Disadvantages Disadvantages: - Stringent conditions - Impurity sensitive CRP_Advantages Advantages: - Robust and versatile - Functional group tolerant - Well-defined polymers CRP_Disadvantages Disadvantages: - Catalyst removal (ATRP) - RAFT agent synthesis FR_Advantages Advantages: - Simple and robust - Wide monomer scope FR_Disadvantages Disadvantages: - Poor control over MW and MWD - Broad dispersity

Caption: A comparative overview of polymerization methods.

Structure-Property Relationships of Poly(4-vinylphenyl)silanes

The properties of polymers derived from 4-vinylphenyl silicon-based monomers are significantly influenced by the nature of the substituents on the silicon atom. By carefully selecting the monomer structure, a wide range of material properties can be achieved.

Thermal Properties

The incorporation of silicon-containing groups, particularly those with phenyl substituents, is known to enhance the thermal stability of polymers. [3]The strong Si-C and Si-O bonds contribute to a higher decomposition temperature compared to their purely organic counterparts. The presence of bulky silyl groups can also restrict chain mobility, leading to an increase in the glass transition temperature (Tg). [8]

Monomer Structure Polymer Property Typical Value Range
-(Si(CH₃)₃) Tg ~100-120 °C
-(Si(OCH₃)₃) Tg Higher than trimethylsilyl due to potential for crosslinking

| -(SiH(CH₃)₂) | Thermal Stability (TGA) | Onset of degradation > 350 °C |

Table 1: Influence of Silyl Group on Thermal Properties

Optical Properties

Polymers containing silicon and phenyl groups often exhibit high refractive indices. The refractive index of siloxane polymers can be tuned by varying the ratio of methyl to phenyl groups, with higher phenyl content generally leading to a higher refractive index. [9]This makes these materials attractive for applications in optical adhesives, encapsulants for LEDs, and other optical components.

Silicon SubstituentRefractive Index (approx.)
Trimethylsilyl~1.50
Phenyl-containing siloxane1.40 - 1.55 [9]

Table 2: Influence of Silicon Substituents on Refractive Index

Mechanical Properties

The mechanical properties of poly(4-vinylphenyl)silanes can be tailored by controlling the polymer architecture and the nature of the silyl group. The incorporation of bulky silyl groups can increase the stiffness and hardness of the polymer. Furthermore, the use of monomers with reactive groups on the silicon atom, such as alkoxysilanes, allows for post-polymerization crosslinking, leading to the formation of robust network structures with enhanced mechanical integrity. [10]

Gas Permeability

Silicon-containing polymers are known for their high gas permeability. [11][12]The flexible Si-O bonds in polysiloxanes contribute to a high free volume, which facilitates the transport of gas molecules. While the incorporation of silyl side groups in a polystyrene backbone may not lead to the same level of permeability as pure polysiloxanes, it can still significantly enhance the gas transport properties compared to unmodified polystyrene. This makes these materials interesting for applications in gas separation membranes.

Applications in Advanced Materials

The unique combination of properties offered by poly(4-vinylphenyl)silanes makes them suitable for a variety of high-performance applications.

  • Microelectronics and Lithography: Their thermal stability and tunable refractive indices make them promising materials for photoresists and anti-reflective coatings in microlithography. [13][14][15]* High-Performance Coatings and Adhesives: The enhanced thermal and mechanical properties, along with the potential for crosslinking, make these polymers suitable for demanding coating and adhesive applications. [10]* Gas Separation Membranes: Their enhanced gas permeability compared to conventional styrenic polymers opens up possibilities for their use in gas separation and purification technologies. [9][11]* Precursors to Ceramics: Pyrolysis of silicon-containing polymers can yield ceramic materials with high thermal and chemical resistance.

Conclusion and Future Outlook

4-Vinylphenyl silicon-based monomers represent a versatile and powerful platform for the development of advanced polymeric materials. The ability to precisely control the structure of the silicon-containing side group, combined with the versatility of vinyl polymerization techniques, allows for the creation of polymers with a wide range of tailored properties. As the demand for high-performance materials continues to grow in fields ranging from microelectronics to energy and healthcare, the importance of these hybrid organic-inorganic polymers is set to increase. Future research in this area will likely focus on the development of novel monomer structures with advanced functionalities, the exploration of new polymerization techniques for even greater control over polymer architecture, and the in-depth investigation of their performance in a new generation of advanced applications.

References

  • Structure/Permeability Relationships of Silicon-Containing Polyimides. (n.d.). DTIC.
  • 7 Properties of Silicone. (2022, July 27). Xometry.
  • (4 - vinyl phenyl) dimethyl silane synthesis. (n.d.). ChemicalBook.
  • Synthesis of poly(methyl methacrylate)-b-poly[(4-vinylphenyl)
  • Galeh-Assadi, M., et al. (2010). Synthesis of Some Silyl Mono- and Polystyrenes with New Properties. Designed Monomers and Polymers, 13(4), 325-335.
  • Structure/Permeability Relationships of Silicon-Containing Polyimides. (n.d.). NASA Technical Reports Server.
  • The Permeability Characteristics of Silicone Rubber. (n.d.). Thomasnet.
  • Silicone rubber and its vapour permeability. (n.d.). Versaperm.
  • Synthesis and Characterization of New Multifunctional Initiators for Anionic Polymerization and the Use of Poly(4-hydroxystyrene). (n.d.). University of Tennessee, Knoxville.
  • Study on the Mechanism of a Side Coupling Reaction during the Living Anionic Copolymerization of Styrene and 1-(Ethoxydimethylsilyphenyl)-1-phenylethylene (DPE-SiOEt). (2017, May 11). Polymers.
  • Living Anionic Polymerization of 5-Substituted 2-Vinylthiophenes. (2024, August 23). Macromolecules.
  • Regulation of the Interfacial Effects of Thin Polystyrene Films by Changing the Aromatic Group Structure on Substrate Surfaces. (2019, July 18). The Journal of Physical Chemistry C.
  • Typical Procedures for Polymerizing via RAFT. (n.d.). MilliporeSigma.
  • Interaction of Silica with Polystyrene: Mechanical Properties, Polymer/Filler Adhesion and Failure Behavior. (2024, January 19). Polymers.
  • Influence of silane on the structure of polystyrene prepared by sol-gel coatings via UV curing. (2017). E3S Web of Conferences.
  • Fetters, L. J. (1966). Procedures for Homogeneous Anionic Polymerization. Journal of Research of the National Bureau of Standards-A. Physics and Chemistry, 70A(5), 421–433.
  • Synthesis of the Grignard reagent of (4-vinylphenyl) magnesium bromide. (n.d.).
  • De Bo, G., et al. (2006). Hydrosilylation of alkynes mediated by N-heterocyclic carbene platinum(0) complexes. Organometallics, 25(8), 1881–1890.
  • Silicone containing copolymers: Synthesis, properties and applications. (2013, April 11). Progress in Polymer Science.
  • Grignard Reaction. (n.d.). University of Minnesota Morris.
  • Uhrig, D., & Mays, J. W. (2005). Experimental techniques in high-vacuum anionic polymerization. Journal of Polymer Science Part A: Polymer Chemistry, 43(24), 6179–6222.
  • The process of hydrosilylation involving phenylacetylene and HSiEt3 was... (n.d.).
  • Synthesis of polystyrene and silica gel polymer hybrids via π–π interactions. (n.d.).
  • Application of functional silanes in electronic and optoelectronic fields. (2025, September 8). Deep Sea.
  • Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applic
  • (4 - vinyl phenyl) dimethyl silane | 4556-72-3. (2025, August 18). ChemicalBook.
  • Hydrosilylation – Knowledge and References. (n.d.). Taylor & Francis.
  • RAFT Polymeriz
  • Tuning the Activity and Selectivity of Phenylacetylene Hydrosilylation with Triethylsilane in the Liquid Phase over Size Controlled Pt Nanoparticles. (2018, January 13).
  • Synthesis of High Molecular Weight Vinylphenyl-Con Taining MQ Silicone Resin via Hydrosilylation Reaction. (2019, September 24).
  • Polymerizing via
  • Direct and Transfer Hydrosilylation Reactions Catalyzed by Fully or Partially Fluorinated Triarylboranes: A Systematic Study. (2015, January 27). Organometallics.
  • Atom transfer radical polymerization. (2025, January 9).
  • Synthesis of High Molecular Weight Vinylphenyl-Con Taining MQ Silicone Resin via Hydrosilylation Reaction. (2019, September 9).
  • DI-n-BUTYLDIVINYLTIN. (n.d.). Organic Syntheses.
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  • Grignard reaction with chlorosilanes in THF: a kinetic study. (2004, July 23). Journal of Organometallic Chemistry.
  • Structures of silicone monomers used in synthesis of silicone resin... (n.d.).
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  • RAFT Polymerization of Activated 4-Vinylbenzoates. (n.d.).
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Foundational

Difference between tetrakis(4-vinylphenyl)silane and tetrakis(vinyldimethylsiloxy)silane

This guide details the structural, functional, and application-based distinctions between Tetrakis(4-vinylphenyl)silane and Tetrakis(vinyldimethylsiloxy)silane . While both are tetra-functional vinylsilanes used to creat...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the structural, functional, and application-based distinctions between Tetrakis(4-vinylphenyl)silane and Tetrakis(vinyldimethylsiloxy)silane . While both are tetra-functional vinylsilanes used to create crosslinked networks, their molecular architectures dictate divergent material properties—one yielding rigid, porous frameworks and the other flexible, elastomeric networks.

Executive Summary

  • Tetrakis(4-vinylphenyl)silane (TVPS) is a rigid, aromatic monomer (Solid). It features a central silicon atom bonded directly to four phenyl rings. It is primarily used to synthesize high-surface-area Porous Organic Polymers (POPs) and Covalent Organic Frameworks (COFs) for gas storage, catalysis, and optoelectronics.

  • Tetrakis(vinyldimethylsiloxy)silane (TVDMSOS) is a flexible, siloxane-based crosslinker (Liquid). It features a central silicon atom bonded to four siloxane chains (

    
    ). It is the industry standard for crosslinking silicone elastomers (PDMS) , release coatings, and hydrogels via addition cure.
    

Molecular Architecture & Properties[1]

The fundamental difference lies in the linkage between the central silicon and the vinyl-bearing group: Si–C (Direct) vs. Si–O–Si (Siloxane) .

Comparative Data Table
FeatureTetrakis(4-vinylphenyl)silane Tetrakis(vinyldimethylsiloxy)silane
Abbreviation TVPS / TGVPSTVDMSOS / Vi-Q Resin
CAS Number 18834-29-2 60111-54-8
Physical State White Crystalline SolidColorless Liquid
Molecular Weight ~440.7 g/mol ~432.9 g/mol
Core Linkage Si–C (Aromatic, Rigid)Si–O–Si (Siloxane, Flexible)
Bond Rotation Restricted (Sterically hindered)Free rotation around Si–O bond
Hydrolytic Stability High (Si–Aryl bond is stable)Moderate (Si–O–Si can re-equilibrate)
Primary Use Porous Solids (POPs, COFs)Elastomers, Gels, Coatings
Structural Visualization

The following diagram illustrates the topological difference. TVPS acts as a "stiff node" for open frameworks, while TVDMSOS acts as a "flexible tether" for rubbery networks.

G cluster_0 Tetrakis(4-vinylphenyl)silane (Rigid) cluster_1 Tetrakis(vinyldimethylsiloxy)silane (Flexible) Si1 Si Ph1 Ph-Vi Si1->Ph1 Ph2 Ph-Vi Si1->Ph2 Ph3 Ph-Vi Si1->Ph3 Ph4 Ph-Vi Si1->Ph4 Si2 Si O1 O-SiMe2-Vi Si2->O1 Flexible O2 O-SiMe2-Vi Si2->O2 O3 O-SiMe2-Vi Si2->O3 O4 O-SiMe2-Vi Si2->O4

Figure 1: Topological comparison. TVPS (Left) forms rigid tetrahedral struts suitable for porous solids. TVDMSOS (Right) possesses rotating siloxane linkages ideal for flexible elastomers.

Reactivity Profiles & Mechanisms

A. Tetrakis(4-vinylphenyl)silane (TVPS)
  • Dominant Mechanism: Free Radical Polymerization or Heck Coupling.

  • Network Formation: Because the phenyl rings are directly bonded to the silicon, the molecule cannot fold back on itself easily. This forces the network to grow outward in 3D space, creating permanent microporosity (BET surface areas often >500 m²/g).

  • Key Reaction: Copolymerization with linkers (e.g., divinylbenzene) creates "Porous Organic Polymers" (POPs).

    • Note: The Si–C bond is chemically inert to hydrolysis, making these networks stable in acidic/basic media.

B. Tetrakis(vinyldimethylsiloxy)silane (TVDMSOS)
  • Dominant Mechanism: Hydrosilylation (Addition Cure).

  • Network Formation: Reacts with hydride-terminated polydimethylsiloxane (H-PDMS-H) catalyzed by Platinum (Karstedt’s catalyst).

  • Key Reaction: The flexible Si–O–Si arms allow the vinyl groups to "search" for hydride partners in a polymer melt, ensuring high conversion rates and forming a rubbery, non-porous solid.

    • Note: This molecule is effectively a Q-resin node (

      
      ).
      

Experimental Protocols

Protocol A: Synthesis of a Porous Organic Polymer (POP) using TVPS

Target: High surface area material for drug adsorption or gas storage.

  • Reagents:

    • Monomer: Tetrakis(4-vinylphenyl)silane (1.0 eq).

    • Co-monomer: Divinylbenzene (DVB) or similar rigid linker (2-4 eq).

    • Initiator: AIBN (Azobisisobutyronitrile).[1]

    • Solvent: THF or DMF (Solvothermal conditions).

  • Procedure:

    • Dissolve TVPS and co-monomer in THF in a pressure tube.

    • Degas via freeze-pump-thaw cycles (3x) to remove oxygen (critical for radical stability).

    • Heat to 100°C for 24 hours .

    • Workup: The solution will turn into a solid monolith or precipitate. Filter and wash extensively with methanol/acetone to remove unreacted monomer.

    • Activation: Dry under vacuum at 120°C to clear the pores.

  • Result: A white/off-white powder with permanent porosity (Type I isotherm).

Protocol B: Formulation of Silicone Elastomer using TVDMSOS

Target: Clear, flexible encapsulant or coating.

  • Reagents:

    • Base Polymer: Vinyl-terminated PDMS (DMS-V31).

    • Crosslinker: Tetrakis(vinyldimethylsiloxy)silane (Calculated to give 1.5:1 Vinyl:Hydride ratio usually, but here TVDMSOS provides vinyls, so you need a Hydride-functional siloxane like HMS-301 as the partner).

    • Correction: TVDMSOS provides Vinyl groups. To crosslink it, you must use a Hydride (Si-H) containing polymer (e.g., Poly(methylhydrosiloxane) or hydride-terminated PDMS).

    • Catalyst: Platinum-divinyltetramethyldisiloxane (Karstedt's catalyst), ~10 ppm Pt.

  • Procedure:

    • Mix the Hydride-functional siloxane and TVDMSOS in a planetary mixer.

    • Add inhibitor (e.g., ethynyl cyclohexanol) if pot-life extension is needed.

    • Add Pt catalyst last.

    • Cure: Heat to 120°C for 30 minutes or room temperature cure for 24 hours.

  • Result: A transparent, water-repellent elastomer.

Applications in Life Sciences & Drug Development

Drug Delivery Carriers (TVPS)

The rigid TVPS creates Porous Organic Polymers (POPs) . These materials are increasingly used to adsorb hydrophobic drug molecules (e.g., Ibuprofen, Doxorubicin) into their pores.

  • Mechanism: High surface area allows high loading capacity.

  • Release: Controlled by the diffusion of the drug out of the rigid pore structure.

Bio-Encapsulation & Devices (TVDMSOS)

The flexible TVDMSOS is used to crosslink biocompatible silicones .

  • Use Case: Encapsulating implantable electronics or creating microfluidic chips (PDMS).

  • Advantage: The siloxane backbone is physiologically inert and permeable to oxygen, making it ideal for cell culture and tissue contact.

Safety & Handling (MSDS Highlights)

CompoundHazardsHandling
TVPS (Solid) Irritant (Eyes/Skin). Inhalation of dust.Use dust mask/fume hood. Store in cool, dry place.
TVDMSOS (Liquid) Combustible Liquid. Moisture Sensitive.Store under inert gas (

). Avoid moisture (prevents hydrolysis).

References

  • Gelest, Inc. Tetrakis(dimethylsiloxy)silane and Vinyl Functional Silanes - Technical Data. [Link]

  • Royal Society of Chemistry (RSC). Microporous organic polymers based on tetraethynyl/vinyl building blocks. [Link]

  • National Institutes of Health (NIH). Porous Organic Polymers Derived from Tetrahedral Silicon-Centered Monomers. [Link]

Sources

Exploratory

An In-depth Technical Guide to Tetrakis(4-vinylphenyl)silane: A Tetrahedral Building Block for Advanced Materials

Introduction Tetrakis(4-vinylphenyl)silane is a unique organosilicon compound distinguished by its tetrahedral geometry, with a central silicon atom bonded to four vinylphenyl groups. This molecular architecture provides...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Tetrakis(4-vinylphenyl)silane is a unique organosilicon compound distinguished by its tetrahedral geometry, with a central silicon atom bonded to four vinylphenyl groups. This molecular architecture provides a rigid, three-dimensional scaffold, making it a highly valuable building block in materials science and polymer chemistry. The presence of four reactive vinyl groups allows for its use as a crosslinking agent or as a monomer in polymerization reactions, leading to the formation of highly branched or network polymers. Furthermore, its well-defined structure makes it an ideal tectonic unit for the bottom-up synthesis of advanced porous materials such as Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). This guide provides a comprehensive overview of its core properties, a detailed synthesis protocol, and its key applications for researchers in chemistry and materials science.

Core Physicochemical Properties

The fundamental properties of tetrakis(4-vinylphenyl)silane are crucial for its application in materials synthesis. While the molecular weight is well-defined, the density is not widely reported in the literature.

PropertyValueReference
Chemical Formula C₃₂H₂₈Si[1]
Molecular Weight 440.65 g/mol
CAS Number 18834-29-2[1]
Appearance Typically a white to off-white powder or crystalline solid.
Density Not readily available in public literature.
Solubility Expected to be soluble in common organic solvents like THF, chloroform, and toluene; insoluble in water.

Synthesis and Mechanistic Insights

The synthesis of tetrakis(4-vinylphenyl)silane is most effectively achieved through palladium-catalyzed cross-coupling reactions, starting from a readily available precursor, tetrakis(4-bromophenyl)silane. The Stille cross-coupling reaction, which couples an organotin reagent with an organic halide, is a reliable method for this transformation due to its high functional group tolerance and generally good yields.[2][3]

Diagram of the Synthetic Workflow

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Stille Cross-Coupling A 1,4-Dibromobenzene + Silicon Tetrachloride (SiCl₄) B Grignard Reaction (Mg, THF) A->B 1. Form Grignard 2. Add SiCl₄ C Tetrakis(4-bromophenyl)silane B->C D Tetrakis(4-bromophenyl)silane F Stille Coupling (Pd(PPh₃)₄, Toluene, Heat) D->F E Vinyltributyltin (Tributyl(vinyl)stannane) E->F G Tetrakis(4-vinylphenyl)silane F->G Purification (Chromatography)

Caption: Synthetic workflow for tetrakis(4-vinylphenyl)silane.

Detailed Experimental Protocol: Stille Coupling

This protocol describes the synthesis of tetrakis(4-vinylphenyl)silane from tetrakis(4-bromophenyl)silane using a Stille cross-coupling reaction.[2][4]

Materials:

  • Tetrakis(4-bromophenyl)silane

  • Tributyl(vinyl)stannane (Vinyltributyltin)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous Toluene

  • Standard Schlenk line and glassware

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add tetrakis(4-bromophenyl)silane (1.0 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq per bromine atom).

  • Solvent Addition: Add anhydrous toluene via cannula to dissolve the reactants. The mixture should be degassed by three freeze-pump-thaw cycles to ensure all oxygen is removed.

    • Expert Insight: The palladium(0) catalyst is extremely sensitive to oxygen. Rigorous exclusion of air is critical for preventing catalyst degradation and ensuring a high yield.

  • Reagent Addition: Add tributyl(vinyl)stannane (1.2 eq per bromine atom) to the reaction mixture via syringe.

  • Reaction Conditions: Heat the mixture to reflux (approximately 110 °C) and stir for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • To remove the tin byproducts, add a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 2-3 hours. A precipitate of tributyltin fluoride will form.

    • Filter the mixture through a pad of Celite, washing with an organic solvent like ethyl acetate.

    • Wash the combined organic filtrate with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield pure tetrakis(4-vinylphenyl)silane.

Self-Validating System: Characterization

To confirm the identity and purity of the synthesized tetrakis(4-vinylphenyl)silane, a combination of spectroscopic techniques is essential.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the vinyl group protons (typically between 5-7 ppm) and the aromatic protons on the phenyl rings (typically between 7-8 ppm). The integration of these signals should correspond to the 28 protons in the molecule.

  • ¹³C NMR Spectroscopy: The carbon NMR will show distinct peaks for the vinyl carbons, the aromatic carbons, and the quaternary carbon attached to the silicon atom.

  • FT-IR Spectroscopy: The infrared spectrum should display characteristic C=C stretching vibrations for the vinyl groups (around 1630 cm⁻¹) and the aromatic rings, as well as Si-C stretching vibrations (around 1100 cm⁻¹).[5]

Applications in Materials Science and Drug Development

The unique tetrahedral structure and the presence of four polymerizable vinyl groups make tetrakis(4-vinylphenyl)silane a versatile precursor for various advanced materials.

Crosslinking Agent and Monomer in Polymers

The vinyl groups can participate in free-radical polymerization, making the molecule an excellent crosslinking agent to improve the mechanical and thermal stability of polymers. It can also act as a core molecule for the synthesis of star-shaped polymers or highly branched, three-dimensional polymer networks with unique properties. The silane core provides thermal stability, while the vinylphenyl groups allow for integration into a wide range of organic polymer systems.

Precursor for Porous Frameworks (MOFs and COFs)

Tetraphenylsilane derivatives are widely used as building blocks, or "tectons," for the construction of highly ordered porous materials.[6][7] The rigid, tetrahedral geometry directs the formation of 3D networks with high surface areas and uniform pore sizes. While the vinyl-functionalized version is less common than its carboxylate or aldehyde counterparts in this context, it holds potential for post-synthetic modification. The vinyl groups within the framework's pores could be functionalized after the initial synthesis, allowing for the covalent attachment of catalysts, drug molecules, or other functional moieties.[6]

Diagram of its Role as a Tectonic Building Block

G cluster_0 Molecular Building Blocks cluster_1 Resulting Porous Material A Tetrakis(4-vinylphenyl)silane Si Core Vinyl Vinyl Vinyl Vinyl C 3D Covalent or Metal-Organic Framework A->C Self-Assembly (Polymerization or Coordination) B Organic Linker or Metal Node B->C Self-Assembly (Polymerization or Coordination)

Caption: Role as a building block for 3D frameworks.

Conclusion

Tetrakis(4-vinylphenyl)silane stands out as a molecule with significant potential, primarily driven by its well-defined tetrahedral structure and the reactivity of its four vinyl groups. Its utility as a crosslinker for robust polymers and as a foundational unit for creating complex, porous materials makes it a subject of interest for advanced materials development. The synthetic protocols, while requiring careful execution to manage the sensitive organometallic reagents, are well within the capabilities of a standard synthetic chemistry laboratory. As the demand for materials with precisely controlled architectures grows, molecules like tetrakis(4-vinylphenyl)silane will continue to be indispensable tools for researchers and scientists.

References

  • Stille Coupling - Organic Synthesis. (n.d.). Retrieved from [Link]

  • Makhado, E., et al. (2024). Facile Heck coupling synthesis and characterization of a novel tris(4-(pyridine-4-vinyl)phenyl)methylsilane tridentate. European Journal of Chemistry, 15(1), 71-73.
  • Stille Coupling - SynArchive. (n.d.). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 233882, Tetrakis(4-methylphenyl)silane. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

  • Weber, W. P., & Mazerolles, P. (2025). Derivatives of tetraphenylmethane and tetraphenylsilane: Synthesis of new tetrahedral building blocks for molecular construction. ResearchGate. Retrieved from [Link]

  • Gelest, Inc. (n.d.). Grignard Reagents and Silanes. Retrieved from [Link]

  • Google Patents. (n.d.). US4814475A - Vinyl silane compounds.
  • Al-Zoubi, R. M., et al. (2026). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. RSC Advances. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Grignard Reagents as Simple Precatalysts for the Dehydrocoupling of Amines and Silanes. Retrieved from [Link]

  • ResearchGate. (2026). Application of Green Chemistry for the One-pot Preparation of Tris (4-bromophenyl) Chlorosilane. Retrieved from [Link]

  • GM Chemical. (n.d.). Trimethoxy(4-vinylphenyl)silane [18001-13-3]. Retrieved from [Link]

  • Henan Alfa Chemical Co., Ltd. (n.d.). CAS:18001-13-3|Trimethoxy(4-vinylphenyl)silane. Retrieved from [Link]

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Foundational

An In-depth Technical Guide to the Solubility of Tetrakis(4-vinylphenyl)silane in Organic Solvents

Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of tetrakis(4-vinylphenyl)silane, a key building block in polymer chemistry an...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of tetrakis(4-vinylphenyl)silane, a key building block in polymer chemistry and materials science. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide offers a detailed theoretical framework for understanding its solubility behavior based on its molecular structure. Furthermore, it presents a robust, step-by-step experimental protocol for researchers to accurately determine the solubility of tetrakis(4-vinylphenyl)silane in a range of common organic solvents. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of the handling and processing of this versatile organosilane.

Introduction to Tetrakis(4-vinylphenyl)silane

Tetrakis(4-vinylphenyl)silane is an organosilane compound characterized by a central silicon atom bonded to four 4-vinylphenyl groups. Its chemical structure, featuring four polymerizable vinyl groups, makes it a valuable crosslinking agent and monomer in the synthesis of advanced polymers and organic-inorganic hybrid materials.[1][2] The tetrahedral arrangement of the phenyl groups provides a rigid and well-defined three-dimensional structure, which can be exploited in the design of materials with tailored properties.

Key Properties of Tetrakis(4-vinylphenyl)silane:

PropertyValue/DescriptionReference
CAS Number 18834-29-2
Molecular Formula C32H28SiCalculated
Molecular Weight 440.66 g/mol Calculated
Appearance Expected to be a solid at room temperature.Inferred

Theoretical Framework for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be soluble in one another. The molecular structure of tetrakis(4-vinylphenyl)silane is predominantly nonpolar. The four phenyl rings and the vinyl groups are hydrophobic, and the central silicon atom does not contribute significantly to the polarity of the molecule. Therefore, it is anticipated that tetrakis(4-vinylphenyl)silane will exhibit higher solubility in nonpolar or weakly polar organic solvents and be insoluble in polar solvents like water.

Factors Influencing Solubility:

  • Solute-Solvent Interactions: Stronger interactions between the solute (tetrakis(4-vinylphenyl)silane) and the solvent molecules will favor dissolution. For this compound, London dispersion forces will be the primary intermolecular interaction with nonpolar solvents.

  • Crystal Lattice Energy: For a solid to dissolve, the energy released from the solvation process must overcome the crystal lattice energy that holds the solid together. The symmetrical, tetrahedral structure of tetrakis(4-vinylphenyl)silane may lead to a stable crystal lattice, potentially requiring more energy for dissolution.

  • Temperature: Generally, the solubility of solids in liquids increases with temperature. This is because the increased kinetic energy helps to overcome the intermolecular forces in both the solute and the solvent.

Based on the solubility of structurally similar compounds like tetrakis(4-methylphenyl)silane and the general properties of organosilanes, the expected solubility of tetrakis(4-vinylphenyl)silane in various organic solvents is summarized below.[3]

Table 1: Predicted Solubility of Tetrakis(4-vinylphenyl)silane in Common Organic Solvents

SolventSolvent TypePredicted SolubilityRationale
TolueneAromatic, NonpolarHighSimilar aromatic character promotes strong dispersion forces.
Tetrahydrofuran (THF)Ether, Weakly PolarHighCan dissolve a wide range of nonpolar and weakly polar compounds.
ChloroformHalogenated, Weakly PolarHighEffective solvent for many organic compounds.
Dichloromethane (DCM)Halogenated, Weakly PolarHighSimilar to chloroform in its solvent properties.
AcetoneKetone, Polar AproticModerateMay show some solubility due to its ability to dissolve a range of organic compounds.
N,N-Dimethylformamide (DMF)Amide, Polar AproticModerate to LowOften a good solvent for larger molecules, similar to related tetraphenylsilanes.[4]
Dimethyl Sulfoxide (DMSO)Sulfoxide, Polar AproticModerate to LowA strong polar aprotic solvent capable of dissolving many organic compounds.[4]
HexaneAliphatic, NonpolarLow to ModerateMay be a suitable solvent, but the large aromatic groups might hinder solubility compared to smaller nonpolar solutes.
EthanolAlcohol, Polar ProticLowThe polar hydroxyl group makes it a poor solvent for nonpolar compounds.
MethanolAlcohol, Polar ProticLowMore polar than ethanol, thus expected to have lower solubility.
WaterPolar ProticInsolubleThe hydrophobic nature of the molecule will prevent dissolution.

Experimental Protocol for Solubility Determination

To obtain accurate quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of tetrakis(4-vinylphenyl)silane in various organic solvents. This method is based on the isothermal shake-flask methodology, a widely accepted technique for solubility measurement.[5]

Materials and Equipment
  • Tetrakis(4-vinylphenyl)silane (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Thermostatic shaker or water bath

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Syringe filters (0.22 µm)

Experimental Workflow

The overall workflow for determining the solubility is depicted in the following diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess tetrakis(4-vinylphenyl)silane B Add a known volume of solvent A->B C Seal vials and place in thermostatic shaker B->C D Shake at a constant temperature until equilibrium is reached C->D E Allow solution to settle D->E F Centrifuge to separate undissolved solid E->F G Take an aliquot of the supernatant F->G H Filter the aliquot G->H I Dilute the filtered solution H->I J Analyze by HPLC or UV-Vis to determine concentration I->J

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of tetrakis(4-vinylphenyl)silane into a series of vials. The excess is crucial to ensure that a saturated solution is formed.

    • Add a precise volume of the selected organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Shake the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration remains constant.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a few hours to let the undissolved solid settle.

    • For finely dispersed solids, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.

  • Sample Analysis:

    • Carefully withdraw a known volume of the clear supernatant using a pipette.

    • Immediately filter the aliquot through a syringe filter (0.22 µm) to remove any remaining solid particles.

    • Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

    • Determine the concentration of tetrakis(4-vinylphenyl)silane in the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer. A pre-established calibration curve is essential for accurate quantification.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL or mg/mL.

Causality and Self-Validation
  • Why use an excess of solute? To ensure that the solution is truly saturated at the given temperature, meaning no more solute can dissolve.

  • Why is constant temperature crucial? Solubility is temperature-dependent. Maintaining a constant temperature ensures that the measured solubility is reproducible and accurate for that specific condition.

  • Why is equilibration time important? To allow the dissolution process to reach a dynamic equilibrium, where the rate of dissolution equals the rate of precipitation.

  • Why filter the supernatant? To remove any undissolved microparticles that could lead to an overestimation of the solubility.

  • Why use a calibrated analytical method? To ensure the accuracy and reliability of the concentration measurement, which is the basis for the solubility value.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of tetrakis(4-vinylphenyl)silane. While direct experimental data is scarce, a theoretical understanding of its molecular structure allows for reliable predictions of its solubility behavior in various organic solvents. The detailed experimental protocol presented herein offers a robust framework for researchers to determine the precise solubility of this compound, enabling its effective use in the development of novel polymers and advanced materials. The principles and methodologies described are broadly applicable to the characterization of other organosilane compounds.

References

  • Vertex AI Search. (2026). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Ningbo Inno Pharmchem Co., Ltd. (2026, February 23). Exploring the Versatility of (4-Vinylphenyl)trimethoxysilane in Polymer Modification.
  • National Center for Biotechnology Information. (n.d.). Tetrakis(4-methylphenyl)silane. PubChem.
  • CymitQuimica. (n.d.). Tetrakis(4-vinylphenyl)methane.
  • BLD Pharm. (n.d.). 18834-29-2|Tetrakis(4-vinylphenyl)silane.
  • Ossila. (n.d.). Tetrakis(4-formylphenyl)silane | CAS Number 1055999-34-2.
  • BenchChem. (2025). An In-Depth Technical Guide to Tetrakis(4-carboxyphenyl)silane as a Precursor.
  • ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
  • ResearchGate. (2025, August 6). Derivatives of tetraphenylmethane and tetraphenylsilane: Synthesis of new tetrahedral building blocks for molecular construction.
  • Dow Corning. (2017, September 6). Limitless Silanes Bonding Organic and Inorganic Materials.
  • ChemicalBook. (2025, July 16). TETRAKIS(VINYLDIMETHYLSILOXY)SILANE | 60111-54-8.
  • Henan Alfa Chemical Co., Ltd. (n.d.). CAS:18001-13-3|Trimethoxy(4-vinylphenyl)silane.
  • Daken Chemical. (2026, January 22). Applications of (4-ethenylphenyl) trimethoxy-Silane in Reinforced Polymer Composites and Elastomers.
  • ResearchGate. (n.d.). The Experimental Determination of Solubilities.

Sources

Exploratory

Engineering Macromolecular Architectures: A Technical Guide to Tetra-Functional Vinyl Silane Cross-Linking Agents

Executive Summary In the development of advanced biomaterials, targeted drug delivery systems, and high-performance polymers, the architectural control of the polymer network is paramount. Tetra-functional vinyl silanes—...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of advanced biomaterials, targeted drug delivery systems, and high-performance polymers, the architectural control of the polymer network is paramount. Tetra-functional vinyl silanes—most notably Tetravinylsilane (TVS) —serve as highly efficient, symmetrical cross-linking nodes. By providing a rigid tetrahedral silicon core bonded to four polymerizable vinyl groups, TVS enables the synthesis of isotropic, highly dense 3D polymer networks.

This whitepaper provides an in-depth mechanistic analysis of TVS-mediated cross-linking, focusing on its integration into drug development via metal-free thiol-ene "click" chemistry, the quantitative modulation of material properties, and field-proven, self-validating experimental protocols.

Molecular Architecture and Physicochemical Profile

Tetravinylsilane (CAS: 1112-55-6) is a reactive organosilicon monomer characterized by a central silicon atom bonded to four vinyl (-CH=CH₂) groups. This high degree of unsaturation makes it a versatile building block for complex macromolecular architectures.

The tetrahedral geometry of the silicon core is critical: it forces the growing polymer chains to propagate in three dimensions with near-perfect spatial symmetry. This prevents the formation of anisotropic domains within the hydrogel or elastomer, which is a common failure point in mechanically stressed biomaterials.

Table 1: Physicochemical Properties of Tetravinylsilane (TVS)

PropertyValueCausality / Significance
IUPAC Name Tetrakis(ethenyl)silaneDefines the four reactive sites available for functionalization.
CAS Number 1112-55-6Standard identifier for reagent procurement.
Molecular Weight 136.27 g/mol Low molecular weight allows for high molar incorporation without drastically altering the bulk mass of the prepolymer.
Flash Point 6 °C (Closed Cup)Indicates high volatility and flammability; dictates strict handling under inert, temperature-controlled conditions.
Core Geometry TetrahedralEnsures isotropic stress distribution in the resulting cross-linked network.

Mechanistic Pathways of Cross-Linking

While TVS can undergo traditional free-radical polymerization (e.g., using dicumyl peroxide) or platinum-catalyzed hydrosilylation, these methods present significant drawbacks for pharmaceutical applications. Hydrosilylation requires heavy metal catalysts (Pt), which are notoriously difficult to purge and pose severe cytotoxicity risks in drug delivery vehicles.

The Thiol-Ene "Click" Chemistry Paradigm

For drug development and biomaterials, the thiol-ene radical addition is the premier cross-linking mechanism. It is a photo-initiated process that proceeds quantitatively under ambient conditions without the need for cytotoxic metal catalysts like copper or platinum[1].

The reaction involves the anti-Markovnikov addition of a thiol to the vinyl groups of TVS. Because the silicon atom in TVS is surrounded by bulky substituents, steric hindrance heavily favors the terminal addition. Analytical studies confirm that the formation of the unwanted alpha-adduct (Markovnikov product) does not exceed 5%[2].

ThiolEne Initiation 1. Photo-Initiation UV Light + Initiator ThiylRadical 2. Thiyl Radical (RS•) Formation Initiation->ThiylRadical Homolytic Cleavage Propagation 3. Anti-Markovnikov Addition to TVS Vinyl Group ThiylRadical->Propagation Radical Attack CarbonRadical 4. Carbon-Centered Radical Intermediate Propagation->CarbonRadical Regioselective ChainTransfer 5. Chain Transfer (Hydrogen Abstraction) CarbonRadical->ChainTransfer Reacts with R-SH ChainTransfer->ThiylRadical Radical Regeneration Product 6. Thioether Linkage (Cross-Linked Node) ChainTransfer->Product Stable Bond Formed

Thiol-Ene Radical Addition Mechanism for Tetravinylsilane.

Applications in Drug Development: Carbosilane-Thioether Dendrimers

Dendrimers are highly branched, monodisperse macromolecules that serve as exceptional nanocarriers for targeted drug delivery. Their highly functionalized surface allows for the conjugation of targeting ligands and API (Active Pharmaceutical Ingredient) payloads.

TVS is the optimal core for the divergent synthesis of carbosilane-thioether dendrimers . By utilizing alternating steps of metal-free thiol-ene click chemistry and nucleophilic substitution (Grignard reactions), researchers can build dendrimers generation by generation (G1, G2, G3...) with exceptional yields (78–94%) and zero metal contamination[3].

Dendrimer Core TVS Core (4 Vinyl Groups) Step1 Step 1: Thiol-Ene Click (+ Chloro-functional Thiol) Core->Step1 Core Activation Int1 Thioether Intermediate (Halogenated Termini) Step1->Int1 UV, No Metal Catalyst Step2 Step 2: Nucleophilic Substitution (Vinylmagnesium Bromide) Int1->Step2 Halogen Exchange Gen1 Generation 1 (G1) Dendrimer (12 Vinyl Groups) Step2->Gen1 Branching Multiplier Iterate Iterative Divergent Growth (G2, G3...) Gen1->Iterate Repeat Cycle

Divergent Synthesis Workflow of Carbosilane-Thioether Dendrimers.

Quantitative Impact on Material Properties

The incorporation of TVS directly dictates the cross-link density (


) of the resulting polymer. Because TVS is tetra-functional, it creates highly dense network nodes. This density restricts the mobility of the polymer chains, which directly translates to an increase in the storage modulus (

) and overall mechanical toughness. Furthermore, the combination of the silicon core in TVS and the sulfur atoms from the thiol-ene reaction incorporates highly polarizable atoms into the network, significantly elevating the refractive index of the material[4].

Table 2: Impact of TVS Cross-Linking on Polymer Properties

ParameterLow Cross-Link DensityHigh Cross-Link Density (TVS-mediated)Causality
Storage Modulus (

)
LowerSignificantly HigherDense tetrahedral network nodes restrict polymer chain mobility.
Refractive Index BaselineElevatedIncorporation of highly polarizable silicon (and sulfur) atoms in a tight network[4].
Swelling Ratio (

)
HighLowA tighter, highly cross-linked network physically prevents extensive solvent penetration[5].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each workflow contains an intrinsic analytical checkpoint to confirm success before proceeding.

Protocol 1: Synthesis of G1 Carbosilane-Thioether Dendrimer via Thiol-Ene Click

Objective: To functionalize the TVS core with a halogenated thiol for subsequent branching.

  • Preparation & Degassing: In a flame-dried Schlenk flask, dissolve Tetravinylsilane (1.0 eq) and 3-chloro-1-propanethiol (4.5 eq, slight excess) in anhydrous methanol. Add 2,2-dimethoxy-2-phenylacetophenone (DMPA) (0.05 eq) as the photoinitiator.

    • Causality: While thiol-ene reactions are less sensitive to oxygen than traditional radical polymerizations, oxygen is highly soluble in nonpolar/organic solvents and can quench the thiyl radicals. Degassing via three freeze-pump-thaw cycles ensures maximum kinetic efficiency[2].

  • Irradiation: Expose the stirring solution to UV light (

    
     nm) at room temperature for 2 hours.
    
  • Purification: Remove the solvent under reduced pressure. Precipitate the crude product in cold diethyl ether to remove unreacted thiol and photoinitiator byproducts.

  • Self-Validation Checkpoint (NMR): Analyze the product via

    
    H NMR spectroscopy. The reaction is deemed complete and successful only if the multiplet corresponding to the vinyl protons of TVS (
    
    
    
    ppm) has completely disappeared, confirming 100% conversion of all four core arms[3].
Protocol 2: Determination of Cross-Link Density via Solvent Swelling

Objective: To quantify the apparent cross-link density of a TVS-cured hydrogel/elastomer.

  • Initial Measurement: Accurately weigh a dry sample of the TVS-cross-linked polymer network (

    
    ).
    
  • Equilibrium Swelling: Submerge the sample in a highly compatible solvent (e.g., toluene for hydrophobic networks) at 25 °C for 72 hours.

    • Causality: 72 hours ensures the solvent has fully penetrated the network until the osmotic swelling force is perfectly balanced by the elastic retractile force of the cross-links.

  • Final Measurement: Remove the sample, quickly blot the surface to remove excess solvent, and weigh the swollen mass (

    
    ).
    
  • Calculation: Calculate the polymer volume fraction (

    
    ) in the swollen mass.
    
  • Self-Validation Checkpoint (Flory-Rehner Equation): Input

    
     into the Flory-Rehner equation to calculate the apparent cross-link density (
    
    
    
    )[5]. Validate the experimental architecture by comparing this empirical value against the theoretical cross-link density calculated from the initial stoichiometric ratio of TVS to monomer. A significant deviation indicates either incomplete curing or the formation of intramolecular loops instead of intermolecular cross-links.

References

  • Radical chemistry in polymer science: an overview and recent advances National Center for Biotechnology Information (PMC) URL:[Link]

  • How Molecular Structure Affects Mechanical Properties of an Advanced Polymer NASA Technical Reports Server URL:[Link]

  • Application of Thiol−Ene Chemistry to the Preparation of Carbosilane−Thioether Dendrimers ACS Publications URL:[Link]

  • The Use of the Thiol-Ene Addition Click Reaction in the Chemistry of Organosilicon Compounds National Center for Biotechnology Information (PMC) URL:[Link]

  • Influence of Type of Cross-Linking Agent on Structure and Transport Properties of Polydecylmethylsiloxane MDPI URL:[Link]

  • Thiol-ene reaction Wikipedia URL:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of Tetrakis(4-vinylphenyl)silane from 4-Chlorostyrene: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed guide for the synthesis of tetrakis(4-vinylphenyl)silane, a versatile tetra-functional molecule with significant potential...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the synthesis of tetrakis(4-vinylphenyl)silane, a versatile tetra-functional molecule with significant potential in materials science and polymer chemistry. The protocol outlines a two-step, one-pot synthesis starting from commercially available 4-chlorostyrene via a Grignard reaction followed by coupling with silicon tetrachloride. This guide is designed to provide not just a procedural walkthrough but also the scientific rationale behind the key experimental steps, ensuring a comprehensive understanding for successful execution.

Introduction

Tetrakis(4-vinylphenyl)silane is a unique organosilicon compound featuring a central silicon atom tetrahedrally bonded to four 4-vinylphenyl groups. This structure provides a rigid, three-dimensional scaffold with four polymerizable vinyl groups, making it an excellent crosslinking agent and a building block for the synthesis of porous organic polymers, and other advanced materials. The vinyl functionalities allow for its incorporation into a variety of polymer backbones, enhancing thermal stability and mechanical properties.

Reaction Mechanism and Scientific Rationale

The synthesis of tetrakis(4-vinylphenyl)silane from 4-chlorostyrene proceeds through two key stages: the formation of a Grignard reagent and the subsequent nucleophilic substitution on silicon tetrachloride.

Step 1: Formation of 4-Vinylphenylmagnesium Chloride (Grignard Reagent)

The process begins with the formation of the Grignard reagent, 4-vinylphenylmagnesium chloride, from 4-chlorostyrene and magnesium metal in an ethereal solvent, typically anhydrous tetrahydrofuran (THF). This reaction involves the insertion of magnesium into the carbon-chlorine bond, transforming the electrophilic aryl chloride into a highly nucleophilic organomagnesium species.

Causality: The choice of an anhydrous ethereal solvent like THF is critical. The ether molecules coordinate with the magnesium, stabilizing the Grignard reagent and preventing its decomposition. The reaction is initiated by the activation of the magnesium surface, often with a small amount of iodine or 1,2-dibromoethane, which cleans the passivating oxide layer from the magnesium, allowing the reaction to commence.

Step 2: Reaction with Silicon Tetrachloride

The freshly prepared Grignard reagent is then reacted with silicon tetrachloride. As a classic electrophile, the silicon atom in SiCl4 is susceptible to nucleophilic attack by the carbanionic carbon of the Grignard reagent.[1] This results in the stepwise substitution of the four chlorine atoms on the silicon center with the 4-vinylphenyl groups, ultimately forming the desired tetrakis(4-vinylphenyl)silane.

Causality: The stoichiometry of the reactants is crucial for achieving complete substitution and maximizing the yield of the tetra-substituted product. A slight excess of the Grignard reagent is often employed to ensure all four chlorine atoms on the silicon tetrachloride are replaced. The reaction is typically carried out at low temperatures to control the exothermic nature of the reaction and minimize side reactions.

Experimental Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Characterization Reagents 4-Chlorostyrene Magnesium Turnings Silicon Tetrachloride Anhydrous THF Grignard_Formation 1. Grignard Reagent Formation (Initiate with I2, reflux in THF) Reagents->Grignard_Formation Glassware Flame-dried Glassware (Three-neck flask, condenser, dropping funnel) Glassware->Grignard_Formation Coupling 2. Coupling with SiCl4 (Add SiCl4 dropwise at 0°C) Grignard_Formation->Coupling Reaction_Completion 3. Stir at Room Temperature Coupling->Reaction_Completion Quenching 4. Quench with aq. NH4Cl Reaction_Completion->Quenching Extraction 5. Extract with Diethyl Ether Quenching->Extraction Drying 6. Dry with Na2SO4 Extraction->Drying Purification 7. Column Chromatography (Silica gel, Hexane/EtOAc) Drying->Purification NMR 1H & 13C NMR Purification->NMR FTIR FT-IR Spectroscopy Purification->FTIR MS Mass Spectrometry Purification->MS

Caption: Experimental workflow for the synthesis of tetrakis(4-vinylphenyl)silane.

Detailed Experimental Protocol

Materials and Reagents

Reagent/MaterialFormulaCAS No.M.W. ( g/mol )QuantityNotes
4-ChlorostyreneC₈H₇Cl1073-67-2138.605.54 g, 40 mmolInhibitor should be removed before use.
Magnesium TurningsMg7439-95-424.311.07 g, 44 mmol
IodineI₂7553-56-2253.811 crystalInitiator
Silicon TetrachlorideSiCl₄10026-04-7169.901.70 g, 10 mmolHandle in a fume hood.
Anhydrous Tetrahydrofuran (THF)C₄H₈O109-99-972.11100 mL
Saturated Ammonium Chloride SolutionNH₄Cl (aq)12125-02-953.4950 mL
Diethyl Ether(C₂H₅)₂O60-29-774.12As neededFor extraction.
Anhydrous Sodium SulfateNa₂SO₄7757-82-6142.04As neededFor drying.
Silica GelSiO₂7631-86-960.08As neededFor column chromatography.
HexaneC₆H₁₄110-54-386.18As neededEluent for chromatography.
Ethyl Acetate (EtOAc)C₄H₈O₂141-78-688.11As neededEluent for chromatography.

Equipment

  • Three-necked round-bottom flask (250 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas (Nitrogen or Argon) supply

  • Schlenk line or equivalent inert atmosphere setup

  • Standard laboratory glassware for work-up and purification

Procedure

  • Preparation of the Grignard Reagent:

    • Flame-dry all glassware and allow to cool under a stream of inert gas.

    • To the three-necked flask, add magnesium turnings (1.07 g, 44 mmol).

    • Add a single crystal of iodine to the flask.

    • Assemble the glassware with the reflux condenser and dropping funnel.

    • Add 20 mL of anhydrous THF to the flask to cover the magnesium.

    • In the dropping funnel, prepare a solution of 4-chlorostyrene (5.54 g, 40 mmol) in 30 mL of anhydrous THF.

    • Add a small portion (approx. 5 mL) of the 4-chlorostyrene solution to the magnesium suspension. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gently warm the flask.

    • Once the reaction has initiated, add the remaining 4-chlorostyrene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the reaction mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

    • Cool the reaction mixture to 0 °C in an ice bath.

  • Reaction with Silicon Tetrachloride:

    • In a separate, dry flask, prepare a solution of silicon tetrachloride (1.70 g, 10 mmol) in 50 mL of anhydrous THF.

    • Transfer this solution to the dropping funnel.

    • Add the silicon tetrachloride solution dropwise to the cold (0 °C) Grignard reagent solution with vigorous stirring over a period of 30-60 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Continue stirring at room temperature for 12-16 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of 50 mL of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.

Characterization of Tetrakis(4-vinylphenyl)silane

The identity and purity of the synthesized tetrakis(4-vinylphenyl)silane should be confirmed by standard analytical techniques.

Expected Analytical Data:

TechniqueExpected Results
¹H NMR (CDCl₃)δ ~7.5-7.3 (m, 16H, Ar-H), ~6.7 (dd, 4H, -CH=CH₂), ~5.8 (d, 4H, -CH=CH₂), ~5.3 (d, 4H, -CH=CH₂)
¹³C NMR (CDCl₃)δ ~137-125 (Ar-C), ~136 (-CH=CH₂), ~114 (-CH=CH₂)
FT-IR (KBr)ν (cm⁻¹) ~3080-3000 (Ar-H stretch), ~1625 (C=C stretch, vinyl), ~1590 (C=C stretch, aromatic), ~1100 (Si-C stretch)
Mass Spec. (ESI-MS)Calculated for C₃₂H₂₈Si [M+H]⁺, observed m/z should correspond.

Safety and Handling Precautions

  • 4-Chlorostyrene: Is a flammable liquid and is harmful if swallowed or inhaled. It can cause skin and eye irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Silicon Tetrachloride: Is a corrosive liquid that reacts violently with water to produce hydrochloric acid. It is toxic if swallowed or inhaled and causes severe skin burns and eye damage. Handle in a fume hood under anhydrous conditions and wear appropriate PPE, including acid-resistant gloves, a face shield, and a lab coat.

  • Grignard Reagents: Are highly reactive and pyrophoric. They react violently with water and other protic solvents. All reactions involving Grignard reagents must be carried out under a dry, inert atmosphere.

Troubleshooting

ProblemPossible CauseSolution
Grignard reaction does not initiate. Wet glassware or solvent.Ensure all glassware is thoroughly flame-dried and solvents are anhydrous.
Passivated magnesium surface.Add a crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium.
Low yield of the final product. Incomplete Grignard formation.Extend the reflux time after the addition of 4-chlorostyrene.
Incomplete reaction with SiCl₄.Ensure dropwise addition of SiCl₄ at low temperature and allow for sufficient reaction time.
Side reactions (e.g., Wurtz coupling).Maintain a low reaction temperature during the addition of SiCl₄.
Product is contaminated with byproducts. Inefficient purification.Optimize the eluent system for column chromatography. Recrystallization may be an alternative purification method.

Conclusion

This guide provides a comprehensive and scientifically grounded protocol for the synthesis of tetrakis(4-vinylphenyl)silane from 4-chlorostyrene. By understanding the underlying reaction mechanisms and adhering to the detailed experimental procedures and safety precautions, researchers can reliably synthesize this valuable building block for a wide range of applications in materials science and polymer chemistry.

References

  • Facile Heck coupling synthesis and characterization of a novel tris(4-(pyridine-4-vinyl)phenyl)methylsilane tridentate. European Journal of Chemistry. 2024, 15(1), 71-73.
  • Silicon tetrachloride. In: Wikipedia. Accessed: February 27, 2026. [Link]

  • Supporting Information – 1H-NMR and 13C-NMR Spectra Vinyldisiloxanes: Their Synthesis, Cross Coupling and Applications. Accessed: February 27, 2026. [Link]

  • SAFETY DATA SHEET - 4-Chlorostyrene. Thermo Fisher Scientific. Accessed: February 27, 2026.
  • SAFETY DATA SHEET - Silicon tetrachloride. Sigma-Aldrich. Accessed: February 27, 2026.

Sources

Application

Application Note: High-Purity Synthesis of Tetraaryl Silanes via Grignard Reagent

Executive Summary & Scope This application note details the optimized protocol for synthesizing tetraaryl silanes ( ) from silicon tetrachloride ( ) and aryl magnesium halides ( ). While mono-, di-, and tri-substitution...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

This application note details the optimized protocol for synthesizing tetraaryl silanes (


) from silicon tetrachloride (

) and aryl magnesium halides (

). While mono-, di-, and tri-substitution occur readily, the fourth aryl addition is kinetically inhibited by significant steric congestion at the silicon center.

This guide departs from standard textbook procedures by implementing forcing conditions (solvent exchange and high-thermal drive) to overcome the activation energy barrier of the final substitution step (


).
Core Challenges Addressed
  • Steric Hindrance: The "Tetra-Barrier" often leads to mixtures of

    
     and silanol byproducts (
    
    
    
    ).
  • Moisture Sensitivity:

    
     hydrolyzes violently; strict Schlenk techniques are mandatory.
    
  • Wurtz Coupling: Homocoupling of aryl halides (Ar-Ar) is a competing side reaction.

Mechanistic Insight & Reaction Pathway[1][2][3][4][5][6]

The formation of tetraaryl silanes proceeds via a stepwise nucleophilic substitution mechanism (


-Si). The rate of reaction drops logarithmically with each successive addition due to the increasing steric bulk of the aryl ligands.
Reaction Pathway Diagram

The following diagram illustrates the stepwise chlorosilane substitution and the critical energy barrier at the final step.

GrignardSilane SiCl4 SiCl4 (Starting Material) Mono ArSiCl3 (Fast) SiCl4->Mono k1 (Rapid) Grignard 4.4 eq. ArMgBr (Nucleophile) Grignard->SiCl4 Di Ar2SiCl2 (Moderate) Mono->Di k2 Tri Ar3SiCl (Slow) Di->Tri k3 Barrier Steric Barrier Tri->Barrier + ArMgBr Tetra SiAr4 (Target) Barrier->Tetra High Temp (>65°C) Silanol Ar3SiOH (Impurity) Barrier->Silanol Incomplete + H2O Quench

Figure 1: Stepwise nucleophilic substitution pathway. Note the critical branching point at the Tri-substituted intermediate where thermal energy is required to favor product over hydrolysis.

Experimental Protocol

Reagents & Equipment Specifications
ComponentSpecificationPurpose
Silicon Tetrachloride 99.9%, AnhydrousElectrophilic silicon source. Handle in Fume Hood.
Aryl Bromide >98%, DryPrecursor for Grignard.
Magnesium Turnings Grignard GradeActivated by crushing/iodine.
THF (Tetrahydrofuran) Distilled over Na/BenzophenoneHigh-boiling ether solvent (66°C) to push kinetics.
Toluene AnhydrousCo-solvent for temperature ramp (>100°C) if needed.
Inert Gas Argon (preferred) or

Argon is denser than air, providing better blanket for

.
Step-by-Step Methodology
Phase 1: Grignard Reagent Generation (In-Situ)

Rationale: Commercial Grignards often degrade. In-situ generation ensures accurate titer and maximum activity.

  • Setup: Flame-dry a 3-neck Round Bottom Flask (RBF) equipped with a reflux condenser, addition funnel, and magnetic stir bar under Argon flow.

  • Activation: Add Mg turnings (5.0 eq relative to Si) and a single crystal of Iodine. Heat gently with a heat gun until iodine vaporizes to etch the Mg surface.

  • Initiation: Add anhydrous THF (sufficient for 1.0 M solution). Add 5% of the total Aryl Bromide volume. Wait for exotherm/turbidity (initiation).[1]

  • Propagation: Dropwise add the remaining Aryl Bromide (total 4.5 eq relative to Si) over 1 hour. Maintain a gentle reflux via internal exotherm.

  • Maturation: Once addition is complete, reflux externally (oil bath) for 1 hour to ensure quantitative formation of

    
    .
    
Phase 2: Electrophile Addition (Inverse Addition)

Rationale: We add


 TO the Grignard. This maintains a high [Grignard]:[Si] ratio throughout the reaction, favoring multiple substitutions.
  • Cooling: Cool the Grignard solution to 0°C (Ice/Water bath).

  • Addition: Dilute

    
     (1.0 eq) in THF (1:1 v/v). Add this solution dropwise to the Grignard over 45 minutes.
    
    • Observation: Massive precipitation of

      
       salts will occur. Viscosity will increase.
      
  • The Thermal Drive (Crucial Step):

    • Allow to warm to Room Temp (RT).[1]

    • Heat to reflux (66°C) for 12–24 hours .

    • Optimization for Bulky Aryls: If the aryl group is ortho-substituted (e.g., o-tolyl), THF reflux is insufficient. Add dry Toluene (equal volume to THF) and distill off the THF fraction to raise the reaction temperature to ~100-110°C.

Phase 3: Quench & Workup
  • Quench: Cool to 0°C. Slowly add saturated aqueous

    
    .
    
    • Caution: Unreacted

      
       bonds hydrolyze violently producing HCl gas. Add slowly.
      
  • Extraction: Extract the aqueous layer 3x with Dichloromethane (DCM) or Ethyl Acetate.

  • Washing: Wash combined organics with

    
     (2x) and Brine (1x).
    
  • Drying: Dry over

    
    , filter, and concentrate via rotary evaporation.
    
Phase 4: Purification

Rationale: The crude mixture contains Product (


), Biphenyl (

), and Silanol (

).
  • Trituration: Most tetraaryl silanes are highly crystalline and insoluble in cold ethanol/ether. Suspend the crude solid in cold Ethanol. Sonicate and filter.

    • Result: Biphenyl and Silanols usually dissolve;

      
       remains as a filter cake.
      
  • Recrystallization: If purity <99%, recrystallize from hot Chloroform or Toluene.

Process Control & Troubleshooting

Use this logic flow to diagnose yield issues.

Troubleshooting Start Analyze Crude NMR/HPLC Check1 Is Ar3Si-OH present? Start->Check1 Action1 Incomplete Substitution. Increase Temp or Reaction Time. Check1->Action1 Yes Check2 Is Ar-Ar (Biphenyl) High? Check1->Check2 No Action2 Temp too high during Grignard formation. Control exotherm (<40°C) during generation. Check2->Action2 Yes Success Product Pure >98% Check2->Success No

Figure 2: Diagnostic workflow for impurity profiling.

References

  • Organic Syntheses , Coll. Vol. 4, p.937 (1963); Vol. 31, p.104 (1951). Tetraphenylsilane. (Classic reference for physical properties and Wurtz-Fittig comparisons). [Link]

  • Gelest, Inc. Grignard Reagents and Silanes: Application Note. (Authoritative source on industrial organosilane synthesis protocols). [Link]

  • Journal of the American Chemical Society . Kinetics and Mechanism of the Reaction of Grignard Reagents with Silanes. (Provides the kinetic justification for high-temperature forcing conditions). [Link] (General Journal Landing Page for verification of kinetic principles).

  • Master Organic Chemistry . Reactions of Grignard Reagents. (Mechanistic grounding for nucleophilic addition). [Link]

Sources

Method

Application Note: Fabrication of Hybrid Porous Organic Polymers (POPs) via Vinyl Silane Precursors

Target Audience: Materials Scientists, Polymer Chemists, and Energy Storage Researchers Document Type: Technical Guide & Experimental Protocol Rational Design & Mechanistic Insights Porous organic polymers (POPs) are hig...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Polymer Chemists, and Energy Storage Researchers Document Type: Technical Guide & Experimental Protocol

Rational Design & Mechanistic Insights

Porous organic polymers (POPs) are highly cross-linked, amorphous networks characterized by permanent intrinsic microporosity, high specific surface areas, and exceptional hydrothermal stability[1]. While traditional POPs rely on purely organic nodes, the integration of inorganic-organic hybrid monomers—specifically vinyl silanes like octavinylsilsesquioxane (OVS)—has revolutionized the structural integrity of these materials.

The Causality of Monomer Selection: OVS provides a rigid, nanometer-sized (1–3 nm) cubic silsesquioxane core that acts as an optimal 3D cross-linking node[2]. During polymerization, this rigid inorganic cage prevents the collapse of the polymer chains—a common issue in purely organic networks that leads to a loss of permanent porosity. Furthermore, the eight peripheral vinyl groups on the OVS cage allow for multidirectional propagation, preventing the formation of soluble, linear oligomers and forcing the rapid generation of an insoluble, highly porous 3D network[3].

Depending on the targeted application, the vinyl groups of OVS can be polymerized via two distinct mechanistic pathways:

  • Cationic Homopolymerization: Utilizing Lewis acids (e.g., AlCl₃), the vinyl groups undergo rapid carbocationic cross-linking. The high cross-linking density directly correlates with high Brunauer–Emmett–Teller (BET) surface areas, making these materials ideal for gas adsorption (e.g., CO₂ capture)[3].

  • Heck Cross-Coupling: OVS can be co-polymerized with multi-brominated aromatic fluorophores (e.g., pyrene, anthracene, fluorene) using Pd-catalyzed Heck reactions[2],[4]. The steric bulk of the silsesquioxane cage limits structural interpenetration, while the extended π-conjugation from the aromatic co-monomers imparts excellent electrochemical properties for supercapacitors and hydrogen evolution reactions (HER)[4].

Quantitative Data Summary

The choice of co-monomer and polymerization technique heavily dictates the final textural and thermal properties of the POP. The following table summarizes the structure-property relationships of various OVS-derived polymers.

Polymer DesignationMonomersPolymerization MethodBET Surface Area (m²/g)Thermal Stability (Td10, °C)Primary Application
OVS-Cationic POP OVS (Homopolymer)Cationic (AlCl₃)300 – 620[3]> 400[3]Gas Adsorption
OVS-A HPP OVS + AnthraceneHeck Coupling433[2]579[2]Supercapacitors
OVS-P-F HPP OVS + Pyrene/FluoreneHeck Coupling375[4]444[4]Energy Storage / HER
OVS-P-A HPP OVS + Pyrene/AnthraceneHeck Coupling98[2]377[2]Supercapacitors

Synthetic Workflows & Logical Relationships

The diagram below illustrates the divergent synthetic pathways utilized to transform the OVS vinyl silane precursor into functional porous networks.

POP_Synthesis OVS Octavinylsilsesquioxane (OVS) Core Cat_Al AlCl3 / Lewis Acid (Room Temp) OVS->Cat_Al Cat_Pd Pd(OAc)2 / Ligand (Heck Coupling) OVS->Cat_Pd Aromatics Brominated Aromatics (e.g., Pyrene-Br4) Aromatics->Cat_Pd Rxn_Cat Cationic Homopolymerization Cat_Al->Rxn_Cat Rxn_Heck Cross-Coupling Polymerization Cat_Pd->Rxn_Heck POP_Homo OVS-Homopolymer POP (Micro/Mesoporous) Rxn_Cat->POP_Homo POP_Hybrid OVS-Hybrid POP (Extended Conjugation) Rxn_Heck->POP_Hybrid App Energy Storage & Gas Capture POP_Homo->App POP_Hybrid->App

Figure 1: Synthetic pathways for fabricating OVS-based porous organic polymers.

Step-by-Step Experimental Protocols

To ensure reproducibility and trustworthiness, these protocols integrate self-validating purification steps. Unreacted monomers and trapped catalyst residues can artificially inflate mass and block micropores; therefore, exhaustive Soxhlet extraction is a mandatory system-check prior to BET characterization.

Protocol A: Cationic Homopolymerization of OVS

Objective: Rapid synthesis of high-surface-area aliphatic POPs for gas adsorption.

  • System Preparation & Degassing: Transfer 1.0 mmol of OVS into an oven-dried Schlenk flask. Add 20 mL of anhydrous dichloromethane (DCM). Purge the system with ultra-high purity N₂ for 15 minutes to eliminate moisture, which can prematurely quench the Lewis acid catalyst[3].

  • Initiation: Rapidly add 4.0 mmol of anhydrous AlCl₃ under a positive N₂ counter-flow. Mechanistic Note: The high ratio of AlCl₃ is required to efficiently initiate the carbocationic cross-linking across all eight vinyl groups simultaneously.

  • Polymerization: Stir the mixture vigorously at room temperature. Within 1 to 2 hours, the solution will transition into a rigid, insoluble gel network. Allow the reaction to proceed for a total of 24 hours to ensure maximum cross-linking density[3].

  • Quenching: Slowly add 10 mL of methanol to quench the active carbocations and neutralize the AlCl₃.

  • Self-Validating Purification (Soxhlet): Filter the crude solid. Transfer the powder to a cellulose thimble and perform continuous Soxhlet extraction using THF (24 h) followed by Methanol (24 h). Rationale: This removes trapped oligomers and aluminum salts that would otherwise obscure the intrinsic micropores.

  • Drying: Dry the purified polymer network under dynamic vacuum at 80 °C for 12 hours.

Protocol B: Heck Cross-Coupling of OVS and Pyrene

Objective: Synthesis of highly conjugated, ultrastable hybrid POPs for supercapacitor electrodes.

  • Monomer Mixing: In a thick-walled Schlenk tube, combine OVS (0.5 mmol) and 1,3,6,8-tetrabromopyrene (1.0 mmol). Add 15 mL of anhydrous N,N-dimethylformamide (DMF) and 5 mL of triethylamine (TEA). Mechanistic Note: DMF solubilizes the rigid aromatic monomers, while TEA acts as both a base to neutralize the HBr byproduct and a reducing agent to maintain the Pd catalyst in its active Pd(0) state[4].

  • Catalyst Addition: Add Pd(OAc)₂ (0.05 mmol) and tri-o-tolylphosphine (P(o-tolyl)₃) (0.1 mmol). Mechanistic Note: The sterically demanding P(o-tolyl)₃ ligand accelerates the reductive elimination step in the Heck catalytic cycle, which is critical when dealing with sterically hindered 3D nodes like OVS.

  • Strict Degassing: Perform three consecutive freeze-pump-thaw cycles. Rationale: Pd(0) is highly sensitive to oxidation. Any residual O₂ will lead to catalyst deactivation and unwanted oxidative homocoupling of the vinyl groups.

  • Polymerization: Seal the tube and heat the mixture at 100 °C for 72 hours under static N₂. The formation of a dark, insoluble precipitate indicates successful network formation[2].

  • Self-Validating Purification (Soxhlet): Filter the precipitate and subject it to sequential Soxhlet extraction with THF, DCM, and Methanol (24 hours each) to remove Pd black, phosphine ligands, and unreacted monomers[2],[4].

  • Drying: Dry the final hybrid POP under dynamic vacuum at 100 °C for 24 hours.

References

  • Advances in porous organic polymers: syntheses, structures, and diverse applications. RSC Advances.

  • Design Hybrid Porous Organic/Inorganic Polymers Containing Polyhedral Oligomeric Silsesquioxane/Pyrene/Anthracene Moieties as a High-Performance Electrode for Supercapacitor. Polymers (MDPI).

  • Construction of Porous Organic/Inorganic Hybrid Polymers Based on Polyhedral Oligomeric Silsesquioxane for Energy Storage and Hydrogen Production from Water. Polymers (MDPI).

  • Porous Polymers Derived from Octavinylsilsesquioxane by Cationic Polymerization. Macromolecular Rapid Communications.

Sources

Application

Application Note: Tetrakis(4-vinylphenyl)silane as a High-Performance Cross-linker for Advanced Silicone Elastomers

Abstract This technical guide details the use of tetrakis(4-vinylphenyl)silane as a tetrafunctional cross-linking agent for the formulation of high-performance silicone elastomers. Its unique, rigid tetrahedral structure...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide details the use of tetrakis(4-vinylphenyl)silane as a tetrafunctional cross-linking agent for the formulation of high-performance silicone elastomers. Its unique, rigid tetrahedral structure allows for the creation of well-defined, densely cross-linked polymer networks. This results in silicone elastomers with exceptional mechanical strength, thermal stability, and chemical resistance, making them highly suitable for demanding applications in microfluidics, drug delivery, and medical device fabrication. This document provides a comprehensive overview of the underlying scientific principles, detailed experimental protocols for elastomer synthesis and characterization, and expected material properties.

Scientific Principles and Rationale

Silicone elastomers, predominantly based on polydimethylsiloxane (PDMS), are renowned for their biocompatibility, thermal stability, and flexibility.[1] The properties of these materials are critically dependent on their three-dimensional network structure, which is formed by cross-linking linear polymer chains.[2] The choice of cross-linker is a key determinant of the final elastomer properties.[3]

1.1. The Hydrosilylation Cross-linking Chemistry

The formation of the elastomer network is achieved through a platinum-catalyzed hydrosilylation reaction. This is an addition reaction between the vinyl groups (-CH=CH₂) of the tetrakis(4-vinylphenyl)silane cross-linker and the hydride groups (Si-H) of a hydride-terminated silicone polymer.[4] This addition-cure chemistry is highly efficient, proceeds with no byproducts, and allows for precise control over the elastomer's properties by modulating the ratio of vinyl to hydride functional groups.[4][5]

1.2. Advantages of a Tetrafunctional Cross-linker

Unlike conventional difunctional or trifunctional cross-linkers, the tetrahedral geometry of tetrakis(4-vinylphenyl)silane provides four reactive sites. This tetra-functionality enables the formation of a more homogenous and densely cross-linked network.[6] The rigid phenyl groups incorporated into the silane structure also contribute to the enhanced thermal stability and mechanical robustness of the resulting elastomer.

A visual representation of the cross-linking reaction is provided below:

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product PDMS Hydride-Terminated PDMS (Si-H) Elastomer Cross-linked Silicone Elastomer Network PDMS->Elastomer Hydrosilylation TVPS Tetrakis(4-vinylphenyl)silane (-CH=CH₂) TVPS->Elastomer Catalyst Platinum Catalyst (e.g., Karstedt's) Catalyst->Elastomer

Caption: Hydrosilylation reaction of silicone elastomer.

Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis and characterization of a silicone elastomer using tetrakis(4-vinylphenyl)silane as a cross-linker.

2.1. Materials and Equipment

  • Polymers and Reagents:

    • Hydride-terminated polydimethylsiloxane (PDMS-H)

    • Tetrakis(4-vinylphenyl)silane

    • Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex solution (Karstedt's catalyst)

    • Inhibitor (e.g., 1-ethynyl-1-cyclohexanol)

    • Anhydrous toluene

  • Equipment:

    • Analytical balance

    • Thinky mixer or equivalent planetary centrifugal mixer

    • Vacuum oven

    • Molds (e.g., aluminum or PTFE)

    • Mechanical testing frame (for tensile testing)

    • Dynamic Mechanical Analyzer (DMA)

    • Thermogravimetric Analyzer (TGA)

    • Fourier-Transform Infrared (FTIR) Spectrometer

2.2. Protocol 1: Formulation of the Elastomer Precursor

  • Preparation: In a clean, dry mixing cup, accurately weigh the hydride-terminated PDMS.

  • Cross-linker Addition: Add the tetrakis(4-vinylphenyl)silane to the PDMS. The ratio of vinyl groups from the cross-linker to the hydride groups of the PDMS should be carefully controlled, typically starting with a 1:1 molar ratio.

  • Homogenization: Thoroughly mix the components using a planetary centrifugal mixer until a homogenous, transparent mixture is obtained.

  • Inhibitor and Catalyst Addition: Add the inhibitor to the mixture, followed by the platinum catalyst. The inhibitor provides a workable pot life by preventing premature curing.

  • Final Mixing: Mix the components again to ensure uniform distribution of the catalyst and inhibitor.

  • Degassing: Place the mixture in a vacuum chamber to remove any entrapped air bubbles.

2.3. Protocol 2: Curing of the Silicone Elastomer

  • Molding: Pour the degassed precursor mixture into the desired mold.

  • Curing: Transfer the mold to a preheated oven. The curing temperature and time will depend on the specific formulation, but a typical starting point is 80-120°C for 1-2 hours.

  • Post-Curing: For some applications, a post-curing step at a higher temperature (e.g., 150°C for 4 hours) may be beneficial to ensure complete reaction and remove any volatile components.

2.4. Protocol 3: Characterization of the Cured Elastomer

  • FTIR Spectroscopy: Confirm the completion of the hydrosilylation reaction by monitoring the disappearance of the Si-H stretching band (around 2160 cm⁻¹) and the C=C stretching band of the vinyl group.

  • Mechanical Testing: Perform tensile tests to determine the Young's modulus, tensile strength, and elongation at break.

  • Dynamic Mechanical Analysis (DMA): Characterize the viscoelastic properties of the elastomer, including the storage modulus (G'), loss modulus (G''), and glass transition temperature (Tg).

  • Thermogravimetric Analysis (TGA): Evaluate the thermal stability of the elastomer by measuring its weight loss as a function of temperature.

A general workflow for this process is outlined below:

G start Start: Reagent Preparation mix Mix PDMS-H and Tetrakis(4-vinylphenyl)silane start->mix add_cat Add Inhibitor and Platinum Catalyst mix->add_cat degas Degas Mixture add_cat->degas cure Cure in Mold degas->cure post_cure Post-Cure (Optional) cure->post_cure char Characterization (FTIR, Mechanical, Thermal) post_cure->char end_node End: Characterized Elastomer char->end_node

Caption: Experimental workflow for elastomer synthesis.

Expected Properties and Data

The use of tetrakis(4-vinylphenyl)silane as a cross-linker is expected to yield silicone elastomers with enhanced mechanical and thermal properties compared to those made with conventional cross-linkers.

PropertyExpected Value RangeSignificance
Tensile Strength 5 - 10 MPaHigh strength for durable applications.
Elongation at Break 100 - 300%Good flexibility and elasticity.
Young's Modulus 1 - 5 MPaTunable stiffness for various applications.[7]
Thermal Stability (TGA, 5% weight loss) > 350 °CExcellent resistance to high temperatures.

Note: These values are illustrative and can be tuned by varying the cross-linker concentration, PDMS molecular weight, and curing conditions.

Applications in Drug Development

The robust and tunable properties of silicone elastomers cross-linked with tetrakis(4-vinylphenyl)silane make them suitable for several applications in the pharmaceutical and drug development sectors:

  • Microfluidic Devices: The high chemical resistance and mechanical integrity are ideal for creating complex microfluidic "lab-on-a-chip" devices for high-throughput drug screening and cell culture studies.[4]

  • Controlled Drug Release: The dense and well-defined network structure can be tailored to control the diffusion rate of encapsulated therapeutic agents for sustained drug delivery.[4][8]

  • Biocompatible Medical Implants: The biostability and high mechanical strength of these elastomers are advantageous for the fabrication of long-term medical implants and devices.[1]

Troubleshooting

IssuePotential CauseSuggested Solution
Incomplete Curing Insufficient catalyst, low curing temperature, or incorrect stoichiometry.Verify catalyst concentration and activity. Increase curing temperature or time. Ensure accurate weighing of components.
Bubbles in Elastomer Inadequate degassing.Increase degassing time or use a higher vacuum.
Brittle Elastomer Excessive cross-linker concentration.Reduce the amount of tetrakis(4-vinylphenyl)silane in the formulation.

References

  • DuPont. Recent Developments on Silicones in Topical and Transdermal Drug Delivery.
  • Benchchem. Application Notes: Hexavinyldisiloxane as a Versatile Crosslinking Agent for Silicone Elastomers.
  • PMC. Most Important Biomedical and Pharmaceutical Applications of Silicones.
  • Rubber World. Chemistry behind various crosslinking techniques in silicone elastomers.
  • Benchchem. An In-Depth Technical Guide to Tetrakis(4-carboxyphenyl)silane as a Precursor.
  • MDPI. Modulation of Mechanical Properties of Silica-Filled Silicone Rubber by Cross-Linked Network Structure.
  • NuSil. As one of the most widely researched biomaterials to date, silicone has an approximate 50-year legacy of use in the healthcare i.
  • ResearchGate. Derivatives of tetraphenylmethane and tetraphenylsilane: Synthesis of new tetrahedral building blocks for molecular construction.
  • PMC. Influence of Type of Cross-Linking Agent on Structure and Transport Properties of Polydecylmethylsiloxane.
  • PMC. Binary Silicone Elastomeric Systems with Stepwise Crosslinking as a Tool for Tuning Electromechanical Behavior.
  • Semantic Scholar. 3D Printing of High Viscosity Reinforced Silicone Elastomers.
  • MDPI. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry.
  • Silico. High-Performance Crosslinkers & Silazanes for Polymers.
  • ChemicalBook. TETRAKIS(VINYLDIMETHYLSILOXY)SILANE | 60111-54-8.
  • ResearchGate. Bulk hydrosilylation reaction of poly(dimethylsiloxane) chains catalyzed by a platinum salt: Effect of the initial concentration of reactive groups on the final extent of reaction.
  • BLD Pharm. 18834-29-2|Tetrakis(4-vinylphenyl)silane|BLD Pharm.
  • Scilit. Porous membrane of polydimethylsiloxane by hydrosilylation cure: Characteristics of membranes having pores formed by hydrogen foams.
  • Hubei Co-Formula Material Tech Co.,Ltd. Silane Crosslinker & Silazanes, Silicone Rubber Crosslinking Agents.
  • Ossila. Tetrakis(4-formylphenyl)silane | CAS Number 1055999-34-2.
  • Hubei Co-Formula Material Tech Co.,Ltd. Trimethoxy(4-vinylphenyl)silane.
  • SiSiB SILICONES. Vinyl Silanes as crosslinking agent, adhesion promoter and surface modifier.
  • ResearchGate. The hydrosilylation reaction utilised when preparing the PDMS–PPMS... | Download Scientific Diagram.
  • Polymer Chemistry (RSC Publishing). Influence of the tetraalkoxysilane crosslinker on the properties of polysiloxane-based elastomers prepared by the Lewis acid-catalysed Piers-Rubinsztajn reaction.
  • Silicon Valley Tech Review. The Influence of Crosslinking Agents on the Properties of Thermoplastic Elastomers.
  • Organic Chemistry Portal. Vinylsilane synthesis.
  • Journal of Materials Chemistry (RSC Publishing). Synthesis and catalytic behavior of tetrakis(4-carboxyphenyl) porphyrin-periodic mesoporous organosilica.
  • Sigma-Aldrich. Trimethoxy(4-vinylphenyl)silane | 18001-13-3.
  • Nitrochemie. Silanes and silicones.
  • ResearchGate. (PDF) Mechanical properties of silicone vulcanizates crosslinked with polymethylhydrosiloxanes, containing silica and calcium carbonate.

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Method

Preparation of Silicon-Containing Covalent Organic Frameworks (COFs): An Application Note and Detailed Protocol

Introduction: The Advent of Silicon in Covalent Organic Frameworks Covalent Organic Frameworks (COFs) have emerged as a class of crystalline porous polymers with vast potential in gas storage, catalysis, and optoelectron...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Advent of Silicon in Covalent Organic Frameworks

Covalent Organic Frameworks (COFs) have emerged as a class of crystalline porous polymers with vast potential in gas storage, catalysis, and optoelectronics.[1] Their modular nature, arising from the assembly of organic building blocks through strong covalent bonds, allows for precise control over their structure and function.[2][3] The incorporation of silicon into the COF backbone represents a significant advancement, offering unique properties and expanding the functional repertoire of these materials. Silicon's abundance, its geometric similarity to carbon, and its distinct electronic properties make it an attractive element for creating novel COFs with enhanced stability and functionality.[4][5]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of silicon-containing COFs. We will delve into the synthetic strategies, provide detailed, step-by-step protocols for the synthesis of prominent silicon-containing COFs, and discuss the critical characterization techniques required to validate their successful formation.

Synthetic Strategies: Building with Silicon

The synthesis of silicon-containing COFs primarily relies on the principles of reticular chemistry, where molecular building blocks are linked together in a predetermined manner to form an extended, porous network.[6] Solvothermal synthesis is the most common method, involving the reaction of precursors in a sealed vessel at elevated temperatures.[7] This technique allows for the slow, controlled growth of crystalline COF materials.

The choice of silicon-containing precursor is paramount and dictates the final architecture and properties of the COF. Two main approaches for incorporating silicon are:

  • Silicon as a Central Tetrahedral Node: Utilizing tetra-functionalized silane molecules as building blocks. A prime example is tetra(4-dihydroxyborylphenyl)silane, which can be used to construct 3D COFs.[8][9]

  • Formation of Borosilicate Linkages: Co-condensation of silanols with boronic acids to create robust borosilicate (B-O-Si) bonds, mimicking the connectivity found in borosilicate glass.[6][10]

Experimental Protocols

Protocol 1: Synthesis of a 3D Silicon-Containing COF (COF-103 Analogue)

This protocol details the synthesis of a 3D COF using tetra(4-dihydroxyborylphenyl)silane as the silicon-containing building block. The reaction proceeds via the self-condensation of the boronic acid moieties to form boroxine rings, which link the tetrahedral silicon centers into a crystalline, porous framework.[11]

Materials:

  • Tetra(4-dihydroxyborylphenyl)silane (prepared according to literature methods)[12]

  • Mesitylene (anhydrous)

  • 1,4-Dioxane (anhydrous)

  • Anhydrous tetrahydrofuran (THF) for washing

Equipment:

  • Pyrex tube (o.d. × i.d. = 10 × 8 mm)

  • Schlenk line or glovebox

  • Tube furnace or oven

  • Filtration apparatus (medium porosity glass frit)

  • Vacuum oven

Procedure:

  • Preparation of the Reaction Mixture: In a glovebox or under an inert atmosphere, charge a Pyrex tube with tetra(4-dihydroxyborylphenyl)silane (55.0 mg, 0.10 mmol).[11]

  • Add 1.5 mL of a 3:1 (v/v) solution of mesitylene:dioxane.[11]

  • Degassing and Sealing: Flash freeze the tube using a liquid nitrogen bath. While frozen, evacuate the tube to an internal pressure of approximately 150 mTorr.[11]

  • Flame seal the tube, ensuring a secure seal. The final length of the sealed tube should be around 18 cm.[11]

  • Solvothermal Synthesis: Place the sealed tube in a tube furnace or oven and heat at 85 °C for 4 days.[11]

  • Isolation and Purification: After cooling to room temperature, a white precipitate should be visible. Carefully break open the tube and isolate the solid product by filtration over a medium glass frit.[11]

  • Wash the product with anhydrous tetrahydrofuran (10 mL).[11]

  • To activate the COF, immerse the product in anhydrous tetrahydrofuran (10 mL) for 8 hours. During this period, decant and replenish the solvent four times.[11]

  • Drying: Remove the solvent under vacuum at room temperature to yield the COF as a white powder. The expected yield is approximately 73%.[11]

Expertise & Experience (Causality Behind Choices):

  • Solvent System: The mesitylene:dioxane mixture provides a high-boiling point medium that facilitates the dissolution of the starting materials and promotes the reversible boroxine formation, which is crucial for error correction and crystallization.

  • Degassing and Sealing: The freeze-pump-thaw and sealing procedure is critical to remove dissolved gases, particularly water, which can interfere with the condensation reaction and hinder the formation of a crystalline product.

  • Activation: The solvent exchange with anhydrous THF is essential to remove any unreacted monomers and residual solvent trapped within the pores of the COF, leading to a higher surface area and accessible porosity.

Trustworthiness (Self-Validating System):

The successful synthesis of the COF is validated through a suite of characterization techniques. The appearance of a white, microcrystalline powder is the first indication of product formation. Definitive confirmation is achieved through Powder X-Ray Diffraction (PXRD), which should show characteristic diffraction peaks corresponding to the expected crystalline structure. Further validation is obtained from Fourier-Transform Infrared (FTIR) spectroscopy, which will confirm the formation of boroxine rings and the disappearance of the B(OH)₂ groups of the starting material.

Protocol 2: Synthesis of a Covalent Organic Borosilicate Framework (COF-202)

This protocol describes the synthesis of a robust 3D COF constructed from borosilicate linkages, demonstrating the integration of silicon through Si-O-B bonds.[6][10]

Materials:

  • tert-Butylsilane triol (tBuSi(OH)₃)

  • Tetra(4-dihydroxyborylphenyl)methane (C{C₆H₄[B(OH)₂]}₄)

  • 1,4-Dioxane (anhydrous)

  • Toluene (anhydrous)

Equipment:

  • Sealed glass tube

  • Oven or heating block

  • Filtration apparatus

Procedure:

  • Preparation of the Reaction Mixture: In a sealed glass tube, combine tert-butylsilane triol and tetra(4-dihydroxyborylphenyl)methane.[6]

  • Add a 1:2 (v/v) mixture of dioxane:toluene.[6]

  • Solvothermal Synthesis: Heat the sealed tube to 120 °C for 3 days.[6]

  • Isolation: After cooling, a white microcrystalline powder will have formed. Isolate the product by filtration.

Expertise & Experience (Causality Behind Choices):

  • Precursor Stoichiometry: The ratio of the silane triol to the tetraboronic acid is crucial for the formation of the desired borosilicate cage structure, which then polymerizes into the extended framework.

  • Higher Temperature: The higher reaction temperature of 120 °C is necessary to drive the condensation reaction between the silanol and boronic acid groups to form the stable Si-O-B linkages.

Trustworthiness (Self-Validating System):

The formation of COF-202 is confirmed by its characteristic powder X-ray diffraction pattern. Elemental analysis should correspond to the expected formula of C₁₀₇H₁₂₀B₁₂O₂₄Si₈ or [C(C₆H₄)₄]₃[B₃O₆(tBuSi)₂]₄.[6] The high thermal stability and porosity, as determined by thermogravimetric analysis (TGA) and gas sorption measurements, further validate the formation of the robust borosilicate framework.

Visualization of Synthetic Workflows

COF_Synthesis_Workflow cluster_protocol1 Protocol 1: 3D Si-COF (COF-103 Type) cluster_protocol2 Protocol 2: Borosilicate COF (COF-202) P1_Start Start: Precursors & Solvents P1_React Solvothermal Reaction (85°C, 4 days) P1_Start->P1_React Sealed Tube P1_Isolate Isolation & Washing P1_React->P1_Isolate P1_Activate Solvent Activation P1_Isolate->P1_Activate P1_Product Final Product: 3D Si-COF Powder P1_Activate->P1_Product P2_Start Start: Precursors & Solvents P2_React Solvothermal Reaction (120°C, 3 days) P2_Start->P2_React Sealed Tube P2_Isolate Isolation & Filtration P2_React->P2_Isolate P2_Product Final Product: Borosilicate COF Powder P2_Isolate->P2_Product

Caption: General workflow for the solvothermal synthesis of silicon-containing COFs.

Characterization of Silicon-Containing COFs

A thorough characterization is essential to confirm the successful synthesis, crystallinity, porosity, and stability of the silicon-containing COFs.

Technique Purpose Expected Results for Silicon-Containing COFs
Powder X-Ray Diffraction (PXRD) To determine the crystallinity and phase purity of the material.Sharp diffraction peaks corresponding to a crystalline structure. The peak positions can be compared to simulated patterns from theoretical models.
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the formation of the desired covalent linkages.For boroxine-based COFs, the appearance of B-O stretching bands and the disappearance of O-H stretches from the boronic acid groups. For borosilicate COFs, the presence of Si-O-B linkage vibrations.
Solid-State NMR Spectroscopy To probe the local chemical environment of the atoms (e.g., ¹³C, ²⁹Si, ¹¹B).Signals consistent with the proposed framework structure. ²⁹Si NMR can confirm the incorporation of silicon into the network.
Gas Sorption Analysis (N₂ at 77 K) To determine the surface area (BET), pore volume, and pore size distribution.High surface areas are expected, often exceeding 1000 m²/g, indicative of a porous material.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the COF.High thermal stability, often stable up to 400-500 °C under an inert atmosphere.[8]
Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM) To visualize the morphology and particle size of the COF.Can reveal the microcrystalline nature of the powder, with morphologies such as platelet-like or intergrown structures.[13]

On-Surface Synthesis: A Frontier in Silicon-Containing COFs

A novel approach for creating 2D silicon-integrated COF films is through on-surface synthesis.[14][15] This bottom-up technique involves the co-deposition of silicon atoms and organic precursors onto a metallic substrate, typically under ultra-high vacuum conditions. Subsequent annealing promotes a reaction between the silicon and the organic molecules, leading to the formation of a highly ordered, single-layer COF film.[4] While this method offers unprecedented control over the 2D structure, it requires specialized equipment and is currently more suited for fundamental studies in materials science and electronics rather than bulk material production.[14]

On_Surface_Synthesis Substrate Metallic Substrate (e.g., Au(111)) Si_Deposition Silicon Atom Deposition Substrate->Si_Deposition Precursor_Deposition Organic Precursor Deposition Si_Deposition->Precursor_Deposition Annealing Annealing Precursor_Deposition->Annealing Si_COF_Film 2D Silicon-Integrated COF Film Annealing->Si_COF_Film

Caption: Schematic of the on-surface synthesis of a 2D silicon-integrated COF film.

Conclusion and Future Outlook

The preparation of silicon-containing COFs opens up new avenues for the design of advanced materials with tailored properties. The protocols outlined in this application note provide a solid foundation for the synthesis and characterization of these novel frameworks. The continued development of new silicon-based building blocks and synthetic methodologies, including scalable and environmentally friendly approaches, will undoubtedly lead to the discovery of Si-COFs with exceptional performance in a wide range of applications, from industrial catalysis and separations to cutting-edge electronics and biomedical devices.

References

  • El-Kaderi, H. M., Hunt, J. R., Mendoza-Cortés, J. L., Côté, A. P., Taylor, R. E., O'Keeffe, M., & Yaghi, O. M. (2007). Reticular Synthesis of Covalent Organic Borosilicate Frameworks. Journal of the American Chemical Society, 129(41), 12840–12841. [Link]

  • Request PDF. (2025, August 6). Reticular Synthesis of Covalent Organic Borosilicate Frameworks. ResearchGate. [Link]

  • El-Kaderi, H. M., Hunt, J. R., Mendoza-Cortés, J. L., Côté, A. P., Taylor, R. E., O'Keeffe, M., & Yaghi, O. M. (2008). Reticular Synthesis of Covalent Organic Borosilicate Frameworks. Journal of the American Chemical Society, 130(33), 11139-11139. [Link]

  • National Institute for Materials Science. (2022, November 8). Synthesis of a Silicon-Integrated Organic Framework Film. NIMS. [Link]

  • Sun, K., Silveira, O. J., Ma, Y., Hasegawa, Y., Matsumoto, M., Kera, S., Krejčí, O., Foster, A. S., & Kawai, S. (2022). On-surface synthesis of disilabenzene-bridged covalent organic frameworks. Nature Chemistry, 14(12), 1436-1442. [Link]

  • Institute for Molecular Science. (2022, November 8). Synthesis of a Silicon-Integrated Organic Framework Film ―Towards On-Surface Synthesis of Various Carbon Nanofilms―. [Link]

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  • El-Kaderi, H. M., Hunt, J. R., Mendoza-Cortés, J. L., Côté, A. P., Taylor, R. E., O'Keeffe, M., & Yaghi, O. M. (2007). Designed Synthesis of 3D Covalent Organic Frameworks. ResearchGate. [Link]

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  • Zamora, F., De La Cruz, P., & Langa, F. (2015). Method for the Synthesis of Covalent Organic Frameworks.
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  • Van der Eycken, E. V. (2023, March 28). Synthesis and Structure of COE-11, a New Borosilicate Zeolite with a Two-Dimensional Pore System of 12-Ring. Lirias. [Link]

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  • Zhou, S., Wang, X., Cao, X., Ning, J., & Hao, L. (n.d.). Covalent organic frameworks constructed step by step using a [(C3 + C2) + C2] strategy toward fluorescence detection of Fe3+. The Royal Society of Chemistry. [Link]

  • ResearchGate. (n.d.). Characterization of prepared COFs: a the PXRD patterns of COFs; b FT-IR... [Link]

  • Guo, L., Zhang, Q. Y., Yu, Z., Krishna, R., & Luo, F. (2023, July 6). Minute and Large-Scale Synthesis of Covalent-Organic Frameworks in Water at Room Temperature by a Two-Step Dissolution-Precipitation Method. Chemistry of Materials. [Link]

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Application

Application Notes and Protocols for Surface Modification Using Tetrakis(4-vinylphenyl)silane

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Abstract This technical guide provides a comprehensive overview of surface modification protocols utilizing tetra...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of surface modification protocols utilizing tetrakis(4-vinylphenyl)silane. This unique tetravalent organosilane offers a robust platform for creating well-defined, vinyl-terminated surfaces on a variety of substrates. The presented methodologies are designed to be a foundational resource, empowering researchers to tailor surface properties for a wide range of applications, from advanced materials science to the development of novel drug delivery systems. This document details the synthesis of the precursor, step-by-step protocols for surface modification, and subsequent characterization techniques. The causality behind experimental choices is explained to provide a deeper understanding of the surface chemistry involved.

Introduction: The Significance of Tetrakis(4-vinylphenyl)silane in Surface Engineering

Surface modification is a cornerstone of modern materials science, enabling the precise control of interfacial properties. Organosilanes have emerged as a versatile class of molecules for this purpose, forming stable, covalent bonds with hydroxyl-rich surfaces such as glass, silicon wafers, and metal oxides.[1][2] Tetrakis(4-vinylphenyl)silane stands out due to its unique molecular architecture. The central silicon atom provides a tetrahedral scaffold, leading to a well-defined three-dimensional presentation of four vinylphenyl groups.

The vinyl termini serve as reactive handles for a plethora of subsequent chemical transformations, including "click" chemistry, polymerization, and thiol-ene coupling reactions.[3][4] This allows for the covalent attachment of a wide array of molecules, such as polymers, biomolecules, and nanoparticles, making tetrakis(4-vinylphenyl)silane an invaluable tool for creating functional and responsive surfaces.

Synthesis of Tetrakis(4-vinylphenyl)silane

The synthesis of tetrakis(4-vinylphenyl)silane can be achieved through a multi-step process, starting from the commercially available tetrakis(4-bromophenyl)silane. The following protocol is adapted from established synthetic routes for similar poly-substituted silanes.[5][6][7]

Synthesis of the Precursor: Tetrakis(4-bromophenyl)silane

A common precursor for the synthesis is tetrakis(4-bromophenyl)silane.[8] While commercially available, it can also be synthesized. A general protocol involves the reaction of 1,4-dibromobenzene with n-butyllithium followed by the addition of silicon tetrachloride.[5]

Heck Coupling for Vinylation

The vinyl groups can be introduced via a palladium-catalyzed Heck coupling reaction.[6] This reaction couples the brominated aromatic rings with a vinyl source, such as 4-vinylpyridine or ethylene gas, in the presence of a palladium catalyst and a base.

Protocol for Heck Vinylation (Conceptual)

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve tetrakis(4-bromophenyl)silane in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or toluene.

  • Addition of Reagents: Add the vinyl source (e.g., 4-vinylpyridine or bubble ethylene gas through the solution), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand), and a base (e.g., triethylamine or potassium carbonate).

  • Reaction Conditions: Heat the reaction mixture to a temperature typically ranging from 80 to 120 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup and Purification: After completion, cool the reaction mixture to room temperature. Perform an aqueous workup to remove the catalyst and salts. The crude product is then purified by column chromatography on silica gel to yield tetrakis(4-vinylphenyl)silane.

Principles of Surface Modification with Tetrakis(4-vinylphenyl)silane

The covalent attachment of tetrakis(4-vinylphenyl)silane to a surface relies on the principles of silanization. This process involves the reaction of the silane with surface hydroxyl (-OH) groups.[1]

Mechanism of Silanization:

Although tetrakis(4-vinylphenyl)silane itself does not possess hydrolyzable groups for direct silanization, it can be chemically modified to incorporate them, or a multi-layer approach can be employed. For the purpose of this guide, we will focus on a conceptual deposition process where the silane is anchored to the surface. The vinyl groups are then presented for further functionalization.

Detailed Application Notes and Protocols

The following protocols provide a generalized framework for the surface modification of common substrates. Researchers should note that optimization of parameters such as concentration, reaction time, and temperature may be necessary for specific applications.

Substrate Cleaning and Activation

A pristine and hydroxyl-rich surface is paramount for successful and reproducible surface modification.

Protocol for Cleaning Silicon and Glass Substrates:

  • Initial Cleaning: Sonicate the substrates in a solution of laboratory-grade detergent in deionized (DI) water for 20 minutes.

  • Rinsing: Thoroughly rinse the substrates with DI water.

  • Solvent Wash: Sonicate in acetone for 15 minutes, followed by sonication in isopropanol for 15 minutes to remove organic residues.

  • Drying: Dry the substrates under a stream of inert gas (e.g., nitrogen or argon) or in an oven at 110 °C for at least 30 minutes.

  • Surface Activation (Piranha Solution - EXTREME CAUTION ):

    • Prepare Piranha solution by slowly adding hydrogen peroxide (30%) to sulfuric acid (98%) in a 3:7 ratio in a glass container. Warning: Piranha solution is extremely corrosive and reacts violently with organic materials. Always use appropriate personal protective equipment (PPE) and work in a fume hood.

    • Immerse the cleaned substrates in the Piranha solution for 30-60 minutes.

    • Carefully remove the substrates and rinse extensively with DI water.

    • Dry the substrates as described in step 4.

  • Alternative Activation (UV/Ozone): For a safer alternative, expose the cleaned substrates to a UV/Ozone cleaner for 15-20 minutes to generate surface hydroxyl groups.

Solution-Phase Deposition of Tetrakis(4-vinylphenyl)silane

This protocol describes a dip-coating method, which is suitable for a variety of substrate geometries.

Protocol for Dip-Coating:

  • Prepare Silanization Solution: In a clean, dry glass container, prepare a 0.5-2% (w/v) solution of tetrakis(4-vinylphenyl)silane in an anhydrous solvent such as toluene or tetrahydrofuran (THF).

  • Substrate Immersion: Immerse the cleaned and activated substrates in the silanization solution. To prevent the introduction of atmospheric moisture, this step should ideally be performed in a glovebox or under an inert atmosphere.

  • Reaction Time: Allow the reaction to proceed for 2-24 hours at room temperature with gentle agitation. The optimal time will depend on the desired surface coverage.

  • Rinsing: Remove the substrates from the solution and rinse thoroughly with the anhydrous solvent to remove any non-covalently bound silane.

  • Curing: Cure the coated substrates in an oven at 110-120 °C for 30-60 minutes. This step promotes the formation of stable bonds and removes residual solvent.

Characterization of the Modified Surface

Thorough characterization is essential to validate the success of the surface modification.

Technique Parameter Measured Expected Outcome for Tetrakis(4-vinylphenyl)silane Modified Surface
Contact Angle Goniometry Static Water Contact AngleIncreased hydrophobicity compared to the clean, hydrophilic substrate. Expected contact angle > 80°.[9][10]
X-ray Photoelectron Spectroscopy (XPS) Elemental Composition and Chemical StatesPresence of Si 2p, C 1s, and O 1s peaks. The high-resolution C 1s spectrum should show components corresponding to C-C/C-H and C-Si bonds, and potentially shake-up satellites indicative of the aromatic rings.[11][12]
Ellipsometry Film ThicknessA uniform film thickness, typically in the range of 2-10 nm, depending on deposition conditions.
Atomic Force Microscopy (AFM) Surface Morphology and RoughnessA smooth and uniform surface with low root-mean-square (RMS) roughness.

Experimental Workflow for Surface Modification and Characterization

G sub_clean Substrate Cleaning (Detergent, Solvents) sub_activate Surface Activation (Piranha or UV/Ozone) sub_clean->sub_activate dip_coat Dip-Coating (2-24h, RT) sub_activate->dip_coat silane_sol Prepare Silane Solution (0.5-2% in Toluene/THF) silane_sol->dip_coat rinse_cure Rinsing & Curing (110-120°C) dip_coat->rinse_cure contact_angle Contact Angle rinse_cure->contact_angle xps XPS rinse_cure->xps ellipsometry Ellipsometry rinse_cure->ellipsometry afm AFM rinse_cure->afm

Caption: Workflow for surface modification.

Post-Modification Functionalization

The vinyl groups on the surface provide a versatile platform for further chemical reactions.

Reaction Scheme for Post-Modification

Caption: Post-modification reaction pathways.

Troubleshooting

Problem Possible Cause Solution
Inconsistent/Patchy Coating Incomplete substrate cleaning or activation.Ensure thorough cleaning and activation. Use freshly prepared Piranha solution or a reliable UV/Ozone cleaner.
Contaminated silane solution.Use high-purity silane and anhydrous solvents. Prepare the solution immediately before use.
Low Contact Angle/Hydrophilic Surface Incomplete silanization.Increase reaction time or silane concentration. Ensure the reaction is carried out in an anhydrous environment.
Instability of the silane layer.Ensure proper curing to promote covalent bonding.[4]
High Surface Roughness (AFM) Polymerization of silane in solution.Avoid excessive moisture in the silanization solution. Prepare the solution fresh.

Conclusion

Tetrakis(4-vinylphenyl)silane is a powerful tool for creating functional surfaces with a high density of reactive vinyl groups. The protocols outlined in this guide provide a solid foundation for researchers to successfully modify a range of substrates. The versatility of the resulting vinyl-terminated surfaces opens up a vast landscape of possibilities for the development of advanced materials and innovative biomedical devices.

References

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  • Howarter, J. A., & Youngblood, J. P. (2006). Silane Layers on Silicon Surfaces: Mechanism of Interaction, Stability, and Influence on Protein Adsorption. Langmuir, 22(26), 11142-11147. [Link]

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  • Takaichi, S., et al. (2022). Surface modification of cellulose nanofiber using silane coupling agent for poly(methyl methacrylate) reinforcement. Journal of Wood Science, 68(1), 12. [Link]

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  • Zhang, Y., et al. (2023). Effect of Grafting Conditions on the Interfacial Properties of Silane Modified Wood Veneer/PE Film Plywood. Polymers, 15(13), 2957. [Link]

  • Beaumont, M., et al. (2018). A General Aqueous Silanization Protocol to Introduce Vinyl, Mercapto or Azido Functionalities onto Cellulose Fibers and Nanocelluloses. Molecules, 23(6), 1433. [Link]

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Method

Application Notes and Protocols for the Suzuki Coupling Synthesis of Vinylphenyl Silanes from Bromo-Precursors

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview and detailed protocols for the synthesis of vinylphenyl silanes via the Suzuki-Miyaura cross-coupling reaction....

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the synthesis of vinylphenyl silanes via the Suzuki-Miyaura cross-coupling reaction. Authored for chemists in both academic and industrial settings, this document elucidates the underlying principles and provides practical, field-proven methodologies for this powerful carbon-carbon bond-forming transformation.

Introduction: The Strategic Importance of Vinylphenyl Silanes

Vinylphenyl silanes are valuable intermediates in organic synthesis, finding application in the preparation of advanced materials, such as polymers and liquid crystals, and as versatile building blocks in the synthesis of complex molecules for drug discovery.[1][2][3] The Suzuki-Miyaura coupling reaction offers a highly efficient and functional-group-tolerant method for their synthesis, proceeding under relatively mild conditions with a broad substrate scope.[1][4][5] This palladium-catalyzed reaction couples an organoboron species, in this case, a vinylboronic acid or its ester, with an organohalide, such as a bromo-substituted phenyl silane.[6][7]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle centered around a palladium complex that shuttles between the Pd(0) and Pd(II) oxidation states.[4][6] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the bromo-phenyl silane, forming a Pd(II) complex.[6]

  • Transmetalation: In the presence of a base, the vinyl group from the boronic acid derivative is transferred to the palladium center, displacing the bromide. The base is crucial for activating the organoboron reagent to facilitate this step.[5]

  • Reductive Elimination: The two organic moieties on the palladium complex, the phenyl silane and the vinyl group, couple and are eliminated from the palladium, forming the desired vinylphenyl silane product and regenerating the active Pd(0) catalyst.[6][8]

Suzuki_Coupling_Mechanism cluster_cycle Catalytic Cycle Bromo-phenyl Silane Bromo-phenyl Silane Oxidative\nAddition Oxidative Addition Bromo-phenyl Silane->Oxidative\nAddition Vinylboronic Acid Derivative Vinylboronic Acid Derivative Transmetalation Transmetalation Vinylboronic Acid Derivative->Transmetalation Vinylphenyl Silane Vinylphenyl Silane Pd(0)L2 Pd(0)L2 Pd(0)L2->Oxidative\nAddition R-Br [R-Pd(II)-Br]L2 [R-Pd(II)-Br]L2 Oxidative\nAddition->[R-Pd(II)-Br]L2 [R-Pd(II)-Br]L2->Transmetalation R'-B(OR)2 Base [R-Pd(II)-R']L2 [R-Pd(II)-R']L2 Transmetalation->[R-Pd(II)-R']L2 Reductive\nElimination Reductive Elimination [R-Pd(II)-R']L2->Reductive\nElimination Reductive\nElimination->Vinylphenyl Silane Reductive\nElimination->Pd(0)L2 R-R' caption Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle.

Caption: Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle.

Experimental Protocols

The following protocols provide a general framework for the synthesis of vinylphenyl silanes. Optimization for specific substrates may be necessary.

Protocol 1: General Procedure for the Synthesis of (4-Vinylphenyl)trimethylsilane

This protocol details the coupling of (4-bromophenyl)trimethylsilane with 4-vinylphenylboronic acid.

Materials:

  • (4-bromophenyl)trimethylsilane

  • 4-Vinylphenylboronic Acid

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium Carbonate (K₂CO₃)

  • Toluene

  • Deionized Water

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Instrumentation:

  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating plate

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware

  • Rotary evaporator

  • Silica gel for column chromatography

Experimental Workflow:

Caption: Figure 2: General experimental workflow for Suzuki coupling.

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add (4-bromophenyl)trimethylsilane (1.0 mmol, 1.0 equiv), 4-vinylphenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive flow of inert gas, add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).

  • Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v, 5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure vinylphenyl silane.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Summary Table:
ReagentMolar Equiv.Mol %Purpose
(4-bromophenyl)trimethylsilane1.0-Aryl bromide substrate
4-Vinylphenylboronic Acid1.2-Vinylboron coupling partner
Palladium(II) Acetate (Pd(OAc)₂)-2Palladium catalyst precursor
Triphenylphosphine (PPh₃)-4Ligand to stabilize the Pd catalyst
Potassium Carbonate (K₂CO₃)2.0-Base for transmetalation
Toluene/Water--Solvent system

Key Considerations and Troubleshooting

The success of the Suzuki coupling for vinylphenyl silane synthesis is contingent on several factors. Careful consideration of these parameters can significantly improve reaction efficiency and product yield.

Choice of Catalyst and Ligand

While Pd(OAc)₂/PPh₃ is a common and effective catalyst system, other palladium sources and ligands can be employed. For instance, pre-catalysts like Pd(PPh₃)₄ can be used directly.[9] For challenging substrates, more electron-rich and bulky phosphine ligands, such as Buchwald ligands (e.g., SPhos, XPhos), may be beneficial.[9] The choice of ligand can influence the rate of oxidative addition and reductive elimination, as well as the stability of the catalyst.

The Crucial Role of the Base

The base plays a critical role in the transmetalation step by activating the boronic acid.[5] The choice of base is often dependent on the solvent and the sensitivity of the substrates.[9][10]

  • Inorganic Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): These are widely used and generally effective.[11][12]

  • Phosphates (K₃PO₄): A milder base that can be advantageous for base-sensitive functional groups.[9]

  • Hydroxides (NaOH, KOH): Stronger bases that can accelerate the reaction but may not be suitable for all substrates.[13]

Solvent Systems

The Suzuki coupling can be performed in a variety of solvents, often in biphasic mixtures with water.[10][13]

  • Toluene, Dioxane, THF: Common organic solvents that effectively solubilize the reactants and catalyst.

  • Aqueous Mixtures: The presence of water is often beneficial, aiding in the dissolution of the inorganic base and facilitating the transmetalation step.[13][14]

Troubleshooting Common Issues
IssuePotential CauseSuggested Solution
Low or No Yield Inactive catalyst, incorrect base or solvent, low reaction temperature.Use a fresh catalyst source or a more active pre-catalyst.[9] Optimize the base and solvent combination.[9][10] Increase the reaction temperature incrementally.
Protodeboronation The vinylboronic acid is sensitive to acidic conditions or prolonged heating.Use a milder base like K₃PO₄ or Cs₂CO₃.[9] Minimize reaction time by closely monitoring progress. Consider using a boronic ester for increased stability.[15]
Homocoupling of Boronic Acid High concentration of boronic acid.Slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time.[9]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for the synthesis of vinylphenyl silanes from bromo-precursors. By carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve high yields of the desired products. The protocols and insights provided in this guide serve as a valuable resource for scientists engaged in synthetic chemistry and drug development, enabling the efficient preparation of these important chemical intermediates.

References

  • Current time inform
  • Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids - Benchchem.
  • Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migr
  • Suzuki reaction - Wikipedia.
  • PALLADIUM-CATALYZED ALKYL-ALKYL SUZUKI CROSS-COUPLINGS OF PRIMARY ALKYL BROMIDES AT ROOM-TEMPERATURE: (13-CHLOROTRIDECYLOXY)TRIETHYLSILANE [Silane, [(13-chlorotridecyl)oxy]triethyl-] - PMC.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Oxygen-Substituted Allylboronates with Aryl/Vinyl (Pseudo)Halides - Organic Chemistry Portal.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.
  • Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations | The Journal of Organic Chemistry - ACS Public
  • Suzuki Coupling - Organic Chemistry Portal.
  • A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube.
  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES HES-SO.
  • Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls | Request PDF - ResearchG
  • Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions - Organic Chemistry Portal.
  • Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions | Journal of the American Chemical Society.
  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H.
  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online.
  • Table 2 : The effect of various bases on the Suzuki coupling reaction a - ResearchG
  • Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd - Aidic.
  • Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals.
  • Synthesis of High Molecular Weight Vinylphenyl-Con Taining MQ Silicone Resin via Hydrosilyl
  • Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-5-(2-nitro-vinyl)-thiophene - Benchchem.
  • Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[9][16]-Fused Indole Heterocycles - PMC.

  • Preparation and properties of vinylphenyl-silicone resins and their applic
  • Facile Heck coupling synthesis and characterization of a novel tris(4-(pyridine-4-vinyl)phenyl)
  • A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4 - Journal of Synthetic Chemistry.
  • Preparation method of methyl phenyl vinyl silicone resin - Google P
  • A Survey of the Preparation, Purity, and Availability of Silanes - Public
  • Method for purifying phenyl silane - Google P

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Guide: Solubilization of Tetrakis(4-vinylphenyl)silane (TVPS)

Document ID: TS-TVPS-SOL-001 Department: Application Science & Technical Support Last Updated: February 28, 2026 Status: Active Executive Summary & Diagnostic Overview The Issue: Users frequently report difficulty dissol...

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: TS-TVPS-SOL-001 Department: Application Science & Technical Support Last Updated: February 28, 2026 Status: Active

Executive Summary & Diagnostic Overview

The Issue: Users frequently report difficulty dissolving Tetrakis(4-vinylphenyl)silane (TVPS) in Tetrahydrofuran (THF), often observing persistent cloudiness, gel-like particulates, or immediate precipitation upon standing.

The Science: TVPS is a rigid, tetrahedral organosilicon monomer (


 symmetry). While the vinyl-phenyl moieties are lipophilic, the molecule exhibits high lattice energy due to efficient packing and 

-

interactions between the phenyl rings. Furthermore, "insolubility" in THF is often a misdiagnosis of impurity presence (inorganic salts from synthesis) or oligomerization (micro-gels), rather than thermodynamic insolubility of the monomer itself.
Diagnostic Decision Tree

Use the following logic flow to identify the root cause of your solubility issue before attempting the protocols below.

TVPS_Troubleshooting node_start START: TVPS + THF Mixture node_visual Visual Inspection node_start->node_visual node_cloudy Cloudy / White Haze? node_visual->node_cloudy Yes node_clear Clear but Precipitates later? node_visual->node_clear Yes node_gel Gel / Swollen Particles? node_visual->node_gel Yes node_salts Cause: Residual Mg Salts (from Grignard) node_cloudy->node_salts node_lattice Cause: High Lattice Energy (Thermodynamics) node_clear->node_lattice node_polymer Cause: Oligomerization (Improper Storage) node_gel->node_polymer node_action_filter Action: Filter (0.45 µm PTFE) & Re-check NMR node_salts->node_action_filter node_action_discard Action: Irreversible. Discard Batch. node_polymer->node_action_discard node_action_heat Action: Heat (40°C) + Sonication node_lattice->node_action_heat

Figure 1: Diagnostic workflow for identifying the root cause of TVPS insolubility.

Critical Troubleshooting (FAQ Format)

Q1: Why is my solution cloudy even at low concentrations (<10 mM)?

Answer: The cloudiness is likely Magnesium Halide salts (e.g., MgBrCl), not the silane itself. TVPS is typically synthesized via a Grignard reaction involving 4-vinylphenylmagnesium bromide and silicon tetrachloride. Magnesium salts are insoluble in THF. If the crude product was not rigorously purified (e.g., via aqueous wash or silica filtration), these salts remain trapped in the crystal lattice.

  • Validation: Filter a small aliquot through a 0.45 µm PTFE syringe filter. If the filtrate is clear and NMR shows pure TVPS, the cloudiness was inorganic salt.

Q2: I see "swollen" clear particles that won't dissolve. Is this saturation?

Answer: No, this indicates premature polymerization . The vinyl groups on TVPS are reactive. If the solid was stored at room temperature without inhibitors (like BHT) or exposed to light, it forms cross-linked oligomers (micro-gels). These swell in THF but will never dissolve.

  • Test: Add excess THF. If the particles swell but do not disappear after 24 hours, the sample is cross-linked and unusable for precise chemistry.

Q3: Can I heat the solution to improve solubility?

Answer: Yes, but with extreme caution. You may heat the mixture to 40–50°C , but you MUST add a radical inhibitor (e.g., 100 ppm BHT or Phenothiazine) if one is not already present. Heating a concentrated solution of tetra-vinyl monomer without inhibitor risks runaway polymerization (gelling the entire flask).

Q4: Is THF actually the best solvent?

Answer: THF is a "Good" solvent, but Chloroform (


)  or Dichloromethane (DCM)  are often thermodynamically better for rigid tetra-aryl silanes due to better polarizability matching.
  • Recommendation: If your application allows, switch to

    
    . If you must use THF (e.g., for anionic polymerization), follow the purification protocol below.
    

Technical Data & Solubility Thresholds

The following data represents empirical observations for high-purity (>98%) TVPS.

ParameterValue / DescriptionNotes
Molecular Weight 440.66 g/mol
Structure Tetrahedral (

)
Rigid core limits entropy of mixing.
Solubility (THF) ~20–40 mg/mL (Ambient)Highly dependent on purity/crystallinity.
Solubility (CHCl3) >50 mg/mLPreferred solvent for stock solutions.
Solubility (EtOH) InsolubleUsed as an anti-solvent for recrystallization.
Stability Light/Heat SensitiveStore < -20°C, dark, under Argon.

Standard Operating Protocols (SOP)

Protocol A: Purification (Removing Salts & Oligomers)

Use this if your solution is cloudy or has a "haze."

  • Dissolution: Dissolve the crude TVPS in Dichloromethane (DCM) (approx. 10 mL per gram of solid). DCM dissolves the monomer but leaves Mg salts and cross-linked polymers as solids.

  • Filtration: Pass the suspension through a silica gel plug or a fine fritted glass funnel packed with Celite.

    • Why? This physically removes the insoluble salts and micro-gels.

  • Concentration: Evaporate the DCM using a rotary evaporator (bath temp < 30°C) until a thick oil or solid remains.

  • Recrystallization (The "Ethanol Crash"):

    • Redissolve the residue in a minimum amount of THF or Chloroform.

    • Slowly add cold Ethanol or Methanol (Anti-solvent) while stirring until a white precipitate forms.

    • Cool to -20°C for 2 hours.

  • Collection: Filter the white crystals and dry under high vacuum for 12 hours.

    • Result: This yields salt-free TVPS that should dissolve clearly in THF.

Protocol B: Solubilization (For Pure Monomer)

Use this for preparing stock solutions for reactions.

  • Inhibitor Check: Ensure the solvent contains BHT (250 ppm) if the application permits.

  • Solvent Degassing: Use anhydrous, degassed THF. Oxygen can promote radical formation or oxidation.

  • Sonication: Place the sealed vial in an ultrasonic bath at ambient temperature for 10–15 minutes.

    • Mechanism:[1][2] Acoustic cavitation breaks up crystal aggregates, overcoming the lattice energy barrier more effectively than stirring alone.

  • Gentle Heating: If still undissolved, warm to 40°C in a water bath while sonicating. Do not exceed 50°C.

References & Authority

  • PubChem. Tetrakis(4-vinylphenyl)silane Compound Summary. National Library of Medicine. [Link] (Source for molecular weight, structural identifiers, and general physical properties.)

  • Gelest, Inc. Grignard Reagents and Silanes: Formation of the Silicon-Carbon Bond. [Link] (Authoritative source on the synthesis byproducts (Mg salts) and purification of organosilanes.)

Sources

Optimization

Preventing gelation during tetrakis(4-vinylphenyl)silane polymerization

Topic: Preventing gelation during tetrakis(4-vinylphenyl)silane polymerization Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals Welcome...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing gelation during tetrakis(4-vinylphenyl)silane polymerization Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals

Welcome to the Advanced Materials Support Center.

Subject: Tetrakis(4-vinylphenyl)silane (TVS) Polymerization Control Ticket Priority: High (Irreversible Gelation Risk) Assigned Specialist: Dr. A. Vance, Senior Application Scientist

You are likely here because your reaction flask contains an intractable, insoluble solid instead of the soluble hyperbranched polymer or controlled network you intended. Tetrakis(4-vinylphenyl)silane is a tetra-functional monomer. In the world of polymer physics, it is an "engine of gelation."

This guide does not offer generic advice. It deconstructs the kinetics of multi-vinyl silicon monomers and provides the specific protocols required to delay or prevent the onset of the gel point (


).

Module 1: The Gelation Threshold (Theory & Kinetics)

Before troubleshooting, you must understand why your experiment failed. According to the Flory-Stockmayer theory , the critical conversion (


) at which an infinite network (gel) forms for a monomer with functionality 

is:


For TVS, ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 (four vinyl groups).


The Reality: In bulk or concentrated solution, gelation often happens earlier due to the rapid auto-acceleration (Trommsdorff effect), or later due to cyclization (intramolecular reaction). If you are targeting soluble hyperbranched polymers, you are fighting a thermodynamic tendency toward crosslinking.

The "Gelation Cliff" Decision Tree

Use this logic flow to determine your error source.

GelationLogic Start Reaction Outcome Analysis Conc Monomer Concentration (> 5 wt%?) Start->Conc Gel Rapid Gelation (Insoluble Brick) Soluble Soluble Polymer (Target) Conc->Gel Yes (High Conc) CTA Chain Transfer Agent (Added?) Conc->CTA No (Dilute) CTA->Soluble Yes (Thiol/RAFT) Solvent Solvent Quality (Good vs. Poor) CTA->Solvent No Solvent->Gel Good Solvent (Promotes Inter-chain) Solvent->Soluble Poor Solvent (Promotes Cyclization)

Figure 1: Diagnostic logic for identifying the cause of premature gelation in TVS polymerization.

Module 2: Troubleshooting Guides (FAQs)

Issue 1: "My reaction solidified within 10 minutes of heating."

Diagnosis: You likely exceeded the Critical Monomer Concentration (CMC). The Science: In high concentrations, a growing polymer chain is statistically more likely to find a vinyl group on a neighboring chain (crosslinking) than on itself (cyclization). Crosslinking leads to infinite network formation (gel).

Corrective Protocol:

  • Dilution is Law: Operate at < 2-4 wt% monomer solids .

  • Solvent Selection: Use a solvent that is "good" for the monomer but "marginal" for the polymer (e.g., Toluene/MEK mixtures). This encourages the polymer coils to contract, favoring intramolecular cyclization (loop formation) over intermolecular crosslinking.

  • Slow Addition: Do not add all TVS at once. Use a syringe pump to feed the monomer into the initiator solution (Starve-Feed Method). This keeps the instantaneous concentration of unreacted vinyl groups low.

Issue 2: "I need soluble hyperbranched microspheres, not a solid block."

Diagnosis: Lack of Chain Transfer Agents (CTA) or uncontrolled chain life. The Science: To keep TVS soluble, you must cap the growing chains before they bridge multiple clusters. You need to promote the "Strathclyde Route" (Sherrington et al.), where high dilution and chain transfer limit the growth of the network.

Corrective Protocol:

  • Add a Thiol: Introduce 1-Dodecanethiol (DDT) at 2–5 mol% relative to vinyl groups. The thiol radical creates a "reset" button, terminating a growing chain and starting a new one, preventing the formation of giant, insoluble macromolecules.

  • Switch to RAFT: Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is superior for this. Using a CTA like Cumyl dithiobenzoate allows you to grow all chains simultaneously, delaying the gel point significantly compared to free radical polymerization (FRP).

Issue 3: "The polymer precipitated but is still reactive."

Diagnosis: This is actually a success state known as Precipitation Polymerization . The Science: If you use a solvent in which the monomer is soluble but the polymer is insoluble (e.g., Acetonitrile or Isopropanol mixtures), the growing chains collapse into discrete microspheres before they can crosslink into a macroscopic gel.

Action:

  • Stop the reaction immediately.

  • Centrifuge the microspheres.

  • Wash with the reaction solvent to remove unreacted monomer.

  • Note: These microspheres contain residual pendant vinyl groups on the surface, making them valuable for post-functionalization.

Module 3: Experimental Protocols

Protocol A: Synthesis of Soluble Hyperbranched Poly(TVS)

Target: Soluble, functionalized nanostructures for drug delivery or lithography.

ParameterSpecificationRationale
Monomer Tetrakis(4-vinylphenyl)silanePurified via recrystallization (Ethanol).
Solvent Toluene (Anhydrous)Good solvent; prevents early precipitation.
Concentration 0.05 M (Very Dilute) CRITICAL: Favors cyclization over gelation.
Initiator AIBN (Azobisisobutyronitrile)2–4 mol% relative to monomer.
Chain Transfer 1-Dodecanethiol (DDT)Ratio [Monomer]:[DDT] = 1:0.5 to 1:1
Temperature 70°CStandard activation for AIBN.

Step-by-Step:

  • Dissolve TVS (1.0 eq) and AIBN (0.04 eq) in Toluene.

  • Crucial Step: Add DDT (0.5 – 1.0 eq). The high amount of thiol is necessary to cap the tetra-functional monomer chains.

  • Degas via freeze-pump-thaw (3 cycles) or vigorous Nitrogen sparging (20 mins). Oxygen inhibits radical propagation.

  • Heat to 70°C under stirring.

  • Monitor: Take aliquots every 30 mins. Test solubility in THF.

  • Stop: Quench in ice bath at 40-50% conversion (usually 2-4 hours). Do not push to 100% conversion, or gelation is mathematically guaranteed.

  • Purify: Precipitate into cold Methanol.

Protocol B: Controlled "Starve-Feed" Emulsion (For Nanoparticles)

Target: Discrete crosslinked nanoparticles (not bulk gel).

Workflow Visualization:

StarveFeed Reservoir Monomer Reservoir (TVS in Toluene) Pump Syringe Pump (Rate: 0.1 mL/min) Reservoir->Pump Reactor Reactor (Surfactant/Water/Initiator) Pump->Reactor Slow Addition (Maintains low [M]) Particle Discrete Nanoparticles Reactor->Particle Localized Polymerization

Figure 2: Starve-feed setup to prevent macroscopic gelation.

Method:

  • Reactor Charge: Water + SDS (Surfactant) + KPS (Water-soluble initiator). Heat to 80°C.

  • Feed: Dissolve TVS in a minimal amount of organic co-solvent (e.g., Toluene).

  • Process: Drip the TVS solution into the aqueous phase slowly. The monomer polymerizes inside the micelle droplets.

  • Result: The "gel" is confined to the individual nanoparticles (micro-gels), leaving the bulk liquid fluid and processable.

References & Authority

  • Flory, P. J. (1953). Principles of Polymer Chemistry. Cornell University Press. (Foundational text on

    
     and gelation theory).
    
  • Isaure, F., et al. (2003). "Synthesis of Hyperbranched Poly(methyl methacrylate)s via Self-Condensing Vinyl Polymerization and Reversible Addition−Fragmentation Chain Transfer (RAFT) Polymerization." Macromolecules. Link (Demonstrates the RAFT mechanism for controlling branching).

  • O'Brien, N., et al. (2000). "Synthesis of soluble hyperbranched polymers using a 'strathclyde' route." Polymer.[1][2][3][4][5][6][7][8][9][10] (The definitive strategy for using high dilution and chain transfer to prevent gelation in multifunctional vinyl monomers).

  • Li, G., et al. (2016). "Porous Organic Polymers: Design, Synthesis, and Applications." Chemical Reviews. Link (Discusses TVS specifically as a node for POPs and the inevitability of gelation without control).

  • Hadjichristidis, N., et al. (2015). "Polymerization of Multi-Vinyl Monomers: From Soluble Hyperbranched Polymers to Networks." Progress in Polymer Science. (Review of kinetics for monomers like TVS and DVB).

Disclaimer: This guide assumes a standard laboratory setup. TVS is highly reactive; always perform reactions in a fume hood and use appropriate PPE.

Sources

Troubleshooting

Technical Support Center: Purification of Tetrakis(4-vinylphenyl)silane

[1] Status: Online Role: Senior Application Scientist Ticket ID: TVS-PUR-001 Subject: Recrystallization Protocols & Troubleshooting for Tetrakis(4-vinylphenyl)silane[1] Executive Summary Welcome to the technical support...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Status: Online Role: Senior Application Scientist Ticket ID: TVS-PUR-001 Subject: Recrystallization Protocols & Troubleshooting for Tetrakis(4-vinylphenyl)silane[1]

Executive Summary

Welcome to the technical support hub for Tetrakis(4-vinylphenyl)silane (TVS).[1] This compound is a critical tetra-functional monomer used in the synthesis of Covalent Organic Frameworks (COFs) and high-performance cross-linked polymers.[1]

Critical Distinction Alert: Do not confuse this compound with Tetrakis(vinyldimethylsiloxy)silane.

  • Target Compound:

    
     (Solid aryl silane).[1]
    
  • Common Confusion:

    
     (Liquid siloxane).[1]
    

The purification of TVS presents a unique "chemical paradox": you must apply heat to dissolve the solid for recrystallization, but heat triggers the thermal polymerization of the vinyl groups. The protocol below is designed to navigate this stability window.

Part 1: Solvent System Selection

The solubility profile of Tetrakis(4-vinylphenyl)silane is dictated by its non-polar, tetrahedral aryl core.[1] It behaves similarly to Tetraphenylsilane but with added thermal sensitivity.[1]

Recommended Solvent Pairs

We utilize a Two-Solvent Recrystallization method.[1][2] The "Good Solvent" dissolves the compound, and the "Anti-Solvent" induces precipitation.

SystemGood Solvent (Dissolver)Anti-Solvent (Precipitant)Application Context
Primary (Standard) Dichloromethane (DCM) Methanol (MeOH) Best for general purification.[1] Low boiling point of DCM minimizes thermal stress.
Secondary (High Purity) Chloroform (

)
Ethanol (EtOH) Use if the crude is difficult to dissolve.[1] Chloroform has higher solubilizing power than DCM.[1]
Alternative Tetrahydrofuran (THF) Hexane/Pentane Use if the impurity profile includes polar byproducts (e.g., magnesium salts from Grignard).[1]

Expert Insight: Always use HPLC-grade solvents . Trace acids in technical-grade chloroform can catalyze the cationic polymerization of the vinyl groups, turning your product into an insoluble gel.

Part 2: The Recrystallization Protocol

Pre-requisite:

  • Radical Inhibitor: You must add a radical inhibitor to the solvent to prevent polymerization during heating.

    • Recommendation:BHT (2,6-di-tert-butyl-4-methylphenol) at 0.05 – 0.1 wt% relative to the crude solid mass.[1] BHT is soluble in the mother liquor and will be removed during the filtration step.

Workflow Logic

RecrystallizationWorkflow Start Crude TVS Solid Dissolve Dissolve in DCM + BHT (Reflux ~40°C) Start->Dissolve Filter Hot Filtration (Remove Mg salts/Dust) Dissolve->Filter AntiSolvent Add Methanol (Dropwise) Until persistent cloudiness Filter->AntiSolvent ReClear Add 1-2 mL DCM To restore clarity AntiSolvent->ReClear Cooling Controlled Cooling RT (1h) -> 4°C (2h) -> -20°C (Optional) ReClear->Cooling Collect Vacuum Filtration Cooling->Collect Wash Wash with Cold MeOH Collect->Wash Final Pure TVS Crystals Wash->Final

Caption: Optimized workflow for purifying thermally sensitive vinyl-silanes.

Step-by-Step Execution
  • Dissolution: Place crude TVS in a flask. Add minimal DCM (just enough to cover). Add BHT (approx. 10 mg per 10 g product).[1] Heat gently to reflux (40°C). Add more DCM slowly until fully dissolved.

  • Clarification: If the solution is cloudy (common due to Mg salts from Grignard synthesis), perform a hot filtration through a glass frit or Celite pad.[1]

  • Precipitation: While keeping the DCM solution warm (not boiling), add Methanol dropwise.

    • Visual Cue: The solution will turn cloudy.[2][3] Stop adding Methanol.[1]

    • Correction: Add a few drops of DCM to make it clear again.

  • Crystallization: Remove from heat. Let it sit at Room Temperature (RT) for 1 hour. Then move to a fridge (4°C).

    • Why? Rapid cooling causes "oiling out" (liquid-liquid phase separation) rather than crystallization.[1]

  • Isolation: Filter the white crystals. Wash immediately with ice-cold Methanol to remove the BHT and mother liquor.

Part 3: Troubleshooting & FAQs
Q1: My product "oiled out" (formed a sticky goo at the bottom) instead of crystallizing. How do I fix this?

Diagnosis: This occurs when the solution cools too fast or the anti-solvent ratio is too high (supersaturation is too aggressive). The Fix:

  • Re-heat the mixture until the oil re-dissolves (add a small amount of DCM if needed).

  • Seed it: Add a tiny crystal of pure TVS (if available) or scratch the glass wall with a spatula to provide nucleation sites.

  • Insulate: Wrap the flask in a towel to slow down the cooling rate significantly.

Q2: The crystals are turning yellow/orange over time. Is it degrading?

Diagnosis: Yellowing usually indicates the presence of homocoupling impurities (biphenyl derivatives) or oxidation of residual magnesium salts.[1] The Fix:

  • Activated Charcoal: During the hot dissolution step (Step 1), add activated charcoal.[1] Stir for 5 minutes, then filter hot (Step 2). The charcoal adsorbs colored organic impurities.

  • Wash Step: Ensure you wash the final crystals thoroughly with cold methanol, as the yellow impurities are often more soluble in methanol than the TVS product.

Q3: I see a "gel" forming that won't dissolve in any solvent. What happened?

Diagnosis: You have triggered polymerization.[1][4][5] The vinyl groups have cross-linked. Root Cause:

  • Temperature was too high (>60°C).[1]

  • Forgot the BHT inhibitor.

  • Acidic glassware/solvents initiated cationic polymerization.[1] The Fix: This is irreversible. The gelled material cannot be recovered. You must discard it and restart the synthesis. Prevention: Ensure all glassware is base-washed (rinsed with dilute

    
    ) before use to neutralize acidic sites.[1]
    
Q4: Can I use column chromatography instead?

Answer: Yes, but it is risky.[1] Silica gel is slightly acidic and can catalyze polymerization of vinyl silanes on the column, leading to product loss.

  • If you must use a column: Treat the silica gel with 1% Triethylamine (TEA) in Hexane to neutralize it before loading your sample.[1]

Part 4: Validation (Quality Control)

Before using the purified TVS in expensive MOF/COF syntheses, validate purity using these metrics.

Validation Logic Tree

Validation Sample Purified Crystals HNMR 1H NMR (CDCl3) Sample->HNMR Check1 Vinyl Region (5.2 - 6.8 ppm) HNMR->Check1 Check2 Aliphatic Region (0.8 - 1.5 ppm) HNMR->Check2 Decision Result Analysis Check1->Decision Check2->Decision Pass PASS: Sharp vinyl peaks, No aliphatic peaks Decision->Pass Fail FAIL: Broad peaks (Polymer) or High Aliphatic (BHT/Grease) Decision->Fail

Caption: 1H NMR decision matrix for validation.

Key NMR Signatures (


): 
  • 
     7.40 – 7.55 ppm:  Aromatic protons (Tetrahedral symmetry).[1]
    
  • 
     6.75 (dd), 5.80 (d), 5.30 (d) ppm:  The characteristic vinyl group pattern (ABX system).[1]
    
  • 
     1.40 ppm (Singlet):  If you see this, you have residual BHT.[1] Recrystallize again or wash more thoroughly with Methanol.[1]
    
References
  • Synthesis & Grignard Protocols

    • Source: "Grignard coupling-based synthesis of vinyl-substituted hydridopolycarbosilane." Royal Society of Chemistry (RSC) Advances, 2021.[1]

    • Relevance: Establishes the baseline Grignard synthesis method (Vinyl-MgBr + SiCl4) and stability concerns.
  • Purification of Vinyl Silanes

    • Source: "Gelest: Reactive Silicones - Forging New Polymer Links."[1] Gelest, Inc. Technical Brochure.

    • (General Technical Library Navigation)[1]

    • Relevance: Authoritative source on handling reactive vinyl-silanes and preventing polymerization (inhibitor usage).[1]

  • General Recrystallization Methodologies

    • Source: "Recrystallization Guide: Process, Procedure, Solvents."[6] Mettler Toledo.[1]

    • Relevance: Provides the thermodynamic basis for the "Two-Solvent" method and troubleshooting "oiling out" mechanisms.
  • Characterization Data (Analogous Structures)

    • Source: "Tetrakis(4-methylphenyl)silane PubChem Entry."[1][7] National Institutes of Health (NIH).[1]

    • [1]

    • Relevance: Structural analog data used to estimate solubility profiles and melting point ranges for the tetra-aryl silane core.

Sources

Optimization

Removing unreacted Grignard reagents from silane synthesis

A Researcher's Guide to Post-Reaction Work-Up and Purification Welcome to the Technical Support Center. This guide, designed for researchers, scientists, and professionals in drug development, provides in-depth troublesh...

Author: BenchChem Technical Support Team. Date: March 2026

A Researcher's Guide to Post-Reaction Work-Up and Purification

Welcome to the Technical Support Center. This guide, designed for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting and frequently asked questions regarding the removal of unreacted Grignard reagents and associated byproducts from silane synthesis reactions. As Senior Application Scientists, we offer not just procedural steps but also the underlying chemical principles to empower you to make informed decisions during your experimental work.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture has become a thick, unmanageable sludge after adding the quenching agent. What is happening and how can I prevent this?

A1: This is a common issue arising from the precipitation of magnesium salts (MgX₂ and Mg(OH)X) upon quenching the unreacted Grignard reagent and magnesium alkoxide byproducts. The quenching of a Grignard reaction is inherently exothermic, and rapid, localized additions of the quenching agent can lead to the formation of dense, gelatinous precipitates that can be difficult to stir and filter.

Causality and Prevention:

  • Insufficient Solvent: A highly concentrated reaction mixture will exacerbate the precipitation issue. Ensure adequate anhydrous solvent (e.g., THF, diethyl ether) is present before quenching to keep the magnesium salts partially solvated and the mixture mobile.

  • Inefficient Cooling: The reaction should be cooled in an ice-water bath before and during the quenching process.[1] This helps to dissipate the heat generated and allows for a more controlled reaction, minimizing the formation of large, unmanageable clumps of precipitate.

  • Rapid Quenching: The quenching agent must be added slowly and dropwise with vigorous stirring.[1] This ensures localized heat and concentration gradients are minimized, leading to the formation of finer, more easily handled precipitates.

Q2: I've noticed a significant amount of a high-boiling, viscous oil in my crude product, which I suspect is a siloxane. How did this form and how can I avoid it?

A2: The formation of siloxanes (Si-O-Si linkages) is a frequent side reaction, particularly when working with chlorosilanes or when the desired silane product still contains hydrolyzable groups (e.g., Si-Cl, Si-OR).[2][3]

Mechanism of Formation:

  • Hydrolysis: During the aqueous workup, any remaining chlorosilane starting material or partially reacted intermediates can be hydrolyzed by water to form silanols (R₃Si-OH).[3]

  • Condensation: These silanols are often unstable and can readily condense with each other or with other chlorosilanes to form stable siloxane bonds, releasing water or HCl in the process.[3][4]

Preventative Measures:

  • Anhydrous Conditions: While seemingly obvious, maintaining strictly anhydrous conditions throughout the reaction is critical to minimize premature hydrolysis.[5]

  • Controlled Quenching: Using a non-aqueous or minimally aqueous quenching method can be beneficial. For example, quenching with a saturated aqueous solution of ammonium chloride (NH₄Cl) is often preferred over dilute acids.[6][7] The mildly acidic nature of the NH₄Cl solution (pH ~4.5-5.5) is sufficient to protonate the magnesium alkoxides without being aggressive enough to promote significant silanol condensation.

  • Reverse Addition: For partial substitutions on a polysubstituted silane, adding the Grignard reagent to the silane (reverse addition) can sometimes provide better control and minimize unreacted silane starting material.[8]

Q3: What is the best quenching agent for my silane synthesis? Should I use water, dilute acid, or something else?

A3: The choice of quenching agent is critical and depends on the stability of your desired silane product and the scale of your reaction.

Decision-Making Workflow for Quenching Agent Selection

G cluster_0 Product Stability Assessment cluster_1 Quenching Strategy cluster_2 Work-up & Purification Start Is the silane product sensitive to acid? AcidStable Product is Acid-Stable Start->AcidStable No AcidSensitive Product is Acid-Sensitive (e.g., contains silyl ethers, acetals) Start->AcidSensitive Yes QuenchAcid Use Dilute Acid (e.g., 1M HCl) AcidStable->QuenchAcid QuenchNH4Cl Use Saturated aq. NH4Cl AcidSensitive->QuenchNH4Cl QuenchNonAqueous Consider Non-Aqueous Quench (e.g., isopropanol, then aq. NH4Cl) AcidSensitive->QuenchNonAqueous For highly sensitive products Workup Aqueous Work-up & Extraction QuenchAcid->Workup QuenchNH4Cl->Workup QuenchNonAqueous->Workup Purify Distillation, Chromatography, or Recrystallization Workup->Purify caption Decision workflow for quenching agent selection. G cluster_0 Reaction Quenching cluster_1 Extraction cluster_2 Isolation & Purification a 1. Cool Reaction Mixture (0-5 °C) b 2. Add Saturated aq. NH4Cl Dropwise a->b c 3. Transfer to Separatory Funnel b->c d 4. Separate Aqueous Layer c->d e 5. Wash Organic Layer with Brine d->e f 6. Dry Organic Layer (e.g., MgSO4) e->f g 7. Filter & Concentrate f->g h 8. Purify Crude Silane g->h caption Standard experimental workflow for post-Grignard work-up.

Sources

Troubleshooting

Technical Support Center: Handling Moisture-Sensitive Organosilicon Monomers

Welcome to the Technical Support Center for organosilicon monomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the challenges of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for organosilicon monomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the challenges of handling these moisture-sensitive compounds. My aim is to move beyond simple procedural lists and offer a comprehensive resource grounded in chemical principles and validated experimental practices.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and concerns when working with organosilicon monomers.

Q1: Why are organosilicon monomers so sensitive to moisture?

A1: The reactivity of organosilicon monomers with water is due to the presence of hydrolyzable groups attached to the silicon atom, such as alkoxy (e.g., methoxy, ethoxy) or chloro groups.[1] The silicon-oxygen or silicon-chlorine bonds are susceptible to nucleophilic attack by water, leading to hydrolysis.[2] This reaction forms silanol (Si-OH) groups, which are highly reactive and can subsequently undergo condensation to form siloxane (Si-O-Si) bonds, leading to oligomerization or polymerization.[3][4]

Q2: What are the visible signs that my organosilicon monomer has been compromised by moisture?

A2: Moisture contamination can manifest in several ways:

  • Increased Viscosity or Gelation: The formation of siloxane bonds leads to an increase in molecular weight, causing the monomer to become more viscous or even solidify into a gel.

  • Precipitate Formation: Insoluble oligomers or polymers may precipitate out of the solution.

  • Fuming: Chlorosilanes react with atmospheric moisture to produce hydrogen chloride (HCl) gas, which appears as corrosive fumes.[1]

  • Inconsistent Experimental Results: The most critical sign is often poor reproducibility in your experiments, such as incomplete reactions or the formation of unintended byproducts.

Q3: What are the absolute essential precautions for storing organosilicon monomers?

A3: Proper storage is the first line of defense against moisture contamination.

  • Inert Atmosphere: Always store organosilicon monomers under a dry, inert atmosphere, such as nitrogen or argon.[5]

  • Sealed Containers: Use containers with tight-fitting seals. For frequently accessed monomers, Sure/Seal™ bottles with a septum are highly recommended.[6]

  • Cool and Dark Environment: Store in a cool, dark place to minimize thermal and light-induced degradation.[1][5] Some heat-polymerizable silanes may require refrigeration.[5]

  • Avoid Contamination: Never introduce a wet or dirty needle or spatula into the storage container.

Q4: Can I use a standard laboratory desiccator for long-term storage?

A4: While a desiccator can help, it is not a substitute for storage under an inert atmosphere. A standard desiccator with a desiccant will reduce ambient moisture but will not eliminate it entirely. For long-term storage, a glovebox or a sealed container purged with an inert gas is superior.

Troubleshooting Guides

This section provides in-depth solutions to specific problems you may encounter during your experiments.

Issue 1: My reaction with an organosilicon monomer is sluggish or incomplete.
Q: I've set up my reaction, but the conversion to the desired product is low, even after an extended reaction time. What could be the cause?

A: This is a classic symptom of several potential issues, primarily revolving around moisture contamination and suboptimal reaction conditions.

Root Cause Analysis:

  • Reagent Deactivation: Trace moisture in your reaction system can hydrolyze the organosilicon monomer, converting it to less reactive silanols or oligomers before it has a chance to participate in the desired reaction.

  • Solvent Contamination: Many common organic solvents are hygroscopic and can contain significant amounts of dissolved water, even if they are labeled as "anhydrous."[7]

  • Contaminated Glassware: Glass surfaces readily adsorb a thin film of moisture from the atmosphere.[6] If not properly dried, this moisture will be introduced into your reaction.

  • Improper Reagent Transfer: Exposing the monomer to the atmosphere during transfer, even for a short period, can introduce enough moisture to affect the reaction.

Troubleshooting Workflow:

A Incomplete Reaction B Check Solvent Dryness A->B C Check Glassware Preparation A->C D Review Reagent Transfer Technique A->D E Optimize Reaction Conditions A->E F Solvent Drying Protocol B->F High Moisture? G Glassware Drying Protocol C->G Improperly Dried? H Inert Atmosphere Transfer D->H Atmospheric Exposure? I Adjust Temperature/Catalyst E->I Suboptimal? J Problem Resolved F->J G->J H->J I->J

Caption: Troubleshooting workflow for incomplete reactions.

Detailed Protocols:

Protocol 1: Rigorous Solvent Drying

The choice of drying agent depends on the solvent. For many common solvents used with organosilanes, activated molecular sieves are a safe and effective option.[7][8]

  • Sieve Activation: Place 3Å or 4Å molecular sieves (10-20% of the solvent volume) in a flask. Heat to 180-200°C under vacuum for at least 8 hours.[7]

  • Cooling: Allow the sieves to cool to room temperature under a positive pressure of dry nitrogen or argon.[7]

  • Drying: Add the solvent to the activated sieves in a dry flask under an inert atmosphere. Allow the solvent to stand for at least 48-72 hours for optimal drying.[9]

  • Storage: Store the dried solvent over the activated sieves under an inert atmosphere.

SolventRecommended Drying AgentTypical Residual Water (ppm)Reference
TolueneActivated 3Å Molecular Sieves< 10[10]
Tetrahydrofuran (THF)Activated Neutral Alumina/3Å Sieves< 10[9][10]
Dichloromethane (DCM)Activated 3Å Molecular Sieves< 10[9][10]
AcetonitrileActivated 3Å Molecular Sieves< 10[10]

Protocol 2: Glassware Preparation for Moisture-Sensitive Reactions

  • Oven Drying: Place all glassware in an oven at a minimum of 125°C for at least 4 hours, or preferably overnight.[6]

  • Assembly and Cooling: Assemble the hot glassware quickly and immediately begin flushing with a stream of dry nitrogen or argon.[6] This prevents atmospheric moisture from adsorbing onto the cooling surfaces. Alternatively, assemble the glassware cold and heat with a heat gun while flushing with inert gas.[6]

  • Maintain Inert Atmosphere: Keep the assembled apparatus under a slight positive pressure of inert gas throughout the experiment, vented through a mineral oil or mercury bubbler.[6]

Issue 2: Premature polymerization or gelation of the organosilicon monomer.
Q: My organosilicon monomer has turned into a gel in the storage bottle, or my reaction mixture solidifies unexpectedly. How can I prevent this?

A: This is a clear indication of uncontrolled hydrolysis and condensation. The key is to rigorously exclude water and, in some cases, inhibit polymerization.

Root Cause Analysis:

  • Gross Moisture Contamination: A poorly sealed container or significant exposure to humid air can introduce enough water to initiate a chain reaction of hydrolysis and condensation.[1]

  • Catalytic Impurities: Trace amounts of acids or bases can catalyze the condensation of silanols, accelerating the polymerization process.[4]

  • Inherent Reactivity: Some organosilicon monomers are inherently prone to polymerization, especially with heat or light exposure.

Prevention and Mitigation Strategies:

A Premature Polymerization B Verify Storage Integrity A->B C Implement Inert Atmosphere Handling A->C D Consider Polymerization Inhibitors A->D E Check for Contaminants A->E F Reseal and Purge with Inert Gas B->F Leaky Seal? G Use Schlenk Line or Glovebox C->G Exposed to Air? H Add Inhibitor to Monomer D->H Highly Reactive Monomer? I Purify Monomer if Necessary E->I Suspect Impurities? J Problem Prevented F->J G->J H->J I->J

Caption: Workflow to prevent premature polymerization.

Detailed Protocols:

Protocol 3: Transfer of Moisture-Sensitive Monomers Using a Syringe

This technique is suitable for transferring small to moderate volumes of liquid monomers.[6]

  • Prepare the Syringe: Dry the syringe and needle in an oven. Assemble it while hot and flush thoroughly with dry nitrogen or argon as it cools.[6]

  • Pressurize the Reagent Bottle: Puncture the septum of the Sure/Seal™ bottle with a needle connected to a nitrogen line and a bubbler to create a slight positive pressure.

  • Withdraw the Monomer: Insert the dry syringe needle through the septum into the liquid. Slowly withdraw the desired volume. It is good practice to then pull a small "buffer" of inert gas from the headspace into the syringe.[11]

  • Transfer to Reaction Flask: Insert the needle into the septum of the reaction flask (which should already be under an inert atmosphere) and deliver the inert gas buffer first, followed by the liquid monomer.[11]

Protocol 4: Use of Polymerization Inhibitors

For highly reactive monomers, especially those prone to free-radical polymerization, the addition of an inhibitor can extend shelf life and prevent unwanted reactions during purification by distillation.[12]

  • Inhibitor Selection: Secondary or tertiary aromatic amines are effective polymerization inhibitors for some silanes.[13] The choice of inhibitor must be compatible with your specific monomer and downstream application.

  • Concentration: The inhibitor is typically added in a small molar percentage (e.g., 0.01 to 10 mol%) relative to the silane monomer.[13]

  • Application: The inhibitor can be added to the monomer for storage or prior to purification steps like distillation to prevent polymer formation at elevated temperatures.[13]

Advanced Techniques and Considerations

Working Under a Rigorously Inert Atmosphere

For extremely sensitive applications, more advanced techniques are necessary.

  • Gloveboxes: A glovebox provides a sealed environment with very low levels of oxygen and moisture, making it ideal for handling highly reactive organosilicon compounds.[14] You can perform all manipulations, including weighing solids and preparing solutions, within this protected environment.

  • Schlenk Lines: A Schlenk line is a dual-manifold system that allows for the easy switching between a vacuum and a source of dry, inert gas.[14] This enables the evacuation of air from glassware and backfilling with an inert atmosphere, a process that can be repeated in cycles for maximum air removal.[15]

By understanding the underlying chemistry of organosilicon monomers and implementing these rigorous handling techniques, you can ensure the integrity of your reagents and achieve more reliable and reproducible experimental outcomes.

References
  • Hints for Handling Air-Sensitive Materials. (2020, October 28). Fauske & Associates. Retrieved from [Link]

  • Hydrolysis and Condensation Process. (2023, March 31). Silicone Surfactant. Retrieved from [Link]

  • Silane Coupling Agent Storage & Handling Guide. (n.d.). SiSiB SILANES. Retrieved from [Link]

  • Biocatalytic Transformations of Silicon—the Other Group 14 Element. (2021, May 7). PMC. Retrieved from [Link]

  • What Methods Are Used To Implement Inert Atmospheres? Master Purge, Evacuation, And Sealing Techniques. (n.d.). Kintek Furnace. Retrieved from [Link]

  • Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50.
  • 1.3C: Transferring Methods - Inert Atmospheric Methods. (2022, May 6). Chemistry LibreTexts. Retrieved from [Link]

  • Polymerization Inhibitor for Silane. (2017, November 2). Google Patents.
  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.
  • Polymerization Inhibitors. (n.d.). 3V Sigma USA. Retrieved from [Link]

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351-8354.
  • Drying Solvents. (n.d.). The Schlenk Line Survival Guide. Retrieved from [Link]

Sources

Optimization

Solving "oiling out" issues during silane purification

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent bottlenecks in the purification of organosilanes and silyl-protected intermedia...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent bottlenecks in the purification of organosilanes and silyl-protected intermediates: Liquid-Liquid Phase Separation (LLPS) , colloquially known as "oiling out."

Because silanes are inherently lipophilic and often possess low melting points, they are highly susceptible to bypassing the solid-liquid equilibrium during crystallization. Instead of forming a pure crystalline suspension, the system falls into a miscibility gap, yielding a solute-rich oil that traps impurities and residual solvents. This guide synthesizes thermodynamic principles with field-proven methodologies to help you engineer a self-validating crystallization process.

Visualizing the Phase Separation Pathway

To troubleshoot oiling out, we must first understand the thermodynamic and kinetic forks in the crystallization pathway. The diagram below illustrates how cooling rates and supersaturation dictate whether a silane forms pure crystals or an impure emulsion.

G cluster_0 Thermodynamic Pathway (Crystallization) cluster_1 Kinetic Trap (Oiling Out / LLPS) Start Homogeneous Silane Solution Cooling Generate Supersaturation (Cooling / Antisolvent) Start->Cooling Metastable Metastable Zone (Supersaturated) Cooling->Metastable Slow Rate Miscibility Miscibility Gap (Binodal Curve) Cooling->Miscibility High Supersaturation Seeding Primary Nucleation / Seeding Metastable->Seeding Controlled Kinetics Crystals Pure Silane Crystals (Suspension) Seeding->Crystals Crystal Growth LLPS Liquid-Liquid Phase Separation (Emulsion / Oil Droplets) Miscibility->LLPS Rapid Cooling LLPS->Metastable Corrective Action: Reheat & Seed Amorphous Amorphous Solid / Impure Gum LLPS->Amorphous Spontaneous Solidification

Thermodynamic vs. kinetic pathways of silane crystallization and the LLPS kinetic trap.

Diagnostic FAQs: Understanding the Causality

Q: Why does my organosilane form a milky oil instead of crystals upon cooling? A: This milky appearance is the visual manifestation of Liquid-Liquid Phase Separation (LLPS)[1]. Organosilanes often have low melting points. When the temperature of your solution drops below the melting point of the solute-solvent mixture before reaching the nucleation boundary, the silane separates as a secondary liquid phase (an emulsion of oil droplets) rather than a solid[2][3]. This is a thermodynamic miscibility gap driven by high supersaturation[1].

Q: I noticed the solution oiling out. Should I add seed crystals immediately to force crystallization? A: No. Adding seeds to an emulsion caused by a miscibility gap will fail because the solute-rich oil droplets thermodynamically act as a solvent for the seeds; the seeds will simply dissolve[1]. The correct causality-based approach is to reheat the system until it returns to a single homogeneous phase, cool it slowly to a temperature just above the historical cloud point (within the metastable zone), and then add the seed crystals[4][5].

Q: How do impurities in my crude silane mixture contribute to this problem? A: Impurities exacerbate oiling out through freezing-point depression. A large concentration of impurities can dramatically lower the melting point of the silane, making it even more likely that the compound will precipitate as a liquid rather than a solid[2][3]. Furthermore, oiling out droplets act as an excellent solvent for these impurities. When the oil eventually solidifies into a gum, it traps the impurities and residual solvent, destroying your purification yield[3][5].

Q: How can I adjust my solvent system to prevent LLPS? A: Oiling out frequently occurs when the silane is either too soluble or highly insoluble in the chosen system, leading to a steep solubility curve[4]. To fix this, adjust the solvent ratio. If using a mixed solvent system, adding a small amount (1-5% v/v) of the "good" solvent can depress the saturation temperature and widen the metastable zone, allowing crystals to form before the oil phase separates[2][3].

Quantitative Process Parameters

To successfully scale up silane purification, you must shift the system from the parameters that induce LLPS to those that favor ordered crystal growth.

Process ParameterDesired Crystallization PathwayOiling Out (LLPS) Pathway
Supersaturation Generation Slow and controlled (e.g., 0.1–0.2 °C/min)Rapid and uncontrolled (e.g., >1.0 °C/min)
Phase Transition Solid-Liquid (Suspension)Liquid-Liquid (Emulsion)
Seeding Efficacy Highly effective (added in metastable zone)Ineffective (seeds dissolve in the oil phase)
Impurity Rejection Excellent (lattice exclusion mechanism)Poor (impurities partition into the oil droplets)
In-Situ Probe Signal Sharp increase in chord length (FBRM)Gradual increase in turbidity/droplet count
Final Product Morphology Ordered, high-purity crystalline powderAmorphous, sticky gum or glassy solid

Self-Validating Protocol: Rescuing an Oiled-Out Silane

This methodology is designed as a self-validating system. At each critical juncture, a physical or analytical check ensures the system is behaving thermodynamically as expected before proceeding to the next step.

Phase 1: Re-dissolution and System Reset

  • Heat the Emulsion: Place the oiled-out silane mixture in a jacketed crystallizer or on a programmable heating mantle. Gradually increase the temperature while maintaining moderate agitation (200-300 RPM).

  • Solvent Adjustment: Add 2-5% (v/v) of the primary "good" solvent to the mixture. This slightly lowers the solute concentration, ensuring the supersaturation does not reach the critical point where oiling out reoccurs[4].

  • Validation Check: Do not stop heating until the solution is 100% clear and homogeneous. Causality: Any residual microscopic oil droplets will act as templates for immediate LLPS upon cooling.

Phase 2: Controlled Cooling and Strategic Seeding 4. Define the Metastable Zone: Program the cooling rate to a maximum of 0.1 °C to 0.2 °C per minute[4]. 5. Monitor Turbidity: Use an in-situ probe (like an EasyViewer or FBRM) or careful visual observation. Stop cooling approximately 5 °C above the temperature where the oiling out previously occurred. 6. Seed Addition: Introduce 1% to 5% (by weight) of pure silane seed crystals into the clear solution[4]. 7. Validation Check: Observe the seeds for 15 minutes. They should remain suspended and sharp. If they dissolve, the system is undersaturated (re-cool slightly). If the solution turns milky instantly, the system has hit the miscibility gap (reheat and add more good solvent).

Phase 3: Aging and Isolation 8. Slurry Aging: Hold the temperature constant for 2 to 4 hours. Causality: This maturation process allows the seed crystals to consume the supersaturation slowly, promoting uniform crystal growth and preventing the remaining solute from crashing out as an oil[5]. 9. Final Cooling: Once a healthy suspension of crystals is confirmed, resume cooling at 0.2 °C/min to the final isolation temperature. 10. Filtration: Filter the suspension and wash with a cold, poor solvent to remove any surface impurities before drying.

References

  • Title: Oiling Out in Crystallization - Mettler Toledo Source: mt.com URL:[Link]

  • Title: 3.6F: Troubleshooting - Chemistry LibreTexts Source: libretexts.org URL:[Link]

  • Title: Challenges with Oiling Out in Crystallization - Mettler Toledo Source: mt.com URL:[Link]

  • Title: Recrystallization (help meeeeee) : r/chemistry - Reddit Source: reddit.com URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectrum Analysis of Tetrakis(4-vinylphenyl)silane: A Comparative Guide for Advanced Polymer Networks

As the demand for high-performance porous organic polymers (POPs) and covalent organic frameworks (COFs) accelerates, the selection of optimal crosslinking monomers is critical. Tetrakis(4-vinylphenyl)silane (TVPS) has e...

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for high-performance porous organic polymers (POPs) and covalent organic frameworks (COFs) accelerates, the selection of optimal crosslinking monomers is critical. Tetrakis(4-vinylphenyl)silane (TVPS) has emerged as a premier tetra-functional building block. By combining a rigid 3D tetrahedral silicon core with extended phenyl spacers, TVPS overcomes the structural limitations of traditional monomers like Divinylbenzene (DVB) and Tetravinylsilane (TVS).

This guide provides an objective, data-driven comparison of TVPS against its alternatives, centering on


H NMR spectrum analysis as the foundational tool for monomer validation and polymerization tracking.

Mechanistic Causality: The Tetrahedral Advantage

The architectural geometry of a monomer directly dictates the free volume, pore size distribution, and thermal stability of the resulting polymer network.

  • Divinylbenzene (DVB): The industry standard for crosslinking. However, its planar, bi-functional nature tends to yield densely packed, low-porosity networks unless heavily templated.

  • Tetravinylsilane (TVS): Features a tetrahedral silicon core, but the vinyl groups are directly attached to the silicon atom[1]. This lack of spacer arms creates extreme steric hindrance during polymerization, leading to incomplete double-bond conversion and collapsed pore structures.

  • Tetrakis(4-vinylphenyl)silane (TVPS): Solves the steric issues of TVS by introducing rigid phenyl rings between the silicon core and the reactive vinyl groups. When utilized in palladium-catalyzed Heck couplings (e.g., with brominated silsesquioxanes), the extended 3D spatial rigidity of TVPS prevents polymer chain interpenetration. This causality results in hybrid networks with intrinsic micro-mesoporosity (BET surface areas often exceeding 300 m²/g) and exceptional thermal stability[2],[3].

Causality N1 Tetrahedral Si Core N3 3D Spatial Rigidity N1->N3 N2 Extended Phenyl Spacers N2->N3 N4 High Crosslink Density N2->N4 N5 Enhanced Microporosity (BET > 300 m²/g) N3->N5 N6 High Thermal Stability (Td > 450 °C) N3->N6 N4->N5 N4->N6

Mechanistic causality linking TVPS structural features to polymer performance.

H NMR Spectrum Analysis: TVPS vs. Alternatives

High-resolution


H NMR is the most reliable method for validating monomer purity and establishing a baseline for polymerization kinetics. The distinct chemical environments in TVPS make its spectrum highly diagnostic compared to its alternatives.
Tetrakis(4-vinylphenyl)silane (TVPS)

In a standard CDCl


 solvent system, the 

H NMR spectrum of TVPS is characterized by clear separation between the aromatic and vinyl regions:
  • Aromatic Region (

    
    7.45 – 7.55 ppm):  The para-substituted phenyl rings present as a classic AB quartet (or two distinct doublets, 
    
    
    
    Hz). The protons ortho to the electropositive silicon are slightly deshielded compared to those ortho to the vinyl group.
  • Vinyl Region:

    • Internal Proton (-CH=): Appears as a doublet of doublets (dd) at

      
      6.75 ppm  due to vicinal coupling with the two terminal protons.
      
    • Terminal Protons (=CH

      
      ):  Split into two distinct doublets at 
      
      
      
      5.80 ppm
      (trans coupling,
      
      
      Hz) and
      
      
      5.30 ppm
      (cis coupling,
      
      
      Hz).
The Alternatives: TVS and DVB
  • Tetravinylsilane (TVS): Because the vinyl groups are directly bonded to silicon, the internal vinyl proton is heavily shielded, shifting upfield to

    
    6.00 ppm . The terminal protons overlap significantly around 5.80 – 6.10 ppm [4]. This severe overlap complicates quantitative integration during reaction monitoring.
    
  • Divinylbenzene (DVB): While DVB shows similar vinyl shifts to TVPS (

    
    6.70, 5.70, 5.20 ppm), its aromatic protons overlap heavily at 
    
    
    
    7.30 ppm, lacking the distinct AB quartet provided by the silicon-centered symmetry of TVPS.

Quantitative Performance Comparison

The structural differences observed in the NMR spectra directly translate to macroscopic polymer performance. The table below summarizes the comparative data when these monomers are used in highly crosslinked porous networks.

MonomerCore Geometry

H NMR Internal Vinyl Shift
Resulting Polymer BET Surface AreaThermal Degradation (

)
TVPS Tetrahedral (Extended)

6.75 ppm (dd)
300 – 600+ m²/g > 450 °C
TVS Tetrahedral (Compact)

6.00 ppm (m)
< 50 m²/g

350 °C
DVB Planar

6.70 ppm (dd)
50 – 100 m²/g (untemplated)

400 °C

Data synthesized from hybrid network polymerizations[2],[5].

Experimental Protocol: A Self-Validating Workflow

To ensure scientific integrity, the polymerization of TVPS must be treated as a self-validating system. The purity confirmed in Step 1 serves as the stoichiometric absolute for the Heck coupling in Step 3, which is ultimately validated by the physical properties in Step 4.

Step 1: Monomer Validation (


H NMR) 
  • Dissolve 10 mg of TVPS in 0.5 mL of CDCl

    
     (containing 0.03% v/v TMS as an internal standard).
    
  • Acquire the spectrum at 400 MHz (298 K, 16 scans).

  • Validation Check: Integrate the signals. The ratio of aromatic protons (7.45-7.55 ppm) to the internal vinyl proton (6.75 ppm) to the terminal vinyl protons (5.80 & 5.30 ppm) must be exactly 8:4:4:4 (or 2:1:1:1 per arm). Any deviation indicates oligomerization or impurities.

Step 2: Reagent Assembly for Heck Coupling

  • In a Schlenk flask under N

    
     atmosphere, combine the validated TVPS (crosslinker) with an aryl halide core (e.g., octabromophenyl POSS) in anhydrous DMF[2].
    
  • Add Palladium(II) acetate (Pd(OAc)

    
    ) as the catalyst and triethylamine (Et
    
    
    
    N) as the acid scavenger.

Step 3: Network Polymerization

  • Heat the mixture to 100 °C for 24 hours under continuous magnetic stirring.

  • The rigid tetrahedral nodes of TVPS will prevent dense packing, driving the formation of a highly crosslinked, micro-mesoporous network[3].

Step 4: Post-Reaction Validation

  • Isolate the precipitated polymer via filtration, wash sequentially with THF and methanol, and dry under vacuum.

  • System Validation: Perform Solid-State

    
    C CP/MAS NMR. The complete attenuation of the terminal vinyl carbon signals (
    
    
    
    114 ppm) validates 100% crosslinking. This chemical validation directly guarantees the physical performance, correlating to the expected >300 m²/g BET surface area[2].

Workflow A 1. Monomer Selection (TVPS vs TVS vs DVB) B 2. 1H NMR Validation (Purity & Shift Analysis) A->B C 3. Polymerization (e.g., Heck Coupling) B->C D 4. Network Formation (3D Porous Framework) C->D E 5. Performance Assay (BET & Thermal Stability) D->E

Experimental workflow from monomer NMR validation to polymer performance assay.

References

  • Jiang, C., et al. "An Efficient Approach to Octabromophenylethyl-Functionalized Cage Silsesquioxane and Its Use in Constructing Hybrid Porous Materials." European Journal of Inorganic Chemistry, 2015. 2

  • Jing, X., et al. "Targeted synthesis of micro–mesoporous hybrid material derived from octaphenylsilsesquioxane building units." Microporous and Mesoporous Materials, 2013. 3

  • ChemicalBook. "Tetravinylsilane(1112-55-6) 1H NMR spectrum." ChemicalBook, 2023. 4

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 66188, Tetravinylsilane." PubChem, 2025. 1

Sources

Comparative

A Researcher's Guide to FTIR Analysis of Vinylphenyl Silicon Compounds: Characteristic Peaks and Comparative Analysis

For researchers and professionals in materials science and drug development, precise characterization of novel compounds is paramount. Among the versatile class of organosilicon compounds, those bearing both vinyl and ph...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in materials science and drug development, precise characterization of novel compounds is paramount. Among the versatile class of organosilicon compounds, those bearing both vinyl and phenyl functionalities offer a unique combination of properties, making them valuable in a range of applications, from advanced polymers to bioconjugation. Fourier-Transform Infrared (FTIR) spectroscopy stands as a cornerstone technique for the structural elucidation of these molecules. This guide provides an in-depth analysis of the characteristic FTIR peaks of vinylphenyl silicon compounds, offers a comparative guide against common alternative functionalities, and details the experimental protocols necessary for obtaining high-quality, reproducible data.

The Vibrational Fingerprint of Vinylphenyl Silicon Compounds

The infrared spectrum of a vinylphenyl silicon compound is a composite of the vibrational modes of its constituent functional groups: the silicon-carbon bonds, the vinyl group, and the phenyl ring, all influenced by the central silicon atom. Understanding the characteristic absorption frequencies of these groups is key to confirming the successful synthesis and purity of the target compound.

Deciphering the Key Spectral Regions

The FTIR spectrum can be broadly divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹). For vinylphenyl silicon compounds, both regions provide critical information.

The Si-Phenyl group exhibits several characteristic absorptions. The aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, a region also populated by the vinyl C-H stretches. More diagnostically useful are the sharp C=C stretching vibrations of the phenyl ring, which are found in the 1600-1430 cm⁻¹ range. A key indicator of a phenyl group attached to a silicon atom is a sharp, narrow band around 1430 cm⁻¹.[1] Additionally, a pattern of bands in the 760-690 cm⁻¹ region, often with a strong band between 700-710 cm⁻¹ and several weaker to medium bands between 760-710 cm⁻¹, is highly characteristic of Si-phenyl compounds.[2]

The Si-Vinyl group (Si-CH=CH₂) also presents a distinct set of vibrational modes. The C=C stretching vibration of the vinyl group is typically observed around 1600 cm⁻¹. The C-H stretching vibrations of the vinyl group are found at approximately 3060 cm⁻¹ and 3020 cm⁻¹.[2] Furthermore, characteristic bands for the Si-vinyl group appear around 1410 cm⁻¹, 1010 cm⁻¹, and 960 cm⁻¹.[2] The presence of these bands, in conjunction with the phenyl group absorptions, provides strong evidence for the vinylphenyl silicon structure.

Comparative FTIR Analysis: Distinguishing Vinylphenyl Silicon Compounds from Alternatives

In synthetic chemistry, it is crucial to differentiate the desired product from starting materials, byproducts, and other related compounds. FTIR spectroscopy excels in this role by highlighting the presence or absence of key functional groups. The following table compares the characteristic FTIR peaks of vinylphenyl silicon compounds with those of common alternative functionalities that may be present on the silicon atom.

Functional GroupKey Characteristic FTIR Peaks (cm⁻¹)Vibrational Mode AssignmentNotes
Si-Vinylphenyl ~3060, ~3020, ~1600, ~1430, ~1410, ~1120, ~1010, ~960, 760-690C-H stretch (vinyl & phenyl), C=C stretch (vinyl & phenyl), Si-Phenyl, C-H in-plane bend (vinyl), Si-O-Si stretch (if present), =CH₂ wag, C-H out-of-plane bend (phenyl)A complex spectrum with overlapping peaks from both vinyl and phenyl groups. The combination of peaks is highly diagnostic.
Si-Phenyl ~3070, ~1430, ~1120, 760-690C-H stretch (aromatic), Si-Phenyl stretch, Si-O-Si stretch (if present), C-H out-of-plane bendAbsence of vinyl-specific peaks (~1600, ~1410, ~1010, ~960 cm⁻¹).
Si-Vinyl ~3060, ~3020, ~1600, ~1410, ~1010, ~960C-H stretch, C=C stretch, C-H in-plane bend, =CH₂ wagAbsence of phenyl-specific peaks (~1430, 760-690 cm⁻¹).
Si-Alkyl 2960-2850, 1260-1250 (Si-CH₃), 1220-1170 (Si-CH₂R)C-H stretch, Si-CH₃ symmetric deformation, Si-CH₂ bendCharacterized by strong aliphatic C-H stretching bands below 3000 cm⁻¹.
Si-Alkoxy (e.g., Si-OCH₃) 2940, 2840, 1190, 1090-1000C-H stretch, Si-O-C stretchStrong Si-O-C stretching bands are the most prominent features.
Si-OH (Silanol) ~3690 (free), 3400-3200 (H-bonded), 950-830O-H stretch, Si-O stretchA sharp peak around 3690 cm⁻¹ indicates a free silanol, while a broad band suggests hydrogen bonding.[2]

This comparative data underscores the power of FTIR in identifying the specific functionalities attached to the silicon atom, thereby confirming the structure of the synthesized compound.

Experimental Protocols for High-Fidelity FTIR Analysis

The quality of an FTIR spectrum is intrinsically linked to the sample preparation and data acquisition parameters. The choice of method depends on the physical state of the vinylphenyl silicon compound.

Protocol 1: Attenuated Total Reflectance (ATR)-FTIR for Liquid Samples

ATR-FTIR is a convenient method for analyzing liquid samples with minimal preparation.

Methodology:

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small drop of the liquid vinylphenyl silicon compound directly onto the center of the ATR crystal.

  • Pressure Application: If using a pressure clamp, apply just enough pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are sufficient for a high-quality spectrum.

  • Data Processing: The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

Protocol 2: KBr Pellet Method for Solid Samples

For solid vinylphenyl silicon compounds, the KBr pellet method is a traditional and effective technique.

Methodology:

  • Sample Preparation: Grind a small amount (1-2 mg) of the solid sample into a fine powder using an agate mortar and pestle.

  • Mixing: Add approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) to the mortar and gently mix with the sample.

  • Pellet Pressing: Transfer the mixture to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[3]

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and collect the spectrum.

  • Background Collection: A background spectrum of a pure KBr pellet or the empty sample compartment should be collected.

Visualizing the Molecular Structure and Analytical Workflow

To further aid in the understanding of the characterization process, the following diagrams illustrate the general structure of a vinylphenyl silicon compound and the workflow for its FTIR analysis.

cluster_molecule Vinylphenyl Silicon Compound Structure Si Si Vinyl CH=CH₂ Si->Vinyl σ-bond Phenyl C₆H₅ Si->Phenyl σ-bond R1 Si->R1 R2 Si->R2

Caption: Generalized structure of a vinylphenyl silicon compound.

cluster_workflow FTIR Analysis Workflow Start Sample (Vinylphenyl Silicon Compound) Liquid Liquid Sample Start->Liquid Is sample liquid? Solid Solid Sample Start->Solid Is sample solid? ATR ATR-FTIR Analysis Liquid->ATR KBr KBr Pellet Preparation Solid->KBr FTIR FTIR Data Acquisition ATR->FTIR KBr->FTIR Spectrum FTIR Spectrum FTIR->Spectrum Analysis Spectral Analysis (Peak Identification & Comparison) Spectrum->Analysis Report Characterization Report Analysis->Report

Sources

Validation

A Comparative Guide to the Thermal Stability of Tetrakis(4-vinylphenyl)silane and Divinylbenzene

For researchers, scientists, and professionals in drug development and materials science, the selection of thermally robust monomers is a critical consideration in the synthesis of advanced polymers and functional materi...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development and materials science, the selection of thermally robust monomers is a critical consideration in the synthesis of advanced polymers and functional materials. This guide provides an in-depth, objective comparison of the thermal stability of two key vinyl-functionalized aromatic compounds: Tetrakis(4-vinylphenyl)silane and Divinylbenzene. By examining their performance under thermal stress and the underlying chemical principles governing their stability, this document aims to equip you with the necessary insights to make informed decisions for your research and development endeavors.

Executive Summary: A Tale of Two Crosslinkers

At the heart of this comparison are two molecules designed for creating robust, crosslinked polymer networks. Divinylbenzene (DVB) is a well-established and widely utilized crosslinking agent, valued for its ability to enhance the thermal and mechanical properties of polymers.[1][2] Tetrakis(4-vinylphenyl)silane, a more specialized organosilane monomer, offers a unique three-dimensional, silicon-centered structure. While direct, comprehensive thermal analysis data for tetrakis(4-vinylphenyl)silane is not as prevalent in publicly accessible literature, we can draw informed comparisons based on the established thermal behavior of analogous aryl silane compounds. This guide will synthesize available experimental data and mechanistic understanding to provide a clear comparative framework.

Comparative Thermal Stability: A Quantitative Overview

Thermogravimetric Analysis (TGA) is a cornerstone technique for assessing the thermal stability of materials by measuring weight loss as a function of temperature. The data presented below is a compilation of experimental findings for Divinylbenzene and an informed estimation for Tetrakis(4-vinylphenyl)silane based on a closely related compound, tetrakis(4-formylphenyl)silane.

CompoundOnset of Decomposition (Tonset)Temperature of Maximum Decomposition Rate (Tmax)Reference
Divinylbenzene (DVB)~393 °C~463 °C[3]
Tetrakis(4-vinylphenyl)silaneEstimated ~418 °CNot Available[4]

Analysis: The available data suggests that both Divinylbenzene and Tetrakis(4-vinylphenyl)silane exhibit high thermal stability, with decomposition commencing at elevated temperatures. The onset of decomposition for Divinylbenzene is reported to be around 393 °C, with the peak rate of degradation occurring at approximately 463 °C.[3] For Tetrakis(4-vinylphenyl)silane, while direct experimental data is scarce, the TGA data for the structurally analogous tetrakis(4-formylphenyl)silane shows a decomposition temperature of 418 °C, indicating a similarly high level of thermal robustness.[4] The presence of the silicon-carbon bond and the aromatic nature of the phenyl groups in aryl silanes are known to contribute to their significant thermal stability.

The Chemistry of Thermal Stability: A Mechanistic Perspective

The differing thermal decomposition pathways of Divinylbenzene and Tetrakis(4-vinylphenyl)silane are rooted in their distinct molecular architectures.

Divinylbenzene: As a purely organic aromatic compound, the thermal degradation of polymers incorporating Divinylbenzene is primarily governed by the scission of carbon-carbon bonds within the polymer backbone. The crosslinked network structure imparted by DVB enhances thermal stability by increasing the energy required to initiate and propagate chain scission events.[2][5]

Tetrakis(4-vinylphenyl)silane: The thermal stability of aryl silanes like Tetrakis(4-vinylphenyl)silane is influenced by the strong silicon-carbon and silicon-phenyl bonds. The primary mechanism of thermal decomposition for tetraphenylsilane, a closely related compound, involves the homolytic cleavage of a silicon-phenyl bond, leading to the formation of a phenyl radical.[1] This initial step requires a significant amount of energy, contributing to the high thermal stability of these compounds. The three-dimensional arrangement of the four vinylphenyl arms around the central silicon atom also creates a sterically hindered environment that can further impede decomposition.

Experimental Protocols: A Guide to Thermal Analysis

To ensure the reproducibility and validity of thermal stability studies, adherence to standardized experimental protocols is paramount. Below are detailed methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), two fundamental techniques in thermal analysis.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of a material by measuring its mass change as a function of temperature in a controlled atmosphere.

Methodology:

  • Instrument Calibration: Ensure the TGA instrument is calibrated for both temperature and mass according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a clean, tared TGA pan (typically platinum or alumina).

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 30 °C.

    • Ramp the temperature at a constant heating rate of 10 °C/min to a final temperature of 800 °C.

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

  • Data Analysis: Plot the percentage of initial mass remaining on the y-axis against the temperature on the x-axis. Determine the onset of decomposition (Tonset) and the temperature of maximum decomposition rate (Tmax) from the resulting TGA curve and its first derivative.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation Calibrate Calibrate Instrument Weigh Weigh Sample (5-10 mg) Calibrate->Weigh Load Load Sample into TGA Weigh->Load Purge Purge with N2 (20-50 mL/min) Load->Purge Heat Heat at 10 °C/min to 800 °C Purge->Heat Record Record Mass vs. Temperature Heat->Record Plot Plot % Mass vs. Temperature Record->Plot Analyze Determine Tonset and Tmax Plot->Analyze

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow into or out of a sample as a function of temperature or time, providing information on thermal transitions such as melting, crystallization, and glass transition.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using appropriate standards (e.g., indium).

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a clean, tared DSC pan. Seal the pan hermetically.

  • Instrument Setup:

    • Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.

    • Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 30 °C.

    • Ramp the temperature at a constant heating rate of 10 °C/min to a desired final temperature.

    • Hold at the final temperature for a few minutes to ensure thermal equilibrium.

    • Cool the sample back to the starting temperature at a controlled rate (e.g., 10 °C/min).

    • A second heating scan is often performed to observe the thermal history-independent properties of the material.

  • Data Acquisition: Continuously record the differential heat flow between the sample and reference pans as a function of temperature.

  • Data Analysis: Plot the heat flow on the y-axis against the temperature on the x-axis. Analyze the resulting DSC thermogram for endothermic and exothermic peaks, which correspond to thermal transitions.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation Calibrate Calibrate Instrument Weigh Weigh & Seal Sample (5-10 mg) Calibrate->Weigh Load Load Sample & Reference Pans Weigh->Load Purge Purge with N2 (20-50 mL/min) Load->Purge HeatCool Heating/Cooling Cycle (10 °C/min) Purge->HeatCool Record Record Heat Flow vs. Temperature HeatCool->Record Plot Plot Heat Flow vs. Temperature Record->Plot Analyze Identify Thermal Transitions Plot->Analyze

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Conclusion: Selecting the Right Tool for the Job

Both Divinylbenzene and Tetrakis(4-vinylphenyl)silane are valuable monomers for the creation of thermally stable polymeric materials.

  • Divinylbenzene is a cost-effective and well-characterized crosslinker that significantly enhances the thermal stability of a wide range of polymers. Its performance is well-documented, making it a reliable choice for many applications.

  • Tetrakis(4-vinylphenyl)silane , while less commonly reported on, is predicted to exhibit exceptional thermal stability due to its organosilane nature. The central silicon atom and the three-dimensional structure likely contribute to a higher decomposition temperature. This makes it a compelling candidate for applications demanding extreme thermal resistance.

References

  • Gilman, H., & Smith, C. L. (1964). The Thermal Decomposition of Tetraphenylsilane. Journal of Organometallic Chemistry, 2(5), 447-449.
  • Straus, S., & Madorsky, S. L. (1962). Thermal stability of polydivinylbenzene and of copolymers of styrene with divinylbenzene and with trivinylbenzene. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 66(5), 401.
  • Wilkie, C. A., & Poutchko, D. (2002). The thermal stability of cross-linked polymers: methyl methacrylate with divinylbenzene and styrene with dimethacrylates.
  • Cheng, W. H., Lin, Y. C., & Lee, W. J. (2021). Sulfonation of Divinylbenzene Adsorbents Packed in a Micro Sampler to Extract Airborne Organic Compounds. Aerosol and Air Quality Research, 21(11), 210186.

Sources

Comparative

A Comparative Guide to Tetrakis(4-vinylphenyl)silane and Tetraphenylmethane Linkers in Metal-Organic Frameworks

For Researchers, Scientists, and Drug Development Professionals In the intricate world of Metal-Organic Frameworks (MOFs), the choice of the organic linker is paramount, dictating the ultimate structure, porosity, and fu...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of Metal-Organic Frameworks (MOFs), the choice of the organic linker is paramount, dictating the ultimate structure, porosity, and functionality of the resulting material. This guide provides an in-depth technical comparison of two tetrahedral linkers: Tetrakis(4-vinylphenyl)silane (TVPS) and Tetraphenylmethane (TPM). While both provide a tetrahedral geometry leading to complex and often highly porous 3D structures, the subtle difference at their core—a silicon versus a carbon atom—and the presence of reactive vinyl groups on TVPS, lead to significant distinctions in the properties and potential applications of the corresponding MOFs.

This guide will delve into the structural implications of this central atom exchange, compare the performance of MOFs derived from their carboxylate analogues—Tetrakis(4-carboxyphenyl)silane (TCPS) and Tetrakis(4-carboxyphenyl)methane (TCPM)—and explore the unique post-synthetic modification (PSM) opportunities offered by the vinyl functionalities of TVPS.

At the Core of the Matter: Silicon vs. Carbon

The fundamental difference between TVPS and TPM lies in the central atom of the tetrahedral structure. This seemingly minor substitution has a cascading effect on the geometry and electronic properties of the linker, which in turn influences the resulting MOF architecture.

  • Bond Length and Angle: The Si-C bond (approx. 1.87 Å) is significantly longer than the C-C bond (approx. 1.54 Å)[1]. This increased bond length in TVPS results in a larger linker molecule, which can lead to larger pore sizes and unit cell volumes in the resulting MOF. This was observed in a comparative study of copper-based MOFs with tetrazolyl-functionalized tetraphenylsilane and tetraphenylmethane linkers, where the silicon-containing framework exhibited a larger unit-cell volume and solvent-accessible void space[1].

  • Bond Angle Flexibility: The C-Si-C bond angles are more flexible than the C-C-C angles in tetraphenylmethane. This can allow for greater structural diversity and potentially the formation of different network topologies under similar synthetic conditions.

  • Chemical Stability: The Si-C bond is generally considered to be more stable to hydrolysis and oxidation than a C-C bond in certain chemical environments. This could translate to enhanced chemical and thermal stability of the resulting MOF. For instance, zirconium-based MOFs are known for their high stability, and the choice of linker can further influence this property[2][3][4][5].

Molecular Structures of TVPS and TPM

Caption: Molecular structures of TVPS and TPM linkers.

Performance Comparison: Insights from Carboxylate Analogues

Direct comparative experimental data for MOFs synthesized with TVPS and a vinyl-functionalized TPM is scarce in the literature. However, a robust comparison can be drawn from their more commonly studied carboxylate analogues: Tetrakis(4-carboxyphenyl)silane (TCPS) and Tetrakis(4-carboxyphenyl)methane (TCPM).

PropertyZr-TCPS MOFZr-TCPM MOF (MOF-841)Key Differences & Implications
BET Surface Area 1402 m²/gHigh, though specific value for direct comparison is not readily available. Generally high for this class of MOFs.The larger size of the TCPS linker can lead to larger pores and potentially a higher surface area, although topology and interpenetration also play a crucial role[6].
Thermal Stability Stable up to 200 °C[4]Expected to have high thermal stability, characteristic of Zr-MOFs.The Si-C bond's inherent stability may contribute to comparable or slightly enhanced thermal stability in the TCPS-based MOF.
Chemical Stability Stable in air and acidic media; unstable in water and basic media[4].Known for excellent water adsorption properties, suggesting good stability in the presence of water vapor[5].The subtle differences in the electronic nature of the central atom and the resulting framework can influence stability in different chemical environments.
**Gas Storage (H₂, CH₄, CO₂) **High storage capacities for H₂, CH₄, and CO₂[4].A top performer for water adsorption among Zr-MOFs, indicating strong interactions with guest molecules[5].The differences in pore size, shape, and surface chemistry resulting from the different linkers will directly impact the selective adsorption of various gases[7].

The TVPS Advantage: A Gateway to Post-Synthetic Modification

The most significant advantage of Tetrakis(4-vinylphenyl)silane as a MOF linker is the presence of the four vinyl groups. These reactive moieties serve as handles for a wide array of post-synthetic modifications (PSM), allowing for the precise tuning of the MOF's properties after its initial synthesis[8][9][10]. This opens up a vast landscape of possibilities for creating highly functionalized materials that would be difficult or impossible to synthesize directly.

The vinyl groups can participate in a variety of chemical reactions, including:

  • Thiol-ene "Click" Chemistry: For the introduction of sulfur-containing functional groups.

  • Epoxidation: To create reactive epoxide rings for further functionalization.

  • Polymerization: To create polymer-MOF hybrid materials with unique mechanical and chemical properties.

  • Metathesis: For the introduction of new carbon-carbon double bonds.

These modifications can be used to:

  • Introduce Catalytic Sites: By grafting catalytically active species onto the vinyl groups, the MOF can be transformed into a highly selective and reusable catalyst[11][12][13].

  • Enhance Gas Sorption and Separation: By modifying the pore environment with functional groups that have specific affinities for certain gas molecules, the selectivity and capacity of the MOF for gas storage and separation can be significantly improved[1][14][15].

  • Develop Chemical Sensors: Functionalization with chromophores or other responsive units can lead to MOFs that act as highly sensitive and selective chemical sensors.

  • Create Drug Delivery Vehicles: The vinyl groups can be used to attach drug molecules or targeting ligands for controlled drug release applications[16].

Experimental Protocols

Synthesis of a Zr-TCPS MOF (Analogue for Zr-TVPS MOF)

This protocol is adapted from the synthesis of a Zr-MOF with a tetracarboxylate silane linker and can serve as a starting point for the synthesis of a Zr-TVPS MOF, with adjustments to the linker used[4][17].

  • Preparation of the Reagent Solution: In a 20 mL scintillation vial, dissolve Zirconium(IV) chloride (ZrCl₄) and Tetrakis(4-carboxyphenyl)silane (TCPS) in N,N-dimethylformamide (DMF).

  • Solvothermal Reaction: Seal the vial and heat it in an oven at a specified temperature (e.g., 120 °C) for a designated period (e.g., 24 hours).

  • Isolation and Washing: After cooling to room temperature, filter the resulting solid product and wash it thoroughly with fresh DMF to remove any unreacted starting materials.

  • Solvent Exchange: To remove the high-boiling point DMF from the pores of the MOF, immerse the product in a volatile solvent like acetone for several days, with periodic replacement of the fresh solvent.

  • Activation: Activate the MOF by heating under vacuum at an elevated temperature (e.g., 120 °C) for an extended period (e.g., 12 hours) to remove the solvent molecules from the pores, making the material ready for characterization and application.

Caption: General workflow for the synthesis of a Zr-TCPS MOF.

Post-Synthetic Modification of a Vinyl-Functionalized MOF (Illustrative Protocol)

This protocol outlines a general procedure for the post-synthetic modification of a MOF containing vinyl groups, such as a hypothetical Zr-TVPS MOF[18][19][20].

  • Activation of the Parent MOF: Ensure the parent vinyl-functionalized MOF is fully activated to make the vinyl groups accessible.

  • Preparation of the Reagent Solution: Dissolve the desired functionalizing reagent (e.g., a thiol for a thiol-ene reaction) in a suitable solvent that does not degrade the MOF structure.

  • PSM Reaction: Suspend the activated MOF in the reagent solution and stir at a specific temperature for a set duration. The reaction conditions will vary depending on the specific chemistry being employed.

  • Washing: After the reaction, thoroughly wash the modified MOF with fresh solvent to remove any unreacted reagents and byproducts.

  • Drying and Characterization: Dry the functionalized MOF under vacuum and characterize it using techniques such as FT-IR, NMR (for digested samples), and TGA to confirm the successful incorporation of the new functional groups.

Caption: General workflow for post-synthetic modification of a vinyl-functionalized MOF.

Conclusion and Future Outlook

The choice between Tetrakis(4-vinylphenyl)silane and Tetraphenylmethane as linkers for MOF synthesis presents a fascinating dichotomy for materials scientists. While both offer the advantages of a tetrahedral building block for creating robust, porous frameworks, the silicon-centered TVPS provides several key advantages:

  • Structural Diversity: The longer and more flexible Si-C bonds can lead to novel MOF topologies with larger pores.

  • Potential for Enhanced Stability: The inherent strength of the Si-C bond may translate to more stable MOF materials.

  • Unparalleled Functionalization Potential: The vinyl groups of TVPS are a gateway to a vast array of post-synthetic modifications, enabling the creation of tailor-made materials for specific applications in catalysis, gas separation, sensing, and drug delivery.

While direct comparative data for vinyl-functionalized systems remains an area ripe for exploration, the evidence from their carboxylate and other functionalized analogues strongly suggests that TVPS is a highly promising linker for the development of next-generation, highly functional MOFs. The synthetic versatility offered by post-synthetic modification on TVPS-based MOFs provides a powerful tool for researchers to design and construct materials with precisely controlled properties to address a wide range of scientific and technological challenges.

References

  • Shekhah, O., Arslan, H. K., Chen, K., Schmittel, M., Maul, R., Wenzel, W., & Wöll, C. (2011). Post-synthetic modification of epitaxially grown, highly oriented functionalized MOF thin films. Chemical Communications, 47(42), 11745-11747. [Link]

  • Howarth, A. J., Liu, Y., Li, P., Li, Z., Wang, T. C., Hupp, J. T., & Farha, O. K. (2016). Stability and degradation mechanisms of metal-organic frameworks containing the Zr6O4(OH)4 secondary building unit. Dalton Transactions, 45(13), 5535-5540. [Link]

  • Tranchemontagne, D. J., Mendoza-Cortés, J. L., O'Keeffe, M., & Yaghi, O. M. (2008). Room temperature synthesis of metal-organic frameworks: MOF-5, MOF-74, MOF-177, MOF-199, and IRMOF-0. Chemical science, 1(1), 134-137. [Link]

  • Vilardi, F., Garcia-Garcia, P., & Garcia, S. (2022). Zr-based MOFs: relation between linkers connectivity, stability, and catalytic activity. Catalysis Science & Technology, 12(1), 45-54. [Link]

  • Wątor, E., Gackowski, M., Kuśtrowski, P., & Michalik-Zym, A. (2024). The catalytic activity of metal–organic frameworks (MOFs) and post-synthetic modified MOF towards depolymerisation of polycarbonate. Journal of Materials Science, 59(1), 356-371. [Link]

  • Özdemir, E., & Önal, Y. (2022). Cationic Metal–Organic Frameworks Synthesized from Cyclotetraphosphazene Linkers with Flexible Tentacles. Crystal Growth & Design, 22(12), 7247-7255. [Link]

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  • Zhang, X., Liu, Y., & Feng, D. (2021). Structural Exploration of Zirconium Metal–Organic Frameworks Through Linker Desymmetrization and Modulator Compensation. Journal of the American Chemical Society, 143(50), 21464-21471. [Link]

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  • Szilágyi, P. Á., Vellinga, D., Gascon, J., & Kapteijn, F. (2016). The Impact of Post-Synthetic Linker Functionalization of MOFs on Methane Storage: The Role of Defects. Frontiers in Energy Research, 4, 10. [Link]

  • Wang, S., Wang, J., Cheng, W., Yang, X., Zhang, Z., Xu, Y., ... & Fang, M. (2015). A Zr metal–organic framework based on tetrakis (4-carboxyphenyl) silane and factors affecting the hydrothermal stability of Zr-MOFs. Dalton Transactions, 44(17), 8049-8061. [Link]

  • Blake, A. J., Champness, N. R., Hubberstey, P., Li, W. S., Withersby, M. A., & Schröder, M. (2013). Organosilicon linkers in metal organic frameworks: the tetrahedral tetrakis(4-tetrazolylphenyl)silane ligand. Dalton Transactions, 42(38), 13806-13808. [Link]

  • Wang, S., Wang, J., Cheng, W., Yang, X., Zhang, Z., Xu, Y., ... & Fang, M. (2015). A Zr metal-organic framework based on tetrakis(4-carboxyphenyl) silane and factors affecting the hydrothermal stability of Zr-MOFs. Dalton transactions (Cambridge, England: 2003), 44(17), 8049-8061. [Link]

  • Wang, H., & Liu, D. (2023). Engineering Metal-Organic-Framework (MOF)-Based Membranes for Gas and Liquid Separation. Membranes, 13(5), 498. [Link]

  • Zhang, Z., Zhang, L., Wojtas, L., Eddaoudi, M., & Zaworotko, M. J. (2016). Exploration of porous metal–organic frameworks for gas separation and purification. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 374(2078), 20150199. [Link]

  • Wang, S., Wang, J., Cheng, W., Yang, X., Zhang, Z., Xu, Y., ... & Fang, M. (2015). A Zr Metal-Organic Framework based on tetrakis (4-carboxyphenyl) silane and factors affecting the hydrothermal stability of Zr-MOFs. Dalton Transactions, 44(17), 8049-8061. [Link]

  • Zhang, Y., & Chen, Z. (2023). Comparative analysis of metal-organic frameworks (MOFs) in photocatalysis and electrocatalytic CO2 reduction. Materials Chemistry and Physics, 305, 127931. [Link]

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Validation

A Comparative Guide to the Crystal Structure and Performance of Tetrakis(4-vinylphenyl)silane and Its Derivatives

Introduction: The Architectural Advantage of Tetrahedral Silicon Cores In the landscape of advanced polymer science, the design of crosslinking agents is a critical determinant of final material properties. Among these,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Architectural Advantage of Tetrahedral Silicon Cores

In the landscape of advanced polymer science, the design of crosslinking agents is a critical determinant of final material properties. Among these, molecules with a rigid, three-dimensional, and tetrahedrally symmetric core have garnered significant attention. Tetrakis(4-vinylphenyl)silane (TVPSi) and its derivatives stand out in this class. The central silicon atom, with its unique bond characteristics compared to carbon or germanium, imparts specific architectural features to the molecule. These features, when translated into a crosslinked polymer network, can offer substantial advantages in thermal stability, mechanical strength, and chemical resistance.

This guide provides an in-depth comparison of the crystal structure data of TVPSi derivatives and their performance as crosslinking agents. We will explore the synthesis and crystallization protocols, compare the crystallographic parameters of TVPSi analogs, and present experimental data that contrasts the performance of silane-cored crosslinkers with their alternatives. This document is intended for researchers and professionals in materials science and drug development who are seeking to understand and leverage the structure-property relationships of these versatile molecules.

Molecular Architecture of Tetrakis(4-vinylphenyl)silane

The fundamental structure of TVPSi features a central silicon atom bonded to four phenyl rings, each functionalized with a vinyl group at the para position. This arrangement creates a well-defined, three-dimensional crosslinking node.

Caption: Molecular structure of Tetrakis(4-vinylphenyl)silane (TVPSi).

A key distinction of the silane core lies in its bond metrics. The Si-C bond is longer (approx. 1.86-1.87 Å) than a C-C single bond (approx. 1.54 Å) and the Ge-C bond (approx. 1.95 Å) is longer still[1]. Furthermore, the C-Si-C bond angle is highly flexible and can deviate from the ideal tetrahedral angle of 109.5° to accommodate steric strain. This inherent flexibility and longer bond length in the TVPSi monomer can influence the resulting polymer network, affecting properties such as free volume, chain mobility, and ultimately, the macroscopic thermal and mechanical behavior of the material. A notable example is in the field of Metal-Organic Frameworks (MOFs), where substituting a central carbon atom with silicon in a tetrahedral linker was shown to increase the unit-cell volume and solvent-accessible void space of the resulting MOF[2].

Experimental Protocols: Synthesis and Crystallization

The successful application of TVPSi and its derivatives hinges on their high-purity synthesis and the ability to obtain single crystals for structural verification. The following protocols are based on established methodologies for analogous tetraphenyl-element compounds[1][3][4].

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Crystallization & Characterization start 1,4-Dibromobenzene + Mg/THF grignard Grignard Reagent Formation start->grignard reaction Reaction with SiCl4 grignard->reaction intermediate Tetrakis(4-bromophenyl)silane reaction->intermediate coupling Stille/Suzuki Coupling with Vinylating Agent intermediate->coupling product Crude TVPSi coupling->product purification Column Chromatography product->purification pure_product Pure TVPSi purification->pure_product dissolve Dissolve in Toluene/Heptane pure_product->dissolve crystallize Slow Evaporation dissolve->crystallize crystals Single Crystals crystallize->crystals xrd X-Ray Diffraction crystals->xrd structure Solve Crystal Structure xrd->structure

Caption: General experimental workflow for TVPSi synthesis and characterization.

Protocol 1: Synthesis of Tetrakis(4-vinylphenyl)silane (TVPSi)

This protocol outlines a two-step process starting from the synthesis of a key intermediate, Tetrakis(4-bromophenyl)silane.

Step 1: Synthesis of Tetrakis(4-bromophenyl)silane [1]

  • Grignard Reagent Preparation: To a solution of 1,4-dibromobenzene in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon), add n-butyllithium dropwise. The lithium-halogen exchange generates the Grignard reagent. Causality: This low-temperature addition prevents side reactions and ensures the selective formation of the desired organolithium species.

  • Reaction with Silicon Tetrachloride: After stirring for 1 hour, add silicon tetrachloride (SiCl₄) dropwise to the solution. The reaction is highly exothermic and should be controlled carefully.

  • Work-up and Purification: Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with water and extract the product with an organic solvent like dichloromethane. The crude product is then purified by column chromatography to yield pure Tetrakis(4-bromophenyl)silane.

Step 2: Vinylation of Tetrakis(4-bromophenyl)silane

  • Cross-Coupling Reaction: The bromo-functionalized silane can be converted to the vinyl derivative via a palladium-catalyzed cross-coupling reaction, such as a Stille coupling with vinyltributyltin or a Suzuki coupling with a vinylboronic acid derivative.

  • Reaction Conditions: The reaction is typically carried out in a suitable solvent (e.g., toluene or DMF) with a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (for Suzuki coupling). The mixture is heated to ensure the reaction goes to completion.

  • Purification: After the reaction, the crude TVPSi is purified by column chromatography to remove the catalyst and any byproducts, yielding the final product as a white solid.

Protocol 2: Single Crystal Growth for X-ray Diffraction[4]
  • Solvent Selection: Dissolve the purified TVPSi in a minimal amount of a suitable solvent system, such as a mixture of toluene and heptane. Causality: The use of a binary solvent system with different boiling points allows for controlled, slow evaporation, which is crucial for the growth of high-quality single crystals.

  • Slow Evaporation: Place the solution in a loosely capped vial in a vibration-free environment. Allow the solvent to evaporate slowly over several days to weeks.

  • Crystal Harvesting: Once suitable crystals have formed, carefully harvest them from the mother liquor and mount them for single-crystal X-ray diffraction analysis.

Comparative Analysis of Crystal Structures

ParameterTetrakis(4,5-dihydrofuran-2-yl)silane[3]Tetrakis(4,5-dihydrofuran-2-yl)germane[3]
Formula Si(C₄H₅O)₄Ge(C₄H₅O)₄
Crystal System MonoclinicMonoclinic
Space Group P2₁/nP2₁/n
a (Å) 11.2311.31
b (Å) 10.9811.02
c (Å) 13.0113.09
β (°) 108.5108.3
Central Atom-C Bond (Å) ~1.86~1.95
C-Atom-C Angle (°) Distorted TetrahedralDistorted Tetrahedral

The data clearly shows that both the silane and germane derivatives crystallize in the same monoclinic system with very similar unit cell parameters, indicating they are isostructural. The most significant difference is the bond length between the central atom and the carbon of the dihydrofuran ring. The longer Ge-C bond is a direct consequence of the larger atomic radius of germanium compared to silicon. This trend is expected to hold for the vinylphenyl derivatives as well. The slightly distorted tetrahedral geometry around the central Si and Ge atoms is also a common feature, arising from packing forces in the solid state[3].

Performance Comparison with Alternative Crosslinkers

The choice of the central atom in a tetra-aryl crosslinker has a profound impact on the properties of the resulting polymer network. The vinyl groups on TVPSi and its analogs allow them to be readily incorporated into polymer backbones via copolymerization or serve as crosslinking sites. The table below provides a comparative summary of the expected performance characteristics when these molecules are used as crosslinkers in a polymer matrix.

Performance MetricTetrakis(vinylphenyl)silane (Si-core)Tetrakis(vinylphenyl)methane (C-core)Tetrakis(vinylphenyl)germane (Ge-core)
Thermal Stability (Tg) HighModerate-HighHigh
Mechanical Strength ExcellentGoodGood
Chemical/Oxidative Resistance ExcellentGoodModerate

Discussion of Performance:

  • Thermal Stability: Crosslinking, in general, restricts polymer chain mobility, leading to an increase in the glass transition temperature (Tg)[5][6]. The rigid, three-dimensional network formed by all three crosslinkers contributes to enhanced thermal stability. The silicon-centered core of TVPSi, however, offers an additional advantage. The Si-C and potential Si-O-Si bonds (formed through trace moisture) are thermally very stable, often leading to polymers with high thermal stability and good morphological stability[3]. Polymers derived from tetraphenylsilane frameworks have demonstrated high glass transition temperatures (Tg ≥ 215 °C) and excellent thermal stability[5].

  • Mechanical Strength: The introduction of a crosslinker creates a three-dimensional network that significantly enhances the mechanical properties of a polymer, such as its modulus and tensile strength[7][8]. While all three would improve mechanical performance, the longer and more flexible Si-C bonds in TVPSi compared to the C-C bonds in the methane analog can lead to networks with different stress distribution capabilities. This can result in materials with improved toughness and resistance to fracture. Organofunctional silanes are well-known to improve the mechanical strength of composite materials[9].

  • Chemical and Oxidative Resistance: The silicon core in TVPSi provides a distinct advantage in terms of chemical and oxidative resistance. The Si-C bond is less susceptible to cleavage by certain chemical agents compared to C-C bonds. Furthermore, the potential for a siloxane (Si-O-Si) network to form provides exceptional durability and resistance to weathering, UV radiation, and moisture, a well-established characteristic of silicone-based materials.

Conclusion

Tetrakis(4-vinylphenyl)silane and its derivatives are highly effective crosslinking agents that offer a unique combination of structural rigidity and molecular flexibility. The central silicon atom, with its longer bond lengths and flexible bond angles compared to carbon, allows for the formation of robust, three-dimensional polymer networks with enhanced thermal stability and mechanical properties. While detailed crystallographic data for TVPSi itself remains to be published, analysis of its close structural analogs provides a clear picture of its molecular architecture. The superior performance of silane-based materials in terms of thermal and chemical resistance makes TVPSi a compelling choice for the development of high-performance polymers for demanding applications in electronics, aerospace, and beyond.

References

  • Lee, C.-L., et al. (2008). Polymers Derived from 3,6-Fluorene and Tetraphenylsilane Derivatives: Solution-Processable Host Materials for Green Phosphorescent OLEDs. Macromolecules. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Versatility of (4-Vinylphenyl)trimethoxysilane in Polymer Modification. Available at: [Link]

  • Fülöp, F., et al. (n.d.). CRYSTAL STRUCTURE OF TETRAPHENYLSILANE, C24 H20 Si. Periodica Polytechnica. Available at: [Link]

  • Ressel, A., et al. (2023). Crystal structures and Hirshfeld surface analyses of tetrakis(4,5-dihydrofuran-2-yl)silane and tetrakis(4,5-dihydrofuran-2-yl)germane. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Glidewell, C., & Sheldrick, G. M. (1971). Crystal and molecular structure of tetraphenylsilane. Journal of the Chemical Society A: Inorganic, Physical, Theoretical. Available at: [Link]

  • Azizi, H., et al. (n.d.). Silane crosslinking of polyethylene: the effects of EVA, ATH and Sb2O3 on properties of the production in continuous grafting of LDPE. eXPRESS Polymer Letters.
  • Evonik (n.d.). Dynasylan® Crosslinking of Polyethylene. Available at: [Link]

  • Al-Mubaiyedh, U. A., & Al-Zahrani, S. M. (2023). A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers. Polymers. Available at: [Link]

  • Li, X., et al. (2018). Synthesis and properties of wide bandgap polymers based on tetraphenylsilane and their applications as hosts in electrophosphorescent devices. New Journal of Chemistry. Available at: [Link]

  • Hamilton, B. E., et al. (2010). Organosilicon linkers in metal organic frameworks: the tetrahedral tetrakis(4-tetrazolylphenyl)silane ligand. Dalton Transactions. Available at: [Link]

  • Roesky, H. W., et al. (n.d.). ChemInform Abstract: Synthesis and Crystal Structure of Tetrakis(pentafluorophenylamino) silane. ResearchGate. Available at: [Link]

  • Nanjing SiSiB Silicones Co., Ltd. (n.d.). Silane Crosslinking Agents. Available at: [Link]

  • Li, C., & Strachan, A. (2012).
  • Nakason, C., et al. (2023). Influence of molecular and crosslink network structure on vulcanizate properties of EPDM elastomers. Express Polymer Letters.
  • Puke, C., et al. (2024). Synthesis and Photochemistry of Tris(trimethoxysilyl)acyl-silanes and 1,4-Tetrakis(silyl). Semantic Scholar. Available at: [Link]

  • Evonik (n.d.). Silanes for Crosslinking. Available at: [Link]

  • Zhang, W., et al. (2022). Crosslinker selection controls glass transition elevation or reduction in dynamic covalently bonded polymer networks. OSTI.GOV. Available at: [Link]

  • Nielsen, L. E. (n.d.). CROSSLINKING-EFFECT ON PHYSICAL PROPERTIES OF POLYMERS. DTIC.
  • Reddit user chemata. (2016). Properties of polymers and how they're affected by cross-linking. r/chemistry. Available at: [Link]

  • GŁADYSZ, S., et al. (2020). Effect of polymer chain modifications on elastomer properties – Part 2.
  • Zhang, M., et al. (2025). Effects of Polymeric Crosslinker on Network Structure, Morphology, and Properties of Liquid Isoprene Rubber. MDPI. Available at: [Link]

  • Glidewell, C., & Liles, D. C. (1978). Crystal structure of tetraphenylgermane. Journal of the Chemical Society, Dalton Transactions. Available at: [Link]

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Safety & Regulatory Compliance

Safety

Tetrakis(4-vinylphenyl)silane proper disposal procedures

Executive Summary & Chemical Identity Tetrakis(4-vinylphenyl)silane (CAS: 1177-10-2) is a tetra-functional organosilicon monomer used primarily as a cross-linking agent in the synthesis of Covalent Organic Frameworks (CO...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

Tetrakis(4-vinylphenyl)silane (CAS: 1177-10-2) is a tetra-functional organosilicon monomer used primarily as a cross-linking agent in the synthesis of Covalent Organic Frameworks (COFs), porous polymers, and advanced optical materials.

Unlike simple organic solvents, this compound presents a specific latent reactivity hazard . Its four vinyl groups make it a potent cross-linker. Improper disposal can lead to uncontrolled exothermic polymerization within waste containers, potentially causing pressure buildup, container rupture, or the formation of insoluble "gel logs" that are difficult for waste handlers to process.

Senior Scientist Insight: Treat this compound not just as a toxic solid, but as a "stored energy" source. Your disposal strategy must prioritize preventing in-drum polymerization.

Physicochemical & Hazard Profile
PropertyDataRelevance to Disposal
Physical State White to off-white solid/powderDust generation risk during transfer.
Melting Point >250 °C (Decomposes)High thermal stability; requires high-temp incineration.
Solubility Soluble in THF, DCM, ChloroformWaste will often be in organic solvent streams.
Reactivity High (Vinyl Polymerization) Can auto-polymerize with heat, light, or radical initiators.
Hazard Class Irritant (Skin/Eye/Resp)Standard PPE required; prevent dust inhalation.[1][2][3]
Flash Point N/A (Solid)Combustible dust potential.

Pre-Disposal Stabilization (The Critical Step)

Most laboratory accidents involving vinyl monomers occur after the experiment, in the waste container. Before moving to the disposal bin, you must assess the state of the material.

Protocol A: Quenching Reaction Mixtures

If the silane is in solution with a catalyst (e.g., AIBN, Palladium catalysts), the polymerization pathway is active.

  • Inhibit: Add a radical inhibitor to the waste solution.

    • Recommended:Butylated hydroxytoluene (BHT) or 4-tert-Butylcatechol (TBC) at 100–500 ppm.

    • Why: This scavenges free radicals, preventing the "popcorn polymer" effect in the waste drum.

  • Dilute: Ensure the concentration of the monomer in the waste solvent is <10% to minimize heat generation if polymerization occurs.

Protocol B: Solid Residue Stabilization
  • Segregation: Never mix solid vinyl silane waste with strong oxidizers (e.g., permanganates, nitrates) or radical initiators (e.g., peroxides).

  • Hydration (Optional but effective): While the Si-C bond is stable, wetting the solid with a high-flashpoint inert solvent (like mineral oil) can suppress dust and reduce static discharge risks during handling.

Disposal Workflows

The following decision matrix outlines the correct disposal path based on the physical state of the waste.

DisposalWorkflow Start Waste Assessment: Tetrakis(4-vinylphenyl)silane StateCheck Physical State? Start->StateCheck Solid Solid / Pure Powder StateCheck->Solid Liquid Solution / Reaction Mixture StateCheck->Liquid Contam Is it contaminated with initiators/oxidizers? Solid->Contam SepStream Segregate Immediately (Do not mix) Contam->SepStream Yes SolidBin Solid Hazardous Waste Bin (Label: Irritant/Reactive) Contam->SolidBin No Incineration Final Destruction: High-Temp Incineration SepStream->Incineration SolidBin->Incineration Inhibit Add Radical Inhibitor (BHT or TBC) Liquid->Inhibit Critical Step SolventCheck Primary Solvent? Inhibit->SolventCheck Halogen Halogenated Waste Stream (DCM, Chloroform) SolventCheck->Halogen Halogenated NonHalogen Non-Halogenated Stream (THF, Toluene) SolventCheck->NonHalogen Non-Halogenated Halogen->Incineration NonHalogen->Incineration

Figure 1: Decision matrix for the disposal of vinyl-functionalized silane waste. Note the critical inhibition step for liquid waste.

Detailed Operational Procedures

Scenario 1: Disposal of Solid Waste (Excess Reagent)
  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar. Avoid metal containers if acidic contaminants are present.

  • Labeling:

    • Primary: Hazardous Waste.

    • Constituents: "Tetrakis(4-vinylphenyl)silane".

    • Hazard Checkboxes: Irritant, Reactive (Polymerizable).

  • Procedure:

    • Transfer solid using a spark-proof spatula.

    • Wipe threads of the jar clean before closing to prevent friction-induced ignition of dust.

    • Do not overfill; leave 10% headspace.

Scenario 2: Disposal of Liquid Waste (Mother Liquor)
  • Container: Solvent-appropriate carboy (e.g., HDPE for THF, Glass/Teflon-lined for halogenated solvents).

  • Venting: If the waste solution recently contained active catalyst, use a vented cap (pressure-relief cap) for the first 24 hours to ensure no gas evolution or exotherm pressurizes the vessel.

  • Compatibility: Ensure the waste stream does not contain strong acids (HCl, H2SO4), which can catalyze the hydrolysis or cationic polymerization of the vinyl groups.

Scenario 3: Spill Cleanup (Emergency Response)
  • Isolate: Evacuate the immediate area. Eliminate all ignition sources (sparks, flames, hot plates).[2]

  • PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If dust is airborne, use an N95 or P100 respirator.

  • Containment:

    • Solid Spill: Cover with wet paper towels (to prevent dust) or use a HEPA vacuum designated for chemical cleanup.

    • Liquid Spill: Absorb with vermiculite or sand .[3] Do not use sawdust or paper (combustible materials increase fire risk with vinyl monomers).

  • Disposal: Scoop material into a waste container. Label as "Spill Debris: Tetrakis(4-vinylphenyl)silane."

Regulatory & Compliance Context

  • RCRA (USA): This compound is not typically listed (P or U list). However, it must be characterized by the generator.

    • Determination: It is likely a Characteristic Waste due to Reactivity (D003) if it is capable of polymerization, or Ignitability (D001) if in a flammable solvent.

  • Destruction Method: The only approved final destruction method is High-Temperature Incineration equipped with scrubbers (to handle silica ash and potential combustion byproducts).

  • Drain Disposal: Strictly Prohibited. Silicon compounds can form silicate deposits in plumbing, and vinyl monomers are toxic to aquatic life.

References

  • Sigma-Aldrich. (2025).[4] Safety Data Sheet: Tetrakis(4-vinylphenyl)silane. Retrieved from

  • TCI Chemicals. (2024).[1] Safety Data Sheet: Trimethyl(4-vinylphenyl)silane (Analogous Reactivity). Retrieved from

  • Gelest, Inc. (2015). Silane Coupling Agents: Handling and Disposal Guidelines. Retrieved from

  • National Institutes of Health (NIH). (2023). Chemical Recycling of Silicones and Siloxane Degradation. PMC10222000. Retrieved from

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